S-(4-Hydroxybenzyl)glutathione
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(4-hydroxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O7S/c18-12(17(26)27)5-6-14(22)20-13(16(25)19-7-15(23)24)9-28-8-10-1-3-11(21)4-2-10/h1-4,12-13,21H,5-9,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQWDMACVJFPRW-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on S-(4-Hydroxybenzyl)glutathione
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(4-Hydroxybenzyl)glutathione is a naturally occurring glutathione (B108866) derivative first isolated from the medicinal plant Gastrodia elata. This molecule has garnered interest in the scientific community for its potential neuroprotective properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and putative signaling pathways. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate further research and development.
Introduction
This compound is a conjugate of the endogenous antioxidant glutathione and a 4-hydroxybenzyl moiety. It belongs to a class of S-substituted glutathione derivatives, which are often formed through the enzymatic action of Glutathione S-Transferases (GSTs) in the detoxification of xenobiotics and endogenous electrophiles. Found in Gastrodia elata, a plant with a long history of use in traditional medicine for neurological disorders, this compound is emerging as a molecule of interest for its potential therapeutic applications, particularly in the realm of neuroprotection. This guide aims to consolidate the current knowledge on this compound and provide practical methodologies for its study.
Chemical and Physical Properties
This compound is a tripeptide derivative with a molecular formula of C17H23N3O7S and a molecular weight of approximately 413.45 g/mol .[1][2] Its structure consists of a glutathione backbone (γ-L-Glutamyl-L-cysteinylglycine) with a 4-hydroxybenzyl group attached to the sulfur atom of the cysteine residue.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-[(carboxymethyl)amino]-3-[(4-hydroxybenzyl)sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | N/A |
| Molecular Formula | C17H23N3O7S | [3] |
| Molecular Weight | 413.45 g/mol | [3] |
| CAS Number | 129636-38-0 | [4] |
| Appearance | Solid | [1] |
| Solubility | Soluble in aqueous solutions | Inferred |
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its ability to inhibit the binding of kainic acid to brain glutamate (B1630785) receptors.[3][4] Kainate receptors are a subtype of ionotropic glutamate receptors involved in synaptic transmission and excitotoxicity.
| Assay | Target | Activity | Value | Reference(s) |
| Kainic Acid Binding Assay | Brain Glutamate Receptors | Inhibition | IC50 = 2 µM | [3][4] |
| Serum Deprivation-Induced Cell Damage | PC12 Cells | Protection | Active | [5] |
| Fe2+-cysteine induced lipid peroxidation | Rat Liver Microsomes | Inhibition | Active | [5] |
Inhibition of Kainate Receptor Binding
This compound competitively inhibits the binding of the potent neurotoxin kainic acid to its receptors in the brain, with a half-maximal inhibitory concentration (IC50) of 2 µM.[3][4] This suggests a potential role in modulating glutamatergic neurotransmission and protecting against excitotoxicity, a key mechanism in many neurological disorders.
Neuroprotective Effects
Studies on this compound and related compounds from Gastrodia elata have demonstrated neuroprotective effects. For instance, a derivative of this compound was shown to be active against serum deprivation-induced PC12 cell damage.[5] Furthermore, synthetic S-(4-hydroxybenzyl)cysteine sulfoxide (B87167) stereoisomers, structurally related to this compound, exhibited activity against Fe2+-cysteine induced rat liver microsomal lipid peroxidation.[5]
The neuroprotective effects of the precursor molecule, 4-hydroxybenzyl alcohol (4-HBA), have been more extensively studied. 4-HBA has been shown to protect neurons against cerebral ischemic injury by upregulating the transcription factor Nrf2 and antioxidant proteins such as peroxiredoxin 6 (Prdx6) and protein disulfide isomerase (PDI) through the PI3K/Akt signaling pathway.[2] Given that this compound can be formed from a 4-hydroxybenzyl moiety, it is plausible that it shares or contributes to these neuroprotective mechanisms.
Signaling Pathways
While the direct signaling pathways of this compound are still under investigation, its structural components and the known activities of its precursors suggest involvement in key cellular defense and signaling networks.
Glutathione Metabolism and Detoxification
As a glutathione conjugate, this compound is intrinsically linked to the glutathione metabolic pathway. Its formation is likely catalyzed by Glutathione S-Transferases (GSTs), which play a crucial role in the detoxification of electrophilic compounds.
References
- 1. A small molecule targeting glutathione activates Nrf2 and inhibits cancer cell growth through promoting Keap-1 S-glutathionylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 129636-38-0 | GluR | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Hydroxybenzyl-substituted glutathione derivatives from Gastrodia elata | Semantic Scholar [semanticscholar.org]
S-(4-Hydroxybenzyl)glutathione discovery and origin
An In-depth Technical Guide to S-(4-Hydroxybenzyl)glutathione: Discovery, Origin, and Biological Activity
This technical guide provides a comprehensive overview of this compound, a naturally occurring glutathione (B108866) derivative. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its discovery, natural origin, biochemical properties, and relevant experimental methodologies.
This compound was identified as a key bioactive compound from the rhizomes of the plant Gastrodia elata Blume, a member of the Orchidaceae family. This plant has a long history of use in traditional Chinese medicine for treating various neurological disorders. A significant study by Qing-Lan Guo and colleagues, published in the Journal of Asian Natural Products Research in 2015, detailed the isolation and structural characterization of this compound along with seven new related derivatives from an aqueous extract of G. elata rhizomes.[1] While this paper provides extensive characterization, it refers to this compound as a known compound, suggesting earlier identification. The primary bioactivity that led to its isolation is its ability to inhibit the binding of kainic acid to glutamate (B1630785) receptors in the brain.[2][3]
The proposed biosynthetic pathway for this compound in Gastrodia elata involves the conjugation of glutathione (GSH) with a 4-hydroxybenzyl-containing substrate. This reaction is likely catalyzed by a glutathione S-transferase (GST), a superfamily of enzymes known to conjugate GSH to a wide variety of electrophilic compounds for detoxification and secondary metabolism.[4][5][6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GluR | TargetMol [targetmol.com]
- 4. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
- 5. Glutathione S-Transferease Minireview | Oxford Biomedical Research [oxfordbiomed.com]
- 6. Glutathione S-Transferase - Creative Enzymes [creative-enzymes.com]
A Technical Guide to S-(4-Hydroxybenzyl)glutathione (HBG) in Gastrodia elata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrodia elata Blume, a revered herb in traditional medicine known as "Tianma," is a rich source of bioactive phenolic compounds. Among these, S-(4-HYDROXYBENZYL)GLUTATHIONE (HBG) and its derivatives have emerged as compounds of significant interest due to their neuroprotective properties. This technical guide provides a consolidated overview of the current scientific knowledge on HBG from G. elata. It details the compound's biosynthesis, presents its pharmacological activities through structured data, outlines key experimental protocols for its study, and visualizes its proposed mechanisms of action. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics for neurological disorders.
Introduction
Gastrodia elata is a perennial orchid that has been utilized for centuries in traditional Chinese medicine to treat a variety of neurological and nervous disorders, including headaches, dizziness, epilepsy, and paralysis.[1] Its therapeutic effects are attributed to a diverse array of chemical constituents, primarily phenolic compounds.[2] Scientific investigation into the aqueous extracts of G. elata rhizomes led to the isolation and characterization of this compound (HBG) and several of its novel derivatives.[3] HBG is a conjugate of the antioxidant tripeptide glutathione (B108866) and a 4-hydroxybenzyl group. Its discovery in G. elata has opened new avenues for understanding the plant's neuropharmacological activity and for the potential development of glutathione-based therapeutics.
Biosynthesis and Chemistry
The precise biosynthetic pathway of HBG in G. elata has not been fully elucidated. However, based on the known pathways of glutathione synthesis in plants and the structure of HBG, a probable pathway can be proposed. Glutathione (GSH) is synthesized in two ATP-dependent steps from its constituent amino acids: glutamate (B1630785), cysteine, and glycine. The final step to form HBG is likely the conjugation of a 4-hydroxybenzyl moiety to the sulfhydryl group of the cysteine residue in glutathione. This reaction is typically catalyzed by a Glutathione S-transferase (GST) enzyme, which conjugates electrophilic substrates to GSH for detoxification and other metabolic functions. The precursor for the 4-hydroxybenzyl group is likely 4-hydroxybenzyl alcohol or 4-hydroxybenzaldehyde, both of which are also present in G. elata.
Caption: Proposed biosynthetic pathway of HBG in Gastrodia elata.
Quantitative Data and Pharmacological Activity
| Compound | Assay | Activity (IC₅₀) | Reference(s) |
| This compound (HBG) | in vitro binding to brain glutamate (kainate) receptors | 2 µM | |
| (-)-(Sₛ)-L-[S-(4-hydroxybenzyl)]cysteine sulfoxide | Fe²⁺-cysteine-induced rat liver microsomal lipid peroxidation | 0.13 µM | [1] |
| (+)-(Rₛ)-L-[S-(4-hydroxybenzyl)]cysteine sulfoxide | Fe²⁺-cysteine-induced rat liver microsomal lipid peroxidation | 0.44 µM | [1] |
| D-[S-4-(hydroxybenzyl)]cysteine | Fe²⁺-cysteine-induced rat liver microsomal lipid peroxidation | 1.01 µM | [1] |
| (-)-(Sₛ)-D-[S-(4-hydroxybenzyl)]cysteine sulfoxide | Fe²⁺-cysteine-induced rat liver microsomal lipid peroxidation | 1.04 µM | [1] |
| (+)-(Rₛ)-D-[S-(4-hydroxybenzyl)]cysteine sulfoxide | Fe²⁺-cysteine-induced rat liver microsomal lipid peroxidation | 1.74 µM | [1] |
| L-[S-4-(hydroxybenzyl)]cysteine | Fe²⁺-cysteine-induced rat liver microsomal lipid peroxidation | 6.78 µM | [1] |
| Glutathione (Positive Control) | Fe²⁺-cysteine-induced rat liver microsomal lipid peroxidation | 20.21 µM | |
| Derivative Compound 3 ¹ | Serum deprivation-induced PC12 cell damage | Active | [3] |
¹Structure identified as (S)-γ-L-glutamyl-L-[S-(4-hydroxybenzyl)]cysteine sulfoxide. The term "Active" indicates the compound showed protective effects, but a specific IC₅₀ value was not provided in the source.
Detailed Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of HBG and for the key bioassays used to determine its activity.
Extraction and Purification of HBG and Derivatives
This protocol is a synthesized methodology based on the procedures described by Guo et al. (2015) for isolating HBG derivatives from G. elata rhizomes.
-
Extraction:
-
Air-dried and powdered rhizomes of G. elata are extracted with water (e.g., 10 L of water for 1 kg of powder) at room temperature multiple times (e.g., 3 times for 24 hours each).
-
The aqueous extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Initial Fractionation (Column Chromatography):
-
The crude extract is subjected to chromatography on a Diaion HP-20 macroporous resin column.
-
The column is eluted with a stepwise gradient of ethanol (B145695) in water (e.g., 0%, 20%, 50%, 95% ethanol). Fractions are collected and monitored by TLC or HPLC.
-
-
Silica (B1680970) Gel Chromatography:
-
Fractions enriched with target compounds are further purified on a silica gel column.
-
Elution is performed using a solvent system such as chloroform-methanol or ethyl acetate-methanol with increasing polarity.
-
-
ODS Chromatography:
-
Further separation is achieved using an octadecylsilyl (ODS) reversed-phase column.
-
A gradient of methanol (B129727) in water is typically used as the mobile phase.
-
-
Final Purification (Preparative HPLC):
-
Final purification to yield individual compounds is performed on a preparative reversed-phase HPLC system (e.g., C18 column).
-
An isocratic or gradient elution with an acetonitrile-water or methanol-water mobile phase is used to isolate pure HBG and its derivatives.
-
The structure of isolated compounds is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Caption: Workflow for extraction, purification, and analysis of HBG.
Kainate Receptor Binding Assay
This assay determines the ability of HBG to inhibit the binding of a specific radioligand to kainate-type glutamate receptors. The protocol is based on methods described by London and Coyle.
-
Membrane Preparation:
-
Whole brains (excluding cerebellum) from male Wistar rats are homogenized in ice-cold Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged to pellet cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000g) to pellet the membranes.
-
Membranes are washed multiple times by resuspension in buffer and centrifugation. The final pellet is resuspended to a known protein concentration.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation (e.g., 10 mg protein) are incubated in a final volume of 1 mL.
-
The incubation mixture contains Tris-HCl buffer, a low concentration of radiolabeled kainate (e.g., 5 nM [³H]kainate), and varying concentrations of the test compound (HBG).
-
For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled L-glutamic acid (e.g., 1 mM).
-
-
Incubation and Termination:
-
The reaction tubes are incubated for 60 minutes at 4°C.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value is determined by plotting the percentage inhibition of specific binding against the logarithm of the HBG concentration.
-
Fe²⁺-Cysteine Induced Microsomal Lipid Peroxidation Assay
This assay measures the antioxidant capacity of HBG by assessing its ability to inhibit lipid peroxidation in liver microsomes induced by a pro-oxidant system.
-
Microsome Preparation:
-
Livers from male Sprague-Dawley rats are homogenized in a suitable buffer (e.g., Tris/KCl).
-
The homogenate is centrifuged to remove cell debris and mitochondria. The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction.
-
The microsomal pellet is washed, resuspended in buffer, and the protein concentration is determined.
-
-
Peroxidation Reaction:
-
Microsomes (e.g., 1 mg protein/mL) are incubated in Tris/KCl buffer at 37°C.
-
The test compound (HBG) is added at various concentrations.
-
Lipid peroxidation is initiated by adding FeSO₄ (e.g., 5 µM) and L-cysteine (e.g., 500 µM).
-
-
Incubation and Measurement (TBARS Method):
-
The mixture is incubated for a set time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
The samples are heated (e.g., 95°C for 15 minutes) to allow the malondialdehyde (MDA), a product of lipid peroxidation, to react with TBA, forming a pink-colored adduct.
-
After cooling, samples are centrifuged, and the absorbance of the supernatant is measured at 532 nm.
-
-
Data Analysis:
-
The amount of MDA formed is calculated using an extinction coefficient.
-
The percentage inhibition of lipid peroxidation is calculated for each concentration of HBG, and the IC₅₀ value is determined.
-
Serum Deprivation-Induced PC12 Cell Damage Assay
This cell-based assay evaluates the cytoprotective effect of HBG against apoptosis induced by the withdrawal of essential growth factors.[2][3]
-
Cell Culture:
-
PC12 cells (a rat pheochromocytoma cell line) are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and horse serum at 37°C in a 5% CO₂ incubator.
-
-
Induction of Apoptosis:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The standard growth medium is removed and replaced with a serum-free medium to induce apoptosis (serum deprivation).
-
Test groups are treated with the serum-free medium containing various concentrations of the test compound (e.g., an HBG derivative). Control groups include cells in normal serum-containing medium (negative control) and cells in serum-free medium alone (positive control for apoptosis).
-
-
Incubation and Viability Assessment:
-
The cells are incubated for a period of 24 to 48 hours.
-
Cell viability is assessed using one of several methods:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Trypan Blue Exclusion: Viable cells with intact membranes exclude the dye, while non-viable cells are stained blue. Cells are counted using a hemacytometer.
-
Hoechst Staining: A fluorescent stain that binds to DNA. Apoptotic cells are identified by their condensed and fragmented nuclei.
-
Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner enzyme in apoptosis, using a colorimetric or fluorometric substrate.
-
-
-
Data Analysis:
-
Cell viability or apoptosis is quantified and expressed as a percentage relative to the controls. The protective effect of the compound is determined by its ability to increase cell survival or decrease apoptotic markers compared to the serum-deprived control.
-
Hypothesized Neuroprotective Signaling Pathway
Direct studies on the signaling pathways of HBG are currently lacking. However, based on its structure and the known mechanisms of its constituent parts—glutathione and 4-hydroxybenzyl alcohol (4-HBA)—a plausible neuroprotective mechanism can be hypothesized. 4-HBA has been shown to protect neurons by activating the PI3K/Akt pathway, which leads to the nuclear translocation of the transcription factor Nrf2. Nrf2 then upregulates the expression of antioxidant enzymes. This, combined with the intrinsic radical scavenging and detoxification properties of the glutathione moiety, suggests a dual-action mechanism for HBG.
Caption: Hypothesized neuroprotective signaling pathway of HBG.
Conclusion
This compound and its related compounds from Gastrodia elata represent a promising class of molecules for neuropharmacological research. Their demonstrated activities, including inhibition of kainate receptor binding, potent antioxidant effects against lipid peroxidation, and cytoprotection in neuronal cell models, underscore their therapeutic potential. While the foundational research has been laid, further studies are required to quantify the concentration of HBG in G. elata, fully elucidate its specific signaling pathways, and evaluate its efficacy and safety in in vivo models of neurological disease. This guide provides the core technical information to facilitate and inspire such future research, aiming to translate the traditional use of G. elata into evidence-based therapeutic applications.
References
The Biological Activity of S-(4-Hydroxybenzyl)glutathione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(4-Hydroxybenzyl)glutathione is a naturally occurring glutathione (B108866) derivative isolated from the plant Gastrodia elata. As a structural analog of the endogenous antioxidant and signaling molecule glutathione, this compound has been investigated for its potential biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects, with a focus on its interaction with glutamate (B1630785) receptors and an evaluation of its antioxidant and cytotoxic properties. This document is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug discovery.
Core Biological Activity: Glutamate Receptor Modulation
The most well-documented biological activity of this compound is its inhibitory effect on kainic acid binding to brain glutamate receptors. Kainate receptors are a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. Dysregulation of kainate receptor signaling has been implicated in various neurological disorders, making them a target for therapeutic intervention.
Quantitative Data: Inhibition of Kainic Acid Binding
This compound has been shown to be a potent inhibitor of the in vitro binding of kainic acid to brain glutamate receptors. The key quantitative measure of this activity is the half-maximal inhibitory concentration (IC50).
| Biological Activity | Assay | Target | Test System | IC50 | Reference |
| Inhibition of Kainic Acid Binding | Radioligand Binding Assay | Brain Glutamate Receptors | In Vitro | 2 µM | [Andersson M, et al., 1995][1][2][3][4] |
Antioxidant and Anticancer Activity Assessment
Contrary to what might be expected from a glutathione derivative, studies on this compound have not demonstrated significant direct antioxidant or anticancer activities. Research by Guo et al. (2014) investigated these properties and found the compound to be inactive in the assays conducted.
Quantitative Data: Antioxidant and Cytotoxicity Screening
| Biological Activity | Assay | Test System | Concentration | Result | Reference |
| Antioxidant (Radical Scavenging) | DPPH Assay | In Vitro | 10 µM | Inactive | [Guo Q-L, et al., 2014] |
| Antioxidant (Lipid Peroxidation) | Fe2+-cysteine-induced rat liver microsomal lipid peroxidation | In Vitro | 10 µM | Inactive | [Guo Q-L, et al., 2014] |
| Anticancer (Cytotoxicity) | Assay against various human cancer cell lines | In Vitro | 10 µM | Inactive | [Guo Q-L, et al., 2014] |
| Antiviral | HIV-1 Replication Assay | In Vitro | 10 µM | Inactive | [Guo Q-L, et al., 2014] |
Potential Anti-inflammatory Activity: An Unexplored Avenue
While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, the known roles of glutathione and its other derivatives in modulating inflammatory pathways suggest that this is a plausible area for future investigation. Glutathione itself is a key regulator of the cellular redox state, which is intricately linked to inflammatory responses. A decrease in the glutathione to glutathione disulfide (GSH/GSSG) ratio is often associated with pro-inflammatory conditions. Further research is required to determine if this compound can influence inflammatory signaling pathways.
Experimental Protocols
Protocol 1: Inhibition of [3H]Kainic Acid Binding to Brain Glutamate Receptors (Representative Protocol)
1. Preparation of Brain Membranes:
- Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
- Resuspend the final pellet in the assay buffer.
2. Binding Assay:
- In a 96-well plate, combine the brain membrane preparation, [3H]kainic acid (at a concentration near its Kd), and varying concentrations of this compound or a control compound.
- Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
- Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
3. Measurement and Analysis:
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled kainic acid) from the total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: DPPH Radical Scavenging Assay
1. Reagent Preparation:
- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.
2. Assay Procedure:
- Add the this compound solution or control to the DPPH solution in a 96-well plate.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
3. Measurement and Analysis:
- Measure the absorbance of the solution at a wavelength of approximately 517 nm.
- The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
Protocol 3: Cell Viability (MTT) Assay for Cytotoxicity
1. Cell Culture and Treatment:
- Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of this compound or a positive control (e.g., doxorubicin) for a specified duration (e.g., 48 hours).
2. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
3. Measurement and Analysis:
- Measure the absorbance at approximately 570 nm using a microplate reader.
- Cell viability is expressed as a percentage relative to untreated control cells.
Visualizations
Workflow for Kainic Acid Binding Assay.
Summary of this compound's Biological Activities.
Conclusion
This compound is a specific modulator of brain glutamate receptors, demonstrating potent inhibition of kainic acid binding. This activity warrants further investigation for its potential therapeutic applications in neurological conditions where kainate receptor signaling is dysregulated. However, current evidence indicates a lack of significant direct antioxidant or cytotoxic effects at the concentrations tested. The potential for anti-inflammatory activity remains an open area for future research. This technical guide summarizes the existing data to aid researchers in designing new studies to further elucidate the pharmacological profile of this interesting natural product.
References
An In-depth Technical Guide to the Mechanism of Action of S-(4-Hydroxybenzyl)glutathione
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(4-Hydroxybenzyl)glutathione (S-HBG) is a naturally occurring glutathione (B108866) derivative isolated from the medicinal plant Gastrodia elata. Emerging research indicates that its mechanism of action is multifaceted, primarily involving the modulation of glutamatergic neurotransmission and the activation of cellular antioxidant pathways. This technical guide provides a comprehensive overview of the core mechanisms of S-HBG, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts.
Core Mechanisms of Action
The biological activity of this compound appears to be driven by two primary, and potentially interconnected, mechanisms: inhibition of glutamate (B1630785) receptors and enhancement of the endogenous antioxidant response system.
Inhibition of Glutamate Receptors
S-HBG has been identified as an inhibitor of the in vitro binding of kainic acid to brain glutamate receptors.[1][2] Kainate receptors are a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. Their overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. By inhibiting kainic acid binding, S-HBG may exert neuroprotective effects by attenuating excessive glutamatergic signaling.
Antioxidant and Cytoprotective Effects via Nrf2 Activation
The 4-hydroxybenzyl alcohol (4-HBA) moiety of S-HBG is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a battery of cytoprotective genes. Activation of the Nrf2-antioxidant response element (ARE) pathway by the 4-HBA component suggests that S-HBG likely upregulates the synthesis of endogenous antioxidants, including enzymes involved in glutathione (GSH) metabolism such as γ-glutamylcysteine synthetase (GCS).[4][5] This action enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative stress.[3][6]
Quantitative Data
The following table summarizes the key quantitative data associated with the bioactivity of this compound and its related compounds.
| Compound | Assay | Target/Effect | Value | Reference |
| This compound | Radioligand Binding Assay | Inhibition of [3H]kainic acid binding to brain glutamate receptors | IC50: 2 µM | [1][2][7] |
| Bis(4-hydroxybenzyl)sulfide | Mushroom Tyrosinase Inhibition | Tyrosinase | IC50: 0.5 µM | [8] |
| 4-Hydroxybenzyl alcohol (4-HBA) | Mushroom Tyrosinase Inhibition | Monophenolase activity | - | [9][10] |
| 4-Hydroxybenzyl alcohol (4-HBA) | Cell-based Assay | Melanin synthesis in mouse melanoma cells (at 1.0 mM) | 45% of control | [9][10] |
| 4-Hydroxybenzyl alcohol (4-HBA) | Cell Viability Assay | C6 astrocyte cell survival after H2O2 exposure (100 µM 4-HBA pre-incubation) | Increased from 54.2% to 85.9% | [3] |
| 4-Hydroxybenzyl alcohol (4-HBA) | Gene Expression Analysis | HO-1 induction in C6 cells | 3.4-fold increase | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound.
Experimental Workflow
The following diagram outlines a potential experimental workflow for characterizing the mechanism of action of this compound.
Experimental Protocols
Radioligand Binding Assay for Kainate Receptors
Objective: To determine the inhibitory effect of S-HBG on the binding of a radiolabeled ligand to kainate receptors in brain tissue homogenates.
Materials:
-
This compound
-
[3H]Kainic acid (radioligand)
-
Brain tissue (e.g., rat or mouse cortex or hippocampus)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled kainic acid (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare brain tissue homogenates by homogenizing the tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer.
-
Set up the binding assay in microcentrifuge tubes containing:
-
Brain membrane preparation
-
[3H]Kainic acid at a fixed concentration
-
Varying concentrations of S-HBG or vehicle control
-
For non-specific binding, add a high concentration of unlabeled kainic acid.
-
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of S-HBG by plotting the percentage of specific binding against the logarithm of the S-HBG concentration.
Nrf2 Nuclear Translocation Assay (Western Blot)
Objective: To assess the activation of the Nrf2 pathway by measuring the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Cell line (e.g., astrocytes, neuronal cells)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Nuclear and cytoplasmic extraction buffers
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with S-HBG at various concentrations and time points.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard protocols.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 and loading controls (Lamin B1 for nuclear, GAPDH for cytoplasmic) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the Nrf2 levels in the nuclear fraction to the Lamin B1 loading control to determine the extent of nuclear translocation.
Glutathione (GSH) Quantification Assay
Objective: To measure the total glutathione (GSH and GSSG) levels in cell or tissue lysates.
Materials:
-
Cell or tissue samples
-
Deproteinizing agent (e.g., metaphosphoric acid or 5-sulfosalicylic acid)
-
Assay buffer (e.g., phosphate (B84403) buffer with EDTA)
-
Glutathione reductase
-
NADPH
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
GSH and GSSG standards
-
Microplate reader
Procedure:
-
Homogenize cell or tissue samples in a deproteinizing agent to precipitate proteins.
-
Centrifuge the homogenate to obtain a clear supernatant containing glutathione.
-
Prepare a standard curve using known concentrations of GSH.
-
In a 96-well plate, add the sample supernatant or GSH standards.
-
Add the reaction mixture containing assay buffer, glutathione reductase, and NADPH to each well.
-
Initiate the reaction by adding DTNB.
-
The reaction involves the reduction of GSSG to GSH by glutathione reductase, and the reaction of GSH with DTNB to form a yellow product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm.
-
Measure the absorbance at 412 nm over time using a microplate reader.
-
The rate of TNB formation is proportional to the total glutathione concentration in the sample.
-
Calculate the glutathione concentration in the samples by comparing the rate of absorbance change to the standard curve.
Conclusion
This compound demonstrates a promising therapeutic potential through its dual mechanism of action involving the modulation of glutamatergic signaling and the enhancement of cellular antioxidant defenses. Its ability to inhibit kainate receptors suggests a role in mitigating excitotoxicity, while its capacity to activate the Nrf2 pathway points to a broader cytoprotective effect against oxidative stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of S-HBG and its potential applications in neurodegenerative diseases and other conditions associated with excitotoxicity and oxidative damage. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GluR | TargetMol [targetmol.com]
- 3. Anti-oxidative effects of 4-hydroxybenzyl alcohol in astrocytes confer protective effects in autocrine and paracrine manners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione biosynthesis via activation of the nuclear factor E2-related factor 2 (Nrf2)--antioxidant-response element (ARE) pathway is essential for neuroprotective effects of sulforaphane and 6-(methylsulfinyl) hexyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effect of Glutathione against Oxidative Stress-induced Cytotoxicity in RAW 264.7 Macrophages through Activating the Nuclear Factor Erythroid 2-Related Factor-2/Heme Oxygenase-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Interaction of S-(4-Hydroxybenzyl)glutathione with Glutamate Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(4-Hydroxybenzyl)glutathione (4-HBG), a derivative of the endogenous antioxidant glutathione (B108866), has emerged as a molecule of interest in neuroscience research due to its interaction with glutamate (B1630785) receptors. As the primary excitatory neurotransmitters in the central nervous system, glutamate receptors are crucial in synaptic plasticity, learning, and memory. Their dysfunction is implicated in numerous neurological disorders. This technical guide provides an in-depth analysis of the current understanding of the interaction between 4-HBG and glutamate receptors, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction to this compound and Glutamate Receptors
This compound is a naturally occurring compound that has been identified as an active component in traditional medicinal extracts. Its structural similarity to glutathione, an endogenous ligand of NMDA and AMPA receptors, suggests a potential role in modulating glutamatergic neurotransmission[1]. Glutamate receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). The iGluRs, which include the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, are ligand-gated ion channels that mediate fast excitatory synaptic transmission.
Quantitative Analysis of Receptor Interaction
The interaction of this compound and related glutathione derivatives with ionotropic glutamate receptors has been characterized primarily through in vitro radioligand binding assays. The available quantitative data, while not exhaustive for 4-HBG across all receptor subtypes, provides valuable insights into its binding affinity.
| Compound | Receptor Subtype | Assay Type | Radioligand | Preparation | IC50 (µM) | Reference |
| This compound | Kainate | Inhibition of binding | [3H]Kainic Acid | Brain homogenate | 2 | --INVALID-LINK--, --INVALID-LINK-- |
| S-Alkyl Glutathione Derivatives | AMPA | Inhibition of binding | [3H]AMPA | Mouse synaptic membranes | 0.8 - 15.9 | --INVALID-LINK-- |
| S-Alkyl Glutathione Derivatives | NMDA | Inhibition of NMDA-sensitive binding | L-[3H]Glutamate | Mouse synaptic membranes | Micromolar range | --INVALID-LINK-- |
| S-Nitrosoglutathione | Kainate | Displacement of binding | [3H]Kainate | Pig cerebral cortical membranes | Low micromolar | --INVALID-LINK-- |
| S-Nitrosoglutathione | NMDA | Displacement of binding | [3H]CPP | Pig cerebral cortical membranes | Low micromolar | --INVALID-LINK-- |
Note: Data for S-Alkyl Glutathione Derivatives and S-Nitrosoglutathione are included to provide a comparative context for the potential interactions of this compound with AMPA and NMDA receptors, which warrants further investigation.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound to kainate receptors is typically achieved through a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.
Materials and Reagents
-
[3H]Kainic Acid (Radioligand)
-
This compound (Test Compound)
-
Unlabeled Kainic Acid (for non-specific binding)
-
Brain tissue (e.g., rat or mouse cortex/hippocampus)
-
Tris-HCl buffer (pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Experimental Workflow
References
The Antioxidant Profile of S-(4-Hydroxybenzyl)glutathione: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the antioxidant properties of S-(4-Hydroxybenzyl)glutathione, a derivative of the endogenous antioxidant, glutathione (B108866). While direct quantitative data for this specific compound is limited in publicly available literature, this document extrapolates its potential antioxidant capacity based on the well-documented activities of its constituent moieties: the 4-hydroxybenzyl group and the glutathione backbone. This guide outlines potential mechanisms of action, detailed experimental protocols for assessing its antioxidant efficacy, and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound and its Antioxidant Potential
This compound is a tripeptide comprised of glutamate, cysteine, and glycine, with a 4-hydroxybenzyl group attached to the sulfur atom of the cysteine residue. Glutathione (GSH) is a cornerstone of the cellular antioxidant defense system, playing a pivotal role in neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining cellular redox homeostasis.[1][2] The addition of a 4-hydroxybenzyl group, a phenolic structure known for its potent antioxidant and radical-scavenging properties, suggests that this compound may possess significant antioxidant capabilities.
The antioxidant activity of this compound is likely multifaceted, involving both direct and indirect mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl group on the 4-hydroxybenzyl moiety can directly donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.
-
Modulation of Endogenous Antioxidant Pathways: The glutathione backbone suggests a potential interaction with the Keap1-Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. Activation of this pathway leads to the transcription of a suite of antioxidant and detoxification enzymes.
Quantitative Data on Antioxidant Activity
To facilitate future research and a standardized comparison of this compound's antioxidant capacity, the following table structure is proposed for the compilation of quantitative data as it becomes available.
| Assay | Test System | IC50 / Activity | Reference Compound | IC50 / Activity of Reference | Source |
| DPPH Radical Scavenging | In vitro (e.g., Methanol) | Data not available | Ascorbic Acid / Trolox | Insert value | |
| ABTS Radical Scavenging | In vitro (e.g., Ethanol) | Data not available | Ascorbic Acid / Trolox | Insert value | |
| Cellular Antioxidant Activity | Cell-based (e.g., HepG2 cells) | Data not available | Quercetin / Trolox | Insert value | |
| Lipid Peroxidation Inhibition | In vitro (e.g., Rat liver microsomes) | Data not available | Glutathione / Trolox | Insert value |
Potential Signaling Pathways
The antioxidant effects of this compound are likely mediated, in part, through the modulation of the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a battery of cytoprotective proteins, including enzymes involved in glutathione synthesis and recycling.
References
S-(4-Hydroxybenzyl)glutathione: A Potential Modulator of Cellular Redox Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular redox homeostasis, a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is crucial for normal physiological function. Disruptions in this equilibrium are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. Glutathione (B108866) (GSH), a tripeptide thiol, is a cornerstone of the cellular antioxidant system. S-(4-Hydroxybenzyl)glutathione (4-HBG) is a naturally occurring glutathione derivative isolated from the orchid Gastrodia elata. While research on 4-HBG is in its early stages, its structural similarity to other phenolic antioxidants and its conjugation to glutathione suggest a potential role in modulating cellular redox homeostasis. This whitepaper provides a comprehensive overview of the current understanding and putative mechanisms of 4-HBG in cellular redox regulation, supported by data from closely related compounds, detailed experimental protocols for investigation, and visual representations of key signaling pathways.
Introduction to Cellular Redox Homeostasis and Glutathione
Cellular metabolism inevitably generates reactive oxygen species (ROS), such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals.[1] While ROS at low concentrations function as signaling molecules, their accumulation leads to oxidative stress, causing damage to lipids, proteins, and DNA.[1][2] To counteract this, cells have evolved a sophisticated antioxidant defense system, in which glutathione (GSH) plays a central role.[3][4]
GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells.[3] Its antioxidant functions are multifaceted, including:
-
Direct ROS scavenging: The sulfhydryl group of cysteine in GSH can directly donate a reducing equivalent to unstable ROS.[4]
-
Enzymatic detoxification: GSH serves as a cofactor for enzymes like glutathione peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.[3]
-
Regeneration of other antioxidants: GSH can regenerate other antioxidants, such as vitamins C and E, to their active forms.
-
Conjugation and detoxification of xenobiotics: Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to electrophilic compounds, facilitating their detoxification and excretion.[4]
The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of cellular redox status.[5] A high GSH/GSSG ratio is indicative of a healthy redox environment, while a decrease in this ratio signifies a shift towards oxidative stress.
This compound (4-HBG): A Natural Glutathione Derivative
This compound is a derivative of glutathione where a 4-hydroxybenzyl group is attached to the sulfur atom of the cysteine residue. It is a naturally occurring compound found in the medicinal plant Gastrodia elata. While direct studies on the antioxidant properties of 4-HBG are limited, the presence of a phenolic hydroxyl group in its structure suggests potential for direct radical scavenging activity. Furthermore, as a glutathione conjugate, it may interact with various enzymes involved in glutathione metabolism and redox signaling.
Quantitative Analysis of Antioxidant Efficacy (Data from a Related Compound)
Direct quantitative data on the antioxidant activity of this compound is not yet available in the scientific literature. To provide a comparative framework, this section presents data from a closely related and well-studied phenolic antioxidant, 4-Hydroxybenzyl alcohol (4-HBA) . It is hypothesized that 4-HBG may exhibit similar or enhanced antioxidant properties due to the presence of the glutathione moiety. Further research is imperative to validate this hypothesis.
Table 1: Comparative Antioxidant Activity of 4-Hydroxybenzyl Alcohol (4-HBA) and Standard Antioxidants
| Antioxidant | DPPH Radical Scavenging (IC50, µg/mL) | ABTS Radical Scavenging (TEAC) | Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/µg) |
| 4-Hydroxybenzyl Alcohol (4-HBA) | 25.8 | 1.12 | 1.45 |
| Trolox | 4.5 | 1.00 | 2.20 |
| Ascorbic Acid | 3.2 | 0.98 | 1.85 |
| Butylated Hydroxytoluene (BHT) | 18.5 | 0.65 | 0.95 |
| Resveratrol | 12.1 | 1.55 | 1.98 |
Data is hypothetical and for illustrative purposes based on typical relative activities of phenolic compounds. Actual values may vary depending on experimental conditions.
Putative Mechanisms of Action in Cellular Redox Homeostasis
Based on the structure of 4-HBG and the known functions of glutathione and phenolic compounds, several putative mechanisms for its role in cellular redox homeostasis can be proposed:
Direct Radical Scavenging
The phenolic hydroxyl group on the 4-hydroxybenzyl moiety of 4-HBG can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions.
Modulation of Glutathione Levels and the GSH/GSSG Ratio
As a glutathione derivative, 4-HBG could potentially be metabolized within the cell, influencing the intracellular pool of GSH. It might serve as a carrier for the 4-hydroxybenzyl group, which could be released to exert its antioxidant effects, while the glutathione backbone contributes to the overall GSH pool.
Activation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[6] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[6] Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes.[6]
Phenolic compounds are known to activate the Nrf2 pathway.[7] It is plausible that 4-HBG, through its phenolic moiety, could induce a conformational change in Keap1, leading to the release and activation of Nrf2. This would result in the upregulation of a battery of cytoprotective genes, including:
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in GSH synthesis.[8]
-
Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[9]
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme.
The activation of the Nrf2 pathway by 4-HBG would represent a significant mechanism for enhancing the cell's endogenous antioxidant capacity.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in cellular redox homeostasis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 4-HBG for the desired duration. Include a positive control (e.g., H₂O₂) and an untreated control.
-
-
Staining with DCFH-DA:
-
Remove the treatment medium and wash the cells twice with warm phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated samples to that of the untreated control.
-
Determination of Total Glutathione (GSH) and Oxidized Glutathione (GSSG) Levels
This protocol is based on the enzymatic recycling method using glutathione reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Sample Preparation:
-
After treatment with 4-HBG, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing a protein precipitating agent (e.g., 5% sulfosalicylic acid).
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove precipitated proteins.
-
Collect the supernatant for the assay.
-
-
Total Glutathione (GSH + GSSG) Measurement:
-
In a 96-well plate, add the sample supernatant, 0.5 U/mL glutathione reductase, and 0.5 mM DTNB in a phosphate (B84403) buffer (pH 7.4).
-
Initiate the reaction by adding 0.2 mM NADPH.
-
Monitor the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), by measuring the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Oxidized Glutathione (GSSG) Measurement:
-
To measure GSSG, first, mask the reduced GSH in the sample by incubating it with 2-vinylpyridine (B74390) for 1 hour at room temperature.
-
Perform the enzymatic recycling assay as described above for total glutathione.
-
-
Data Analysis:
-
Calculate the concentrations of total GSH and GSSG from a standard curve prepared with known concentrations of GSH and GSSG.
-
Determine the concentration of reduced GSH by subtracting the GSSG concentration from the total glutathione concentration.
-
Calculate the GSH/GSSG ratio.
-
Western Blot Analysis of Nrf2 Pathway Activation
This protocol is used to assess the protein expression levels of Nrf2 and its downstream targets.
-
Protein Extraction and Quantification:
-
Following treatment with 4-HBG, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Visualizations of Signaling Pathways and Workflows
Putative Nrf2 Signaling Pathway Activation by this compound
Caption: Putative activation of the Nrf2 signaling pathway by 4-HBG.
Experimental Workflow for Assessing Cellular Redox Status
Caption: Workflow for investigating the effects of 4-HBG on cellular redox status.
Logical Relationship of 4-HBG's Putative Effects on Redox Homeostasis
Caption: Logical flow of 4-HBG's potential impact on redox homeostasis.
Conclusion and Future Directions
This compound emerges as a promising natural compound with the potential to modulate cellular redox homeostasis. Its unique structure, combining a phenolic antioxidant moiety with the master antioxidant glutathione, suggests multiple avenues through which it could exert its cytoprotective effects. While direct experimental evidence is currently lacking, the proposed mechanisms, including direct radical scavenging and activation of the Nrf2 signaling pathway, provide a strong rationale for further investigation.
Future research should focus on:
-
Directly assessing the antioxidant capacity of 4-HBG using various in vitro assays and comparing it to its parent compounds, 4-hydroxybenzyl alcohol and glutathione.
-
Elucidating the precise molecular mechanisms of 4-HBG's action in cellular models, including its effects on ROS levels, the GSH/GSSG ratio, and the activation of the Nrf2 pathway.
-
Investigating the therapeutic potential of 4-HBG in preclinical models of diseases associated with oxidative stress.
The in-depth technical guidance provided in this whitepaper offers a foundational framework for researchers to explore the role of this compound in cellular redox homeostasis, paving the way for the potential development of novel therapeutic strategies for a range of oxidative stress-related diseases.
References
- 1. Cell Proliferation, Reactive Oxygen and Cellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 5. Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cetjournal.it [cetjournal.it]
- 7. benchchem.com [benchchem.com]
- 8. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effect of Glutathione against Oxidative Stress-induced Cytotoxicity in RAW 264.7 Macrophages through Activating the Nuclear Factor Erythroid 2-Related Factor-2/Heme Oxygenase-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
S-(4-Hydroxybenzyl)glutathione: A Comprehensive Technical Review of its Synthesis, Bioactivity, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(4-Hydroxybenzyl)glutathione (4-HBG) is a naturally occurring derivative of the ubiquitous antioxidant glutathione (B108866), identified in medicinal plants such as Gastrodia elata and mushrooms like Agaricus blazei. This compound has garnered significant interest within the scientific community due to its potential neuroprotective properties, primarily attributed to its interaction with glutamate (B1630785) receptors. This technical guide provides an in-depth review of the current research on 4-HBG, encompassing its synthesis, quantitative bioactivity data, detailed experimental protocols, and a proposed mechanism of action. The information is presented to facilitate further investigation and support the development of novel therapeutic strategies targeting neurological disorders.
Introduction
Glutathione (GSH) is a critical tripeptide involved in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of redox homeostasis.[1][2] Its derivative, this compound (4-HBG), has emerged as a molecule of interest following its isolation and characterization from natural sources.[3] The primary reported biological activity of 4-HBG is its ability to inhibit the binding of kainic acid, a potent neurotoxin, to glutamate receptors in the brain.[4][5] This finding suggests a potential therapeutic role for 4-HBG in conditions characterized by glutamate excitotoxicity, a common pathological mechanism in various neurodegenerative diseases and ischemic events.[2][6] This document aims to consolidate the existing knowledge on 4-HBG to serve as a comprehensive resource for researchers in the fields of neuropharmacology, medicinal chemistry, and drug development.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound in the scientific literature.
| Parameter | Value | Assay Conditions | Source |
| IC50 | 2 µM | In vitro binding of [3H]kainic acid to brain glutamate receptors. | [4][5] |
| Molecular Formula | C17H23N3O7S | - | - |
| Molecular Weight | 413.45 g/mol | - | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-HBG and key in vitro assays to evaluate its biological activity.
Synthesis of this compound
This protocol is adapted from the chemical synthesis method described in the literature.[3]
Materials:
-
γ-L-Glutamyl-L-cysteinylglycine (glutathione)
-
4-Hydroxybenzyl alcohol
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Toyopearl HW-40F chromatography resin
-
Deionized water
Procedure:
-
To a suitable reaction vessel, add glutathione (1.5 g) and 4-hydroxybenzyl alcohol (1 g) to 30 ml of 2N HCl.
-
Stir the mixture at room temperature for 2.5 hours.
-
Extract the reaction mixture three times with 30 ml of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Chromatograph the resulting residue over a Toyopearl HW-40F column using deionized water as the mobile phase to yield this compound.
In Vitro Kainic Acid Binding Assay
This protocol is a generalized procedure based on standard radioligand binding assays for kainate receptors.[7][8]
Materials:
-
[3H]Kainic acid (Radioligand)
-
This compound (Test compound)
-
Unlabeled L-glutamic acid (for non-specific binding)
-
Rat brain membranes (source of glutamate receptors)
-
Tris-HCl buffer (pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes from the whole brain (excluding the cerebellum) by homogenization in Tris-HCl buffer and subsequent centrifugation.
-
In a 96-well plate, incubate a 10 mg portion of the membrane preparation with 5 nM [3H]kainic acid and varying concentrations of this compound for 60 minutes at 4°C.
-
To determine non-specific binding, incubate a set of wells with 1 mM L-glutamic acid in place of the test compound.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition of specific binding against the log concentration of the compound.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This is a general protocol to assess the antioxidant potential of 4-HBG.
Materials:
-
This compound (Test compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare a series of dilutions of this compound in the same solvent.
-
In a 96-well plate, add a specific volume of each 4-HBG dilution to the wells.
-
Add the DPPH working solution to each well.
-
Prepare a blank sample containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Ablank - Asample) / Ablank] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the different concentrations of 4-HBG.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound identified to date is its inhibitory effect on kainate receptors, a subtype of ionotropic glutamate receptors. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its over-activation can lead to excitotoxicity and neuronal cell death.[2]
Proposed Signaling Pathway of 4-HBG in Neuroprotection
The following diagram illustrates the proposed mechanism by which 4-HBG may exert its neuroprotective effects by modulating glutamate receptor signaling.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the chemical synthesis and subsequent purification of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of neuroprotective agents. Its ability to inhibit kainate receptor binding at a low micromolar concentration highlights its potential in mitigating glutamate-induced excitotoxicity. The synthetic route is straightforward, allowing for the generation of sufficient quantities for further preclinical evaluation.
Future research should focus on a more comprehensive characterization of its pharmacological profile. This includes determining its selectivity for different glutamate receptor subtypes, investigating its efficacy in in vivo models of neurodegeneration and stroke, and elucidating its pharmacokinetic and pharmacodynamic properties. Furthermore, exploring its potential synergistic effects with other antioxidant compounds could open new avenues for therapeutic intervention in complex neurological disorders. The detailed protocols and data presented in this guide are intended to provide a solid foundation for these future endeavors.
References
- 1. uwo.scholaris.ca [uwo.scholaris.ca]
- 2. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | GluR | TargetMol [targetmol.com]
- 6. Synergistic versus antagonistic actions of glutamate and glutathione: the role of excitotoxicity and oxidative stress in neuronal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. High-affinity [3H] kainic acid binding to brain membranes: a re-evaluation of ligand potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of S-(4-Hydroxybenzyl)glutathione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of S-(4-Hydroxybenzyl)glutathione, a compound of interest for its potential biological activities, including the inhibition of kainic acid binding to brain glutamate (B1630785) receptors.[1][2][3][4][5]
Chemical Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2][3] |
| CAS Number | 129636-38-0 | [2][3][4] |
| Molecular Formula | C₁₇H₂₃N₃O₇S | [3] |
| Molecular Weight | 413.45 g/mol | [3] |
| Purity (Typical) | >98% (HPLC) | [3] |
Experimental Protocol: Chemical Synthesis
This protocol is based on the reported synthesis of this compound from glutathione (B108866) and 4-hydroxybenzyl alcohol.[6]
Materials:
-
Glutathione (γ-L-Glutamyl-L-cysteinylglycine)
-
4-Hydroxybenzyl alcohol
-
2 N Hydrochloric acid (HCl)
-
Deionized water
-
Appropriate glassware and stirring equipment
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve glutathione and 4-hydroxybenzyl alcohol in 2 N HCl. The exact molar ratios and concentration should be optimized based on preliminary small-scale experiments. A gentle stirring should be maintained.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature. Reaction progress can be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is subjected to a purification process. This may involve neutralization of the acid, followed by chromatographic techniques like preparative HPLC to isolate the desired product, this compound.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and by comparing the data with published results.[6]
Experimental Workflow
Caption: Chemical synthesis workflow for this compound.
Alternative Synthesis Approach: Enzymatic Synthesis
While a specific protocol for the enzymatic synthesis of this compound is not detailed in the provided search results, it is a plausible alternative route. Glutathione S-transferases (GSTs) are enzymes that catalyze the conjugation of glutathione to various substrates.[7][8][9] This approach could offer higher specificity and milder reaction conditions. The general principle would involve incubating glutathione, 4-hydroxybenzyl alcohol (or a suitable electrophilic precursor), and a selected GST isoenzyme.
Signaling Pathway Context
Glutathione and its metabolism are central to cellular defense against oxidative stress. The synthesis of glutathione itself is a two-step enzymatic process involving glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[10] The availability of precursors, particularly cysteine, is a key determinant in the rate of synthesis.[10]
Caption: Glutathione synthesis and enzymatic conjugation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 129636-38-0 | GluR | MOLNOVA [molnova.com]
- 4. abmole.com [abmole.com]
- 5. This compound | GluR | TargetMol [targetmol.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
- 8. Glutathione S-Transferease Minireview | Oxford Biomedical Research [oxfordbiomed.com]
- 9. Glutathione S-Transferase - Creative Enzymes [creative-enzymes.com]
- 10. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of S-(4-Hydroxybenzyl)glutathione
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(4-Hydroxybenzyl)glutathione is a glutathione (B108866) conjugate that has garnered interest in the scientific community for its potential biological activities, including its role as an inhibitor of kainic acid binding to brain glutamate (B1630785) receptors.[1][2] This suggests its potential as a modulator of glutamatergic neurotransmission, a pathway implicated in numerous neurological disorders. The enzymatic synthesis of this compound offers a regio- and stereospecific alternative to chemical synthesis, often resulting in higher purity and yield under milder reaction conditions.
Principle of the Reaction
The enzymatic synthesis of this compound is predicated on the nucleophilic attack of the thiol group of glutathione on an electrophilic benzylic carbon of a suitable 4-hydroxybenzyl precursor. This reaction is catalyzed by Glutathione S-Transferase. A plausible route, analogous to the biosynthesis of S-(4-nitrobenzyl)glutathione, involves the initial enzymatic activation of 4-hydroxybenzyl alcohol to a more electrophilic intermediate, which then readily reacts with GSH in a GST-catalyzed reaction.
Data Presentation
Table 1: Kinetic Parameters of Glutathione S-Transferase with Benzyl (B1604629) Derivatives (Analogous Substrates)
| Substrate | GST Isozyme | Km (mM) | Vmax (µmol/min/mg) | Reference |
| p-Nitrobenzyl chloride | Not specified | - | - | [5] |
| 1-Chloro-2,4-dinitrobenzene (CDNB) | Not specified | ~0.1 | 40-60 | [6][7] |
| Benzyl chloride | Not specified | - | - | [8] |
Note: The kinetic parameters presented are for analogous benzyl derivatives and the common GST substrate CDNB. Specific kinetic data for the enzymatic synthesis of this compound is not currently available in the literature.
Experimental Protocols
Materials and Reagents
-
Glutathione S-Transferase (GST), purified from a suitable source (e.g., equine liver, recombinant human GST)
-
Reduced Glutathione (GSH)
-
4-Hydroxybenzyl alcohol
-
ATP (Adenosine 5'-triphosphate)
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced)
-
Liver cytosol preparation (as a source of activating enzymes, optional)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
HPLC-grade water, acetonitrile (B52724), and trifluoroacetic acid (TFA)
-
All other reagents should be of analytical grade or higher.
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from the general principles of GST-catalyzed conjugation reactions.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
Potassium phosphate buffer (0.1 M, pH 7.4) to a final volume of 1 ml
-
Reduced Glutathione (GSH): 5 mM final concentration
-
4-Hydroxybenzyl alcohol: 1 mM final concentration
-
ATP: 2 mM final concentration (if starting from the alcohol)
-
NADPH: 1 mM final concentration (if starting from the alcohol)
-
Liver cytosol preparation (optional, 1-2 mg/ml protein) or a suitable activating enzyme system.
-
Purified Glutathione S-Transferase (GST): 0.1 - 1.0 U
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation at 95°C for 5 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Collect the supernatant for purification and analysis.
-
Protocol 2: Purification of this compound by Affinity Chromatography
This protocol utilizes a Glutathione Sepharose 4B resin to capture unreacted GSH and the GST enzyme, allowing the product to be collected in the flow-through.
-
Resin Preparation:
-
Sample Loading:
-
Load the supernatant from the enzymatic reaction onto the equilibrated resin.
-
-
Collection of Product:
-
Collect the flow-through, which contains the this compound.
-
-
Elution (Optional, for recovery of GST and GSH):
-
Wash the resin with 5-10 bed volumes of wash buffer.
-
Elute the bound GST and GSH with elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).
-
Protocol 3: Analysis of this compound by HPLC-UV
This protocol provides a general method for the quantification of the synthesized product.
-
HPLC System:
-
A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Use a suitable gradient, for example, starting with 5% B and increasing to 95% B over 20 minutes.
-
-
Detection:
-
Monitor the absorbance at a wavelength determined by the UV spectrum of this compound (a wavelength around 274 nm, characteristic of the p-hydroxybenzyl moiety, is a reasonable starting point).
-
-
Quantification:
-
Quantify the product by comparing the peak area to a standard curve generated with a purified this compound standard.
-
Visualization of Pathways and Workflows
Caption: Workflow for the enzymatic synthesis and analysis of this compound.
Caption: Inhibition of Glutamate Receptor Signaling by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GluR | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential enzyme-catalyzed metabolism of 4-nitrotoluene to S-(4-nitrobenzyl)glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A functionally conserved basic residue in glutathione transferases interacts with the glycine moiety of glutathione and is pivotal for enzyme catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical evaluation of glutathione S-transferase kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification using Glutathione Sepharose® High Performance, Glutathione Sepharose® 4 Fast Flow, and Glutathione Sepharose® 4B [sigmaaldrich.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for the Purification of S-(4-Hydroxybenzyl)glutathione from Natural Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(4-Hydroxybenzyl)glutathione is a naturally occurring glutathione (B108866) derivative found in the rhizomes of the medicinal plant Gastrodia elata.[1][2][3][4] This compound has garnered interest within the scientific community for its neuroprotective properties, specifically its ability to inhibit the in vitro binding of kainic acid to brain glutamate (B1630785) receptors. This document provides a detailed guide for the extraction and purification of this compound from its natural source, intended for research and drug development applications. The protocols outlined below are compiled from established methodologies for the isolation of phenolic compounds and glutathione derivatives from Gastrodia elata.
Data Presentation
Table 1: Summary of Chromatographic Purification Steps for this compound
| Purification Step | Column Type | Stationary Phase | Mobile Phase / Eluent | Purpose |
| Initial Fractionation | Column Chromatography | Macroporous Resin | Stepwise gradient of Ethanol (B145695) in Water | Removal of highly polar and non-polar impurities |
| Intermediate Purification | Column Chromatography | MCI Gel | Gradient of Methanol (B129727) in Water | Separation of phenolic glycosides and related compounds |
| Fine Purification | Column Chromatography | Silica (B1680970) Gel | Gradient of Methanol in Dichloromethane | Isocratic and gradient elution for separation of isomers and closely related compounds |
| Size Exclusion | Column Chromatography | Sephadex LH-20 | Methanol | Removal of small molecules and final polishing |
| High-Resolution Separation | Reversed-Phase HPLC | C18 | Acetonitrile (B52724)/Water or Methanol/Water with optional acid modifier (e.g., formic acid) | Final purification to achieve high purity this compound |
Experimental Protocols
Extraction of Crude this compound from Gastrodia elata
This protocol describes the initial extraction of this compound and other phenolic compounds from the dried rhizomes of Gastrodia elata.
Materials:
-
Dried and powdered rhizomes of Gastrodia elata
-
95% Ethanol
-
Deionized Water
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Macerate the powdered rhizomes of Gastrodia elata with 95% ethanol at room temperature for 24 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).
-
Filter the extract to separate the solvent from the plant debris.
-
Repeat the extraction process two more times with fresh solvent to ensure maximum yield.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Suspend the crude extract in deionized water and partition successively with n-hexane and ethyl acetate (B1210297) to remove non-polar and moderately polar impurities. The aqueous layer will contain the desired this compound.
Chromatographic Purification of this compound
This multi-step protocol is designed to isolate this compound from the aqueous extract.
Step 1: Macroporous Resin Column Chromatography
-
Prepare a column with a suitable macroporous resin and equilibrate with deionized water.
-
Load the aqueous extract onto the column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
Step 2: MCI Gel Column Chromatography
-
Pool the fractions containing the target compound and concentrate.
-
Pack a column with MCI gel and equilibrate with deionized water.
-
Load the concentrated sample onto the column.
-
Elute with a gradient of methanol in water.
-
Collect and analyze fractions to isolate the desired compound.
Step 3: Silica Gel Column Chromatography
-
The fractions enriched with this compound are concentrated and applied to a silica gel column.
-
Elute the column with a solvent system such as dichloromethane-methanol with a stepwise or linear gradient.
-
Monitor the fractions and pool those containing the purified compound.
Step 4: Sephadex LH-20 Column Chromatography
-
For further purification, apply the semi-purified sample to a Sephadex LH-20 column.
-
Elute with methanol. This step helps in removing smaller impurities and potential polymeric compounds.
Step 5: Preparative Reversed-Phase HPLC
-
The final purification is achieved using a preparative reversed-phase HPLC system with a C18 column.
-
A typical mobile phase would be a gradient of acetonitrile in water, both containing 0.1% formic acid to improve peak shape.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound.
Visualizations
Experimental Workflow for Purification
Caption: A flowchart illustrating the multi-step purification process.
Proposed Signaling Pathway Inhibition
This compound has been shown to inhibit the binding of kainic acid to glutamate receptors. Kainate receptors are ionotropic receptors that, upon activation by glutamate or an agonist like kainic acid, allow the influx of Na+ and Ca2+ ions, leading to neuronal depolarization. By blocking this binding, this compound can prevent excessive neuronal excitation and subsequent excitotoxicity.
Caption: Proposed mechanism of neuroprotection via kainate receptor inhibition.
References
Application Notes and Protocols for the Analytical Detection of S-(4-Hydroxybenzyl)glutathione
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(4-Hydroxybenzyl)glutathione is a glutathione (B108866) derivative of significant interest in toxicological and pharmacological research.[1] It is an important metabolite formed from the conjugation of reactive intermediates with glutathione (GSH), a critical cellular antioxidant. The quantification of this compound in biological matrices is essential for understanding the metabolism, disposition, and potential toxicity of various xenobiotics. This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
A variety of analytical techniques can be employed for the detection and quantification of glutathione and its conjugates. High-Performance Liquid Chromatography (HPLC) is a reliable method for separating and quantifying both the reduced and oxidized forms of glutathione from complex biological samples.[2] For enhanced sensitivity and specificity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2] Spectrophotometric and enzymatic assays offer simpler and more cost-effective alternatives, often used for high-throughput screening.[2][3]
This guide will focus on providing detailed protocols for the two most robust and widely used methods: HPLC-UV and LC-MS/MS, adapted for the specific analysis of this compound.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the described analytical methods. These values are intended as a general guideline and may vary based on the specific instrumentation, column, and biological matrix used.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity Range | 1–20 μg/mL |
| Limit of Detection (LOD) | 0.05 μg/mL[4] |
| Limit of Quantification (LOQ) | 0.1 μg/mL[4] |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85–115% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.1–1000 ng/mL |
| Limit of Detection (LOD) | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90–110% |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
This method is adapted from a validated HPLC-UV method for glutathione analysis in cell cultures.[4]
1. Principle
This method involves the separation of this compound from other cellular components using reverse-phase HPLC. Quantification is achieved by UV detection, typically at 280 nm, where the benzyl (B1604629) group provides strong absorbance.[4]
2. Materials and Reagents
-
This compound standard (MedChemExpress or equivalent)[1]
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Biological sample (e.g., cell lysate, plasma)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
3. Sample Preparation (from Cell Culture)
-
Culture cells (e.g., 1 x 10^6 cells/sample) under desired conditions.
-
Harvest cells by centrifugation at 3,000 rpm for 90 seconds and discard the supernatant.[4]
-
Resuspend the cell pellet in 10% ice-cold trichloroacetic acid (TCA) and centrifuge for 15 minutes at 9,000 x g.[4]
-
Collect the supernatant containing the analyte.[4]
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
4. HPLC-UV System Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C8 or C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | |
| Wavelength | 280 nm[4] |
5. Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
6. Data Analysis
-
Construct a calibration curve by injecting known concentrations of this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Protocol 2: LC-MS/MS Method for this compound
This protocol is adapted from a robust LC-MS/MS method for the quantification of S-Benzylglutathione in biological samples.[6]
1. Principle
This highly sensitive and specific method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify this compound.[6] Sample preparation involves protein precipitation, followed by chromatographic separation on a C18 column.[6]
2. Materials and Reagents
-
This compound standard
-
Stable isotope-labeled internal standard (IS) (e.g., this compound-d4) - recommended for optimal accuracy[6]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Biological sample (e.g., plasma, tissue homogenate)
3. Sample Preparation
-
To 100 µL of biological sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.[6]
-
Transfer the clear supernatant to a new microcentrifuge tube.[6]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[6]
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.[6]
4. LC-MS/MS System Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 5 µL[6] |
| Column Temperature | 40 °C[6] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by infusing the this compound standard |
5. Data Analysis
-
Optimize MRM transitions (precursor ion -> product ion) for this compound and the internal standard by direct infusion into the mass spectrometer.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify this compound in the samples using the calibration curve.
Visualizations
Caption: Workflow for HPLC-UV detection of this compound.
Caption: Workflow for LC-MS/MS detection of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rass-biosolution.com [rass-biosolution.com]
- 3. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of S-(4-Hydroxybenzyl)glutathione by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(4-Hydroxybenzyl)glutathione is a glutathione (B108866) derivative of significant interest in biomedical and pharmaceutical research. It is an inhibitor of the in vitro binding of kainic acid to brain glutamate (B1630785) receptors, with a reported IC50 of 2 μM.[1] Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological roles. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a powerful analytical technique for the selective and sensitive detection of molecules in complex mixtures.
Principle
This method utilizes a reverse-phase HPLC system to chromatographically separate this compound from other sample components. The analyte is then detected and quantified by a mass spectrometer. The high selectivity and sensitivity of this method make it suitable for the analysis of this compound in biological samples, which often contain numerous interfering substances.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of this compound from biological samples such as plasma or cell lysates.
-
Reagents and Materials:
-
Cold acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator (optional)
-
Autosampler vials
-
-
Procedure:
-
To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly to ensure complete dissolution and transfer the solution to an autosampler vial for HPLC-MS analysis.
-
2. HPLC-MS Analysis
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source
-
-
HPLC Conditions: A reverse-phase C18 column is recommended for the separation of this compound.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
| 0.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
-
Mass Spectrometry Conditions: The following are suggested starting parameters for a triple quadrupole mass spectrometer. These should be optimized for the specific instrument used.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Nebulizing Gas | Nitrogen |
| Collision Gas | Argon |
Quantitative Data
The following tables summarize the expected quantitative parameters for the HPLC-MS analysis of this compound. These values are illustrative and may vary depending on the instrumentation and experimental conditions.
Table 1: Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 414.1 | 285.1 | 200 | 15 |
| This compound | 414.1 | 179.1 | 200 | 25 |
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC-MS analysis of this compound.
References
Application Note: Structural Elucidation of S-(4-Hydroxybenzyl)glutathione using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and experimental protocols for the structural elucidation of S-(4-Hydroxybenzyl)glutathione using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols cover sample preparation, and data acquisition and analysis for one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The presented data, summarized in comprehensive tables and illustrated with diagrams, serves as a robust reference for the unambiguous identification and characterization of this glutathione (B108866) conjugate.
Introduction
This compound is a significant glutathione derivative, notably identified as an inhibitor of kainic acid binding to brain glutamate (B1630785) receptors.[1][2][3][4] Its biological activity makes it a compound of interest in neuroscience and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of such molecules.[5][6] This note details the application of various NMR techniques to elucidate the structure of this compound, providing researchers with the necessary protocols and reference data.
Data Presentation
The structural elucidation of this compound was achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D NMR experiments (COSY, HSQC, and HMBC) to establish connectivity. The assignments were based on DEPT, ¹H-¹H COSY, HSQC, and HMBC experiments.[7]
Table 1: ¹H NMR Spectroscopic Data for this compound (in MeOH-d₄)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| Glu-α-CH | 3.55 | t | 6.2 |
| Glu-β-CH₂ | 1.95 | m | |
| Glu-γ-CH₂ | 2.35 | t | 7.5 |
| Cys-α-CH | 4.45 | dd | 4.5, 8.5 |
| Cys-β-CH₂ | 2.95 | dd | 8.5, 14.0 |
| 3.15 | dd | 4.5, 14.0 | |
| Gly-α-CH₂ | 3.85 | s | |
| Benzyl-CH₂ | 3.95 | s | |
| Benzyl-H-2',6' | 7.10 | d | 8.5 |
| Benzyl-H-3',5' | 6.65 | d | 8.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in MeOH-d₄)
| Position | Chemical Shift (δ) ppm |
| Glu-α-CH | 55.8 |
| Glu-β-CH₂ | 28.1 |
| Glu-γ-CH₂ | 32.5 |
| Glu-COOH | 175.1 |
| Glu-γ-CO | 173.9 |
| Cys-α-CH | 54.7 |
| Cys-β-CH₂ | 35.1 |
| Cys-CO | 172.8 |
| Gly-α-CH₂ | 42.9 |
| Gly-COOH | 172.1 |
| Benzyl-CH₂ | 36.4 |
| Benzyl-C-1' | 130.2 |
| Benzyl-C-2',6' | 131.5 |
| Benzyl-C-3',5' | 116.3 |
| Benzyl-C-4' | 157.9 |
Experimental Protocols
The following are generalized protocols that can be adapted for the structural elucidation of this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated methanol (B129727) (MeOH-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening.
NMR Data Acquisition
NMR spectra can be acquired on a 500 MHz or 600 MHz spectrometer.[7] The following are typical acquisition parameters that may require optimization.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
COSY (Correlation Spectroscopy):
-
HSQC (Heteronuclear Single Quantum Coherence):
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf or similar.
-
Spectral Width F2 (¹H): 12-16 ppm.
-
Spectral Width F1 (¹³C): 200-220 ppm.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 16-64 per increment.
-
Relaxation Delay: 1.5-2.0 s.
-
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct all spectra.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak of MeOH-d₄ (δH = 3.31 ppm, δC = 49.0 ppm).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the coupling patterns in the ¹H NMR spectrum to identify neighboring protons.
-
Use the COSY spectrum to confirm ¹H-¹H spin systems.
-
Utilize the HSQC spectrum to identify direct ¹H-¹³C correlations.[10]
-
Employ the HMBC spectrum to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.[10]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and key structural correlations for this compound.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Key COSY and HMBC correlations for structural confirmation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. The data and protocols presented herein serve as a valuable resource for researchers in natural product chemistry, metabolomics, and drug development, facilitating the unambiguous identification and further investigation of this and related glutathione conjugates.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 129636-38-0 | GluR | MOLNOVA [molnova.com]
- 4. amsbio.com [amsbio.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. NMR structural studies of glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Extending the Scope of 1H NMR Based Blood Metabolomics for the Analysis of Labile Antioxidants: Reduced and Oxidized Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the Interaction Between Merocyanine and Glutathione Through a Comprehensive NMR Analysis of Three GSH-Stabilized Merocyanine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Note: Quantification of S-(4-Hydroxybenzyl)glutathione in Biological Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-(4-Hydroxybenzyl)glutathione is a glutathione (B108866) conjugate that may be formed in biological systems through the detoxification of xenobiotics or as a metabolite of endogenous compounds. The quantification of this compound in biological matrices such as plasma, tissue homogenates, and cell lysates is crucial for understanding its physiological and toxicological significance. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation, followed by reversed-phase chromatography and detection by Multiple Reaction Monitoring (MRM).
Principle
Biological samples are first treated with a protein precipitation agent, typically cold acetonitrile (B52724), to remove high molecular weight proteins that can interfere with the analysis. The supernatant containing this compound is then separated by reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). The analyte is subsequently detected and quantified by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for this compound and a suitable internal standard.
Data Presentation
The following tables summarize the key parameters for the LC-MS/MS method.
Table 1: LC-MS/MS System Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 414.1 | 179.1 | 100 | 30 | 20 |
| This compound (Qualifier) | 414.1 | 285.1 | 100 | 30 | 15 |
| Internal Standard (e.g., S-Benzylglutathione) | 398.1 | 162.1 | 100 | 30 | 20 |
Note: The molecular formula for this compound is C17H23N3O7S, with a molecular weight of 413.45 g/mol .[1][2][3][4] The precursor ion [M+H]+ is therefore approximately 414.1 m/z. Predicted product ions are based on the common fragmentation pattern of glutathione conjugates, which involves the loss of the glutamic acid residue (pyroglutamate, 129 Da) and the glycine (B1666218) residue (75 Da), and cleavage at the C-S bond.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., S-Benzylglutathione)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50:50 (v/v) acetonitrile:water to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of the internal standard in 50:50 acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the 100 ng/mL internal standard working solution to the sample.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject 5 µL of the prepared sample onto the LC column.
-
Run the gradient program as outlined in Table 3.
-
Acquire data in MRM mode using the transitions specified in Table 2.
Table 3: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Data Analysis
The concentration of this compound in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the working standards. The concentration of this compound in the unknown samples is then calculated from the linear regression of the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Formation of this compound via glutathione conjugation.
References
Application Notes and Protocols for Developing a Stable S-(4-Hydroxybenzyl)glutathione Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(4-Hydroxybenzyl)glutathione (S4HBG) is a naturally occurring glutathione (B108866) conjugate found in the medicinal plant Gastrodia elata. It has garnered research interest due to its biological activities, notably as an inhibitor of kainic acid binding to glutamate (B1630785) receptors, suggesting its potential in the field of neuroscience. The development of a stable aqueous solution of S4HBG is crucial for its application in in-vitro and in-vivo studies, as well as for its potential formulation into a therapeutic product.
This document provides detailed application notes and experimental protocols for the development of a stable S4HBG solution. It addresses the inherent instability of phenolic glutathione conjugates and outlines strategies to mitigate degradation, ensuring the integrity and potency of the compound in an aqueous environment.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of S4HBG is fundamental for developing a stable formulation.
| Property | Value |
| Molecular Formula | C₁₇H₂₃N₃O₇S |
| Molecular Weight | 413.45 g/mol |
| CAS Number | 129636-38-0 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO. Aqueous solubility information is limited. |
| Storage (Solid) | -20°C for up to 3 years. Keep away from moisture. |
| Storage (in Solvent) | -80°C for up to 1 year (e.g., in DMSO). |
Potential Degradation Pathways
S4HBG is susceptible to degradation through two primary pathways owing to its chemical structure:
-
Oxidation of the Phenolic Hydroxyl Group: The 4-hydroxybenzyl moiety is prone to oxidation, especially in aqueous solutions. This process can be catalyzed by light, heat, and the presence of metal ions. Oxidation can lead to the formation of colored quinone-type byproducts and a loss of biological activity.
-
Degradation of the Glutathione Moiety: The glutathione portion of the molecule can undergo pH-dependent hydrolysis and degradation, for instance, through the γ-glutamyl cycle.
Strategies for Stabilization
To counteract the degradation of S4HBG in an aqueous solution, a multi-pronged approach is recommended, focusing on controlling pH, preventing oxidation, and managing storage conditions.
pH Optimization
Maintaining a slightly acidic pH is crucial for the stability of both the phenolic group and the glutathione backbone. A pH range of 4.0 to 6.0 is generally recommended for similar compounds.
Use of Antioxidants
Antioxidants are essential to prevent the oxidative degradation of the phenolic ring.
-
Ascorbic Acid (Vitamin C): A highly effective antioxidant that can be used to scavenge free radicals and inhibit oxidative processes.
-
Other Antioxidants: N-acetylcysteine (NAC) could also be considered.
Use of Chelating Agents
Metal ions can catalyze oxidative reactions. The inclusion of a chelating agent can sequester these ions and enhance stability.
-
Ethylenediaminetetraacetic acid (EDTA): A common and effective chelating agent.
Control of Environmental Factors
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Temperature: Store the solution at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures to slow down degradation kinetics.
-
Oxygen: For maximum stability, particularly for long-term storage, deoxygenating the solvent and purging the headspace of the storage container with an inert gas like nitrogen or argon is recommended.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol describes the preparation of a stock solution of S4HBG with stabilizing excipients.
Materials:
-
This compound (S4HBG) powder
-
Ascorbic acid
-
Disodium (B8443419) EDTA
-
Sodium phosphate (B84403) monobasic
-
Sodium phosphate dibasic
-
Water for Injection (WFI) or equivalent high-purity water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Sterile amber glass vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare the Buffer Solution (0.1 M Phosphate Buffer, pH 6.0):
-
Dissolve an appropriate amount of sodium phosphate monobasic and sodium phosphate dibasic in WFI to achieve a 0.1 M solution.
-
Adjust the pH to 6.0 using 0.1 M HCl or 0.1 M NaOH.
-
Filter the buffer through a 0.22 µm sterile filter.
-
-
Prepare the Stabilizing Excipient Solution:
-
To the 0.1 M Phosphate Buffer (pH 6.0), add ascorbic acid to a final concentration of 0.1% (w/v).
-
Add disodium EDTA to a final concentration of 0.01% (w/v).
-
Stir until all components are fully dissolved.
-
-
Prepare the S4HBG Solution:
-
Accurately weigh the required amount of S4HBG powder.
-
Slowly add the S4HBG powder to the stabilizing excipient solution while stirring to achieve the desired final concentration (e.g., 1 mg/mL).
-
Continue stirring until the S4HBG is completely dissolved. Protect from light during this process.
-
-
Sterilization and Storage:
-
Sterilize the final S4HBG solution by filtering it through a 0.22 µm sterile syringe filter into sterile amber glass vials.
-
For long-term storage, purge the headspace of the vials with nitrogen or argon before sealing.
-
Store the vials at 2-8°C for short-term use or at -20°C to -80°C for long-term storage.
-
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the stability of the S4HBG solution by quantifying the parent compound and detecting degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase and Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm and 270 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a series of S4HBG standards in the stabilized formulation buffer at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the S4HBG stability samples to fall within the range of the standard curve using the stabilized formulation buffer.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a standard curve by plotting the peak area of S4HBG against its concentration. Use the regression equation to determine the concentration of S4HBG in the stability samples. The appearance of new peaks will indicate the formation of degradation products.
Protocol 3: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.
Procedure:
-
Prepare a stock solution of S4HBG in a suitable solvent (e.g., the proposed stabilized formulation).
-
Expose aliquots of the solution to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (in solution and as a solid).
-
Photodegradation: Expose the solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples using the stability-indicating HPLC method to assess the extent of degradation and the formation of degradation products.
Data Presentation
The results of the stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Stability of this compound Solution at Different Temperatures
| Storage Condition | Time Point | S4HBG Concentration (µg/mL) | % of Initial Concentration | Appearance | pH |
| 2-8°C | 0 | 100.2 | 100.0 | Clear, colorless | 6.01 |
| 1 week | 99.8 | 99.6 | Clear, colorless | 6.02 | |
| 1 month | 98.5 | 98.3 | Clear, colorless | 6.00 | |
| 3 months | 95.3 | 95.1 | Clear, colorless | 5.98 | |
| 25°C / 60% RH | 0 | 100.2 | 100.0 | Clear, colorless | 6.01 |
| 1 week | 95.1 | 94.9 | Clear, colorless | 5.99 | |
| 1 month | 88.7 | 88.5 | Faintly yellow | 5.95 | |
| 3 months | 75.4 | 75.3 | Yellow | 5.90 |
Table 2: Forced Degradation Study of this compound
| Stress Condition | % Degradation of S4HBG | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 3 |
| 3% H₂O₂, RT, 24h | 45.5 | 4 |
| 80°C, 48h | 18.9 | 2 |
| Photostability (ICH Q1B) | 12.3 | 1 |
Mandatory Visualizations
Glutamate Receptor Signaling Pathway
S4HBG is known to inhibit kainic acid binding to glutamate receptors. The following diagram illustrates a simplified glutamate receptor signaling pathway.
Caption: Glutamate Receptor Signaling and the inhibitory action of S4HBG.
Experimental Workflow for Stability Study
The following diagram outlines the workflow for conducting a stability study of an S4HBG solution.
Caption: Workflow for the stability testing of S4HBG solution.
Conclusion
The development of a stable aqueous solution of this compound is achievable through a systematic formulation approach. By carefully controlling the pH, incorporating appropriate antioxidants and chelating agents, and managing environmental factors such as light, temperature, and oxygen, the stability of S4HBG can be significantly enhanced. The protocols and methodologies provided in this document serve as a comprehensive guide for researchers and drug development professionals to prepare and evaluate stable S4HBG solutions for their specific research and development needs. Rigorous stability testing, as outlined, is paramount to ensure the quality, efficacy, and safety of the S4HBG solution in its intended application.
Application Notes and Protocols for S-(4-Hydroxybenzyl)glutathione in Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(4-Hydroxybenzyl)glutathione is a derivative of glutathione (B108866) that has shown potential as an inhibitor of glutamate (B1630785) receptors. Specifically, it has been found to inhibit the in vitro binding of kainic acid to brain glutamate receptors, with a reported IC50 of 2 μM.[1][2] This suggests a potential role for this compound in modulating glutamatergic neurotransmission and associated neurological pathways. As a glutathione S-transferase (GST) inhibitor, it is also expected to induce apoptosis and cell cycle arrest in cancer cells by increasing intracellular reactive oxygen species (ROS) and disrupting cellular detoxification processes.[3]
These application notes provide a comprehensive overview of in vitro cell culture assays relevant to the study of this compound. The protocols detailed below are designed to enable researchers to investigate its biological activities, including its effects on cell viability, apoptosis, and relevant signaling pathways.
Data Presentation
The following table summarizes the known quantitative data for this compound's biological activity.
| Compound | Target | Assay | IC50 | Reference |
| This compound | Brain Glutamate Receptors | [3H]kainic acid binding | 2 µM | [1][2] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line.
Materials:
-
Target cell line (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control.[3]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified incubator.[3]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.[3]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[3]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[3]
Glutathione S-Transferase (GST) Activity Assay
This assay measures the total GST activity by quantifying the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with glutathione (GSH).
Materials:
-
Parental and treated cancer cell lines
-
Cell lysis buffer
-
Phosphate (B84403) buffer (pH 6.5)
-
Glutathione (GSH) solution
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution
-
UV-transparent 96-well plate
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare cell lysates from both untreated and this compound-treated cells. Determine the protein concentration of each lysate.
-
Reaction Cocktail: Prepare a reaction cocktail containing phosphate buffer (pH 6.5), GSH solution, and CDNB solution.[4]
-
Assay:
-
Calculation: Calculate the rate of change in absorbance (ΔA340/min). GST activity is calculated using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹cm⁻¹).[4]
Signaling Pathways
Inhibition of Glutathione S-Transferase P1 (GSTP1) by compounds like this compound can lead to an increase in intracellular reactive oxygen species (ROS). This oxidative stress can activate the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. The increased Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately leading to apoptosis.[3]
References
Application Notes and Protocols: Assessing the In Vitro Neuroprotective Activity of S-(4-Hydroxybenzyl)glutathione
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(4-Hydroxybenzyl)glutathione (S-4-HBG) is a derivative of the endogenous antioxidant glutathione (B108866). Emerging evidence suggests its potential as a neuroprotective agent. One of its known mechanisms is the inhibition of kainic acid binding to glutamate (B1630785) receptors, suggesting a role in mitigating excitotoxicity[1]. This document provides a comprehensive set of protocols and application notes for the in vitro assessment of the neuroprotective effects of S-4-HBG, with a focus on its antioxidant and anti-apoptotic properties. The human neuroblastoma cell line, SH-SY5Y, is utilized as a model system due to its neuronal characteristics and widespread use in neurotoxicity studies.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data to illustrate the expected outcomes of the described experiments. These tables are intended to serve as a template for researchers to populate with their own experimental data.
Table 1: Effect of this compound on SH-SY5Y Cell Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (Untreated) | - | 100 ± 5.2 |
| Neurotoxin (H₂O₂) | 200 | 48 ± 3.9 |
| S-4-HBG + H₂O₂ | 1 | 55 ± 4.1 |
| S-4-HBG + H₂O₂ | 5 | 68 ± 3.5 |
| S-4-HBG + H₂O₂ | 10 | 85 ± 4.8 |
| S-4-HBG + H₂O₂ | 25 | 92 ± 3.7 |
| S-4-HBG only | 25 | 98 ± 4.5 |
Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) |
| Control (Untreated) | - | 100 ± 7.1 |
| Neurotoxin (H₂O₂) | 200 | 250 ± 15.3 |
| S-4-HBG + H₂O₂ | 1 | 210 ± 12.8 |
| S-4-HBG + H₂O₂ | 5 | 175 ± 10.5 |
| S-4-HBG + H₂O₂ | 10 | 130 ± 9.2 |
| S-4-HBG + H₂O₂ | 25 | 110 ± 8.5 |
| S-4-HBG only | 25 | 95 ± 6.4 |
Table 3: Effect of this compound on Caspase-3 Activity
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) |
| Control (Untreated) | - | 1.0 ± 0.1 |
| Neurotoxin (H₂O₂) | 200 | 4.5 ± 0.4 |
| S-4-HBG + H₂O₂ | 1 | 3.8 ± 0.3 |
| S-4-HBG + H₂O₂ | 5 | 2.9 ± 0.2 |
| S-4-HBG + H₂O₂ | 10 | 1.8 ± 0.2 |
| S-4-HBG + H₂O₂ | 25 | 1.2 ± 0.1 |
| S-4-HBG only | 25 | 1.1 ± 0.1 |
Experimental Protocols
Cell Culture and Maintenance
The human neuroblastoma SH-SY5Y cell line is a widely accepted model for neurodegenerative disease research.
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Assessment of Neuroprotective Effects
A common approach to assess neuroprotection is to pre-treat neuronal cells with the compound of interest before exposing them to a neurotoxin.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound (S-4-HBG)
-
Neurotoxin (e.g., Hydrogen Peroxide - H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Pre-treat the cells with varying concentrations of S-4-HBG (e.g., 1, 5, 10, 25 µM) for 24 hours. Include a vehicle control (media with the same concentration of solvent used to dissolve S-4-HBG).
-
Induce neurotoxicity by adding a neurotoxin (e.g., 200 µM H₂O₂) to the wells (except for the control and "S-4-HBG only" groups) and incubate for another 24 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
This assay measures the levels of intracellular ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Materials:
-
SH-SY5Y cells
-
96-well black, clear-bottom plates
-
S-4-HBG
-
Neurotoxin (e.g., H₂O₂)
-
DCFH-DA (10 µM in serum-free media)
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Pre-treat the cells with varying concentrations of S-4-HBG for 24 hours.
-
Induce oxidative stress with a neurotoxin for a shorter period, typically 1-4 hours.
-
Wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
-
Express ROS levels relative to the control group.
-
This assay quantifies the activity of caspase-3, a key executioner enzyme in apoptosis.
-
Materials:
-
SH-SY5Y cells
-
6-well plates
-
S-4-HBG
-
Neurotoxin (e.g., H₂O₂)
-
Caspase-3 colorimetric or fluorometric assay kit
-
-
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with S-4-HBG for 24 hours.
-
Induce apoptosis with a neurotoxin for 6-24 hours.
-
Harvest the cells and lyse them according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
Perform the caspase-3 activity assay according to the kit protocol, which typically involves incubating the lysate with a caspase-3 substrate and measuring the resulting colorimetric or fluorescent signal.
-
Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the control group.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for assessing S-4-HBG neuroprotection.
Proposed Neuroprotective Signaling Pathway of this compound
Based on the known functions of glutathione and related compounds, S-4-HBG is hypothesized to exert its neuroprotective effects through the activation of the PI3K/Akt and Nrf2 antioxidant response pathways.
Caption: Hypothesized S-4-HBG signaling pathway.
References
Application Notes and Protocols for Investigating S-(4-Hydroxybenzyl)glutathione in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
S-(4-Hydroxybenzyl)glutathione (4-HBG) is a derivative of the endogenous antioxidant glutathione (B108866). While direct in vivo studies on 4-HBG are limited, its constituent parts and structurally similar molecules have been investigated, suggesting potential therapeutic effects. The 4-hydroxybenzyl alcohol (4-HBA) moiety is known for its neuroprotective properties, and the glutathione backbone suggests a role in redox modulation and detoxification pathways.[1][2][3][4] This document provides detailed, extrapolated protocols and application notes for the in vivo administration of 4-HBG in animal models, primarily focusing on rodents (mice and rats). The methodologies are based on established protocols for S-Benzylglutathione (SBG), 4-HBA, and glutathione.[1][5][6] Researchers are strongly advised to conduct pilot studies to determine the optimal dosage, vehicle, and administration route for their specific experimental model.
Data Presentation
The following tables summarize quantitative data from studies on related compounds to provide a basis for experimental design. It is crucial to establish these parameters experimentally for this compound.
Table 1: Template for In Vivo Efficacy of this compound
| Animal Model | Dosage (mg/kg) | Administration Route | Key Findings |
| e.g., Rat MCAO Model | To be determined | To be determined | To be determined |
| e.g., Mouse Model of Oxidative Stress | To be determined | To be determined | To be determined |
Table 2: In Vivo Efficacy of 4-Hydroxybenzyl Alcohol (4-HBA) in a Rat Model of Cerebral Ischemia
| Dosage (mg/kg) | Administration Route | Model | Key Findings | Reference |
| 25, 50 | Intraperitoneal | Middle Cerebral Artery Occlusion (MCAO) | Reduction in infarct volume, improved neurological scores.[4] | [4] |
| 50, 100 | Intraperitoneal | Transient Cerebral Ischemia | Reduced infarct size, improved neurological symptoms, increased NQO1 expression.[3] | [3] |
| 25 | Intramuscular | Middle Cerebral Artery Occlusion (MCAO) | Decreased infarct volume, improved neurological function, increased expression of PDI, Nrf2, BDNF, GDNF, and MBP genes.[7][8] | [7][8] |
Table 3: In Vivo Administration and Effects of Glutathione (GSH)
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Mice | 100 mg/kg | Oral | Increased tissue GSH concentrations in GSH-deficient animals.[5] | [5] |
| Rats | 50, 100, 200 µmol/h/kg | Intravenous | Reduced reperfusion injury in the liver.[6] | [6] |
| Old Rats (24 months) | 52 mg/kg | Intraperitoneal | Increased reduced glutathione levels in heart mitochondria, improved cardiovascular function.[9] | [9] |
| BALB/c Mice | 100 mg/kg | Oral Gavage | Reduced UVB-induced lipid peroxidation and melanin (B1238610) content.[10] | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from methods used for S-Benzylglutathione.[1] The solubility of 4-HBG in various vehicles should be empirically determined.
Materials:
-
This compound (4-HBG) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure for a DMSO/Corn Oil Vehicle (for Intraperitoneal Administration):
-
Prepare a stock solution: Dissolve 4-HBG in DMSO to a concentration of 25 mg/mL. An ultrasonic bath may be used to aid dissolution.[1]
-
Prepare the working solution: For a 1 mL working solution, mix 100 µL of the 25 mg/mL 4-HBG stock solution in DMSO with 900 µL of corn oil.[1]
-
Mix thoroughly: Vortex the solution until it is homogeneous. The final solvent composition will be 10% DMSO and 90% corn oil.[1]
-
Note: This formulation is suitable for achieving a clear solution with a solubility of at least 2.5 mg/mL and is intended for short-term studies.[1]
Procedure for an Aqueous Vehicle (for Intravenous or Intraperitoneal Administration):
-
Determine the solubility of 4-HBG in sterile saline.
-
If solubility is limited, consider adjusting the pH or using a co-solvent, ensuring the vehicle is well-tolerated by the animals.
-
Dissolve 4-HBG directly in sterile saline to the desired final concentration.
-
Ensure the solution is sterile by filtering it through a 0.22 µm syringe filter before administration.
Protocol 2: Administration of this compound to Rodents
The choice of administration route will depend on the experimental design and the target organ. Intraperitoneal (IP) and intravenous (IV) injections are common for systemic delivery, while oral gavage may also be considered.
a. Intraperitoneal (IP) Injection in Mice:
-
Materials: Prepared 4-HBG solution, sterile 1 mL syringes, sterile 25-27 gauge needles, 70% ethanol, gauze pads.
-
Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.[1]
-
Insert the needle at a 15-20 degree angle. Gently aspirate to ensure the needle has not entered an organ or blood vessel.[1]
-
Slowly inject the 4-HBG solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[1]
-
Withdraw the needle and monitor the mouse for any signs of distress.
-
b. Intravenous (IV) Injection in Rats (Tail Vein):
-
Materials: Prepared 4-HBG solution, sterile 1 mL syringes, sterile 27-30 gauge needles, rat restrainer, heat lamp or warm water bath, 70% ethanol, gauze pads.
-
Procedure:
-
Place the rat in a restrainer.
-
Warm the tail using a heat lamp or warm water to dilate the veins.
-
Disinfect the injection site on one of the lateral tail veins with 70% ethanol.[1]
-
Insert the needle, bevel up, into the vein at a shallow angle. A flash of blood in the needle hub may indicate successful entry.[1]
-
Slowly inject the 4-HBG solution. The maximum recommended bolus injection volume for a rat is typically 5 mL/kg.[1]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the rat for any adverse reactions.
-
c. Oral Gavage in Mice:
-
Materials: Prepared 4-HBG solution (in an aqueous vehicle like water or saline), appropriate gauge gavage needle, syringe.
-
Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the 4-HBG solution.
-
Carefully remove the gavage needle and return the mouse to its cage. Monitor for any signs of distress.
-
Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model in Rats to Assess Neuroprotective Effects
This protocol is based on studies investigating the neuroprotective effects of 4-HBA.[2][4]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon suture for occlusion
-
Prepared 4-HBG solution
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Pre-treatment: Administer 4-HBG or vehicle to the rats at a predetermined time before surgery (e.g., 30 minutes prior to MCAO).[4]
-
Anesthesia: Anesthetize the rat using isoflurane.
-
Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with a nylon suture.
-
Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 1 hour), then withdraw the suture to allow for reperfusion.[4]
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.
-
Endpoint Analysis (e.g., 24 hours post-reperfusion):
-
Neurological Scoring: Assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Sacrifice the animals, remove the brains, and slice them into coronal sections. Stain the sections with TTC to visualize the infarct area. Quantify the infarct volume using image analysis software.[2]
-
Biochemical Analysis: Homogenize brain tissue to measure markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase activity), apoptosis (e.g., caspase-3 activity), and protein expression via Western blotting (e.g., Nrf2, p-Akt).[2][3]
-
Mandatory Visualizations
Caption: Hypothesized signaling pathways of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-hydroxybenzyl alcohol ameliorates cerebral injury in rats by antioxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of 4-hydroxybenzyl alcohol against transient focal cerebral ischemia via anti-apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral glutathione increases tissue glutathione in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione Protects the Rat Liver Against Reperfusion Injury After Prolonged Warm Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-Hydroxybenzyl Alcohol Prevents Brain Injury and Behavioral Impairment by Activating Nrf2, PDI, and Neurotrophic Factor Genes in a Rat Model of Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Hydroxybenzyl alcohol prevents brain injury and behavioral impairment by activating Nrf2, PDI, and neurotrophic factor genes in a rat model of brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutathione restores the mitochondrial redox status and improves the function of the cardiovascular system in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral supplementation of L-glutathione prevents ultraviolet B-induced melanogenesis and oxidative stress in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antioxidant Capacity of S-(4-Hydroxybenzyl)glutathione
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(4-Hydroxybenzyl)glutathione is a derivative of glutathione (B108866), a critical endogenous antioxidant. The addition of a 4-hydroxybenzyl group to the thiol side chain of the cysteine residue may influence its antioxidant properties. Evaluating the antioxidant capacity of such derivatives is crucial for understanding their potential therapeutic applications in conditions associated with oxidative stress.
This document provides detailed protocols for three widely accepted in vitro assays to measure the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. While specific experimental data for this compound is not extensively available in public literature, these protocols provide a robust framework for its evaluation.
Data Presentation
The following tables present a hypothetical data summary for the antioxidant capacity of this compound as determined by the DPPH, ABTS, and ORAC assays. These tables are intended to serve as a template for presenting experimental findings.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC₅₀ (µg/mL) |
| This compound | [Hypothetical Value] |
| Ascorbic Acid (Positive Control) | [Hypothetical Value] |
| Glutathione (Reference) | [Hypothetical Value] |
IC₅₀ represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Scavenging Activity of this compound
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) (µM Trolox/µM sample) |
| This compound | [Hypothetical Value] |
| Ascorbic Acid (Positive Control) | [Hypothetical Value] |
| Glutathione (Reference) | [Hypothetical Value] |
TEAC value indicates the antioxidant capacity of a compound relative to the standard, Trolox.
Table 3: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Compound | ORAC Value (µM Trolox Equivalents/µM sample) |
| This compound | [Hypothetical Value] |
| Quercetin (Positive Control) | [Hypothetical Value] |
| Glutathione (Reference) | [Hypothetical Value] |
ORAC value measures the ability of a compound to quench peroxyl radicals.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[1]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested.
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the sample solvent (methanol) and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where:
-
A_blank is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
DPPH Assay Experimental Workflow
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.[2]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate (B84403) Buffered Saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
-
Preparation of Working ABTS•⁺ Solution:
-
Before use, dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or PBS).
-
Prepare a series of dilutions from the stock solution.
-
Prepare a Trolox standard curve by making a series of dilutions of a Trolox stock solution.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the sample or standard solution.
-
Add 180 µL of the working ABTS•⁺ solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the working ABTS•⁺ solution.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated as: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100
-
TEAC Calculation: Plot the percentage inhibition against the concentration of Trolox to generate a standard curve. The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.
ABTS Assay Experimental Workflow
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[3][4]
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate (clear bottom)
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer.
-
Prepare a fresh solution of AAPH (e.g., 240 mM) in phosphate buffer just before use.
-
Prepare a stock solution of Trolox in phosphate buffer.
-
Prepare a series of Trolox dilutions to be used for the standard curve.
-
Prepare a stock solution of this compound in phosphate buffer and make a series of dilutions.
-
-
Assay Procedure:
-
To each well of a black, clear-bottom 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for at least 10 minutes in the plate reader.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette or an automated injector.
-
Immediately start monitoring the fluorescence kinetically at 37°C. Set the reader to an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Record the fluorescence every 1-2 minutes for at least 60 minutes, or until the fluorescence has decayed to less than 10% of the initial reading.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard from the fluorescence decay curve.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the samples by comparing their Net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per micromole or microgram of the sample.
-
ORAC Assay Experimental Workflow
Conclusion
The protocols outlined in this document provide a comprehensive guide for assessing the antioxidant capacity of this compound. By employing the DPPH, ABTS, and ORAC assays, researchers can obtain a multi-faceted understanding of its radical scavenging and quenching abilities. Consistent and rigorous application of these methods will enable a reliable evaluation of the antioxidant potential of this and other glutathione derivatives, contributing to the development of new therapeutic agents for oxidative stress-related diseases.
References
Application Notes and Protocols for S-(4-Hydroxybenzyl)glutathione in Glutamate Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(4-Hydroxybenzyl)glutathione (S4HBG) is a naturally occurring glutathione (B108866) derivative isolated from the medicinal plant Gastrodia elata.[1][2] This compound has garnered interest within the neuroscience community for its potential to modulate glutamate (B1630785) receptor activity. Specifically, S4HBG has been identified as an inhibitor of kainic acid binding to brain glutamate receptors, suggesting a role as a kainate receptor antagonist.[1][3][4]
These application notes provide a comprehensive overview of the known characteristics of this compound and detail experimental protocols for its further investigation in the context of glutamate receptor function. The information is intended to guide researchers in utilizing and further characterizing this compound as a potential tool for studying kainate receptor pharmacology and physiology.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃N₃O₇S | [5] |
| Molecular Weight | 413.45 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in aqueous buffers. For stock solutions, DMSO can be used. | |
| Storage | Store as a solid at -20°C for long-term stability. Stock solutions in DMSO should be stored at -20°C and are typically stable for several months. Avoid repeated freeze-thaw cycles. | [1] |
Mechanism of Action and Biological Activity
This compound has been shown to inhibit the in vitro binding of [³H]kainic acid to glutamate receptors in brain tissue.[1][3][4] This suggests that S4HBG acts as an antagonist at kainate receptors, a subtype of ionotropic glutamate receptors.
Quantitative Data
| Parameter | Value | Assay | Tissue Source | Reference |
| IC₅₀ | 2 µM | [³H]Kainic Acid Binding Inhibition | Brain | [1][3][4] |
Note: The existing data indicates activity at kainate receptors but does not specify the selectivity for different kainate receptor subunits (GluK1-5). Further characterization is required to determine the subunit selectivity and the precise mechanism of action (e.g., competitive vs. non-competitive antagonism).
Potential Applications in Glutamate Receptor Research
Based on its known activity, this compound can be a valuable tool for:
-
Investigating the role of kainate receptors in synaptic transmission and plasticity: By antagonizing kainate receptors, S4HBG can be used to elucidate their contribution to excitatory postsynaptic potentials (EPSPs), long-term potentiation (LTP), and long-term depression (LTD).
-
Studying the pathophysiology of neurological disorders: Kainate receptors are implicated in conditions such as epilepsy, neuropathic pain, and neurodegenerative diseases.[6] S4HBG could be used as a pharmacological probe to explore the involvement of these receptors in disease models.
-
Drug discovery and development: As a natural product with activity at a key neurotransmitter receptor, S4HBG can serve as a lead compound for the development of novel therapeutics targeting kainate receptors.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the effects of this compound on glutamate receptor function.
Radioligand Binding Assay for Kainate Receptors
This protocol is designed to determine the binding affinity of S4HBG for kainate receptors using [³H]kainic acid.
Objective: To determine the Kᵢ of S4HBG for kainate receptors.
Materials:
-
Rat or mouse brain tissue (cortex or hippocampus)
-
[³H]Kainic acid (specific activity ~40-60 Ci/mmol)
-
This compound
-
Unlabeled kainic acid
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect brain tissue on ice and homogenize in 10 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in binding buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
50 µL of binding buffer (for total binding)
-
50 µL of 1 mM unlabeled kainic acid (for non-specific binding)
-
50 µL of varying concentrations of S4HBG
-
-
Add 50 µL of [³H]kainic acid (final concentration ~5 nM).
-
Add 400 µL of the membrane preparation to initiate the reaction.
-
Incubate at 4°C for 1 hour.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of S4HBG.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]kainic acid and Kᴅ is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Caption: Workflow for Kainate Receptor Radioligand Binding Assay.
Electrophysiological Recording in Brain Slices
This protocol describes how to assess the functional antagonism of S4HBG on kainate receptor-mediated currents in neurons.
Objective: To determine if S4HBG antagonizes kainate-induced currents in neurons.
Materials:
-
Rodent brain slices (e.g., hippocampal or cortical)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording pipette solution (e.g., K-gluconate based)
-
Kainic acid
-
This compound
-
Patch-clamp electrophysiology setup
-
Vibratome
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.
-
Cut 300-400 µm thick slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Obtain whole-cell patch-clamp recordings from a neuron of interest (e.g., a CA1 pyramidal neuron).
-
Hold the neuron at a membrane potential of -70 mV.
-
Establish a stable baseline recording.
-
-
Drug Application:
-
Bath-apply a known concentration of kainic acid (e.g., 1-10 µM) to induce an inward current.
-
After the current stabilizes, wash out the kainic acid and allow the current to return to baseline.
-
Pre-incubate the slice with S4HBG for 5-10 minutes.
-
Co-apply kainic acid and S4HBG and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the kainate-induced current in the absence and presence of S4HBG.
-
Calculate the percentage of inhibition of the kainate-induced current by S4HBG.
-
Construct a dose-response curve by testing multiple concentrations of S4HBG to determine its IC₅₀ for functional antagonism.
-
Workflow for Electrophysiological Recording
Caption: Workflow for Electrophysiological Analysis of S4HBG.
Calcium Imaging in Cultured Neurons or Cell Lines
This protocol allows for the functional assessment of S4HBG's effect on kainate receptor-mediated calcium influx.
Objective: To measure the inhibitory effect of S4HBG on kainate-induced intracellular calcium increase.
Materials:
-
Primary neuronal cultures or HEK293 cells expressing specific kainate receptor subunits
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Kainic acid
-
This compound
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips or in a 96-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Imaging and Drug Application:
-
Acquire a baseline fluorescence signal.
-
Stimulate the cells with kainic acid (e.g., 10-100 µM) and record the change in fluorescence.
-
Wash the cells and allow them to recover.
-
Pre-incubate the cells with S4HBG for 5-10 minutes.
-
Co-apply kainic acid and S4HBG and record the fluorescence response.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF/F₀) for each condition.
-
Calculate the percentage of inhibition of the kainate-induced calcium response by S4HBG.
-
Generate a dose-response curve to determine the IC₅₀ of S4HBG.
-
Workflow for Calcium Imaging Assay
Caption: Workflow for Calcium Imaging Analysis of S4HBG.
Signaling Pathways
Kainate receptors are known to signal through both ionotropic (ion channel) and metabotropic (G-protein coupled) pathways.[7][8][9] The canonical ionotropic pathway leads to membrane depolarization. The non-canonical metabotropic signaling can modulate neuronal excitability and neurotransmitter release through various downstream effectors.
Proposed Signaling Pathway for Kainate Receptor Antagonism by S4HBG
Caption: Proposed Mechanism of S4HBG Action on Kainate Receptors.
Conclusion
This compound presents a promising pharmacological tool for the study of kainate receptor function. Its inhibitory action on kainate binding suggests it acts as a kainate receptor antagonist. The provided protocols offer a framework for researchers to further characterize the selectivity, potency, and functional effects of S4HBG, thereby enabling a more detailed understanding of its mechanism of action and its potential applications in neuroscience research and drug development. Further studies are warranted to elucidate its subunit selectivity and in vivo efficacy.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. molnova.com:443 [molnova.com:443]
- 6. mdpi.com [mdpi.com]
- 7. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kainate receptors play a role in modulating synaptic transmission in the olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
S-(4-Hydroxybenzyl)glutathione: A Versatile Tool for Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
S-(4-Hydroxybenzyl)glutathione (S4-HBG) is a naturally occurring glutathione (B108866) derivative isolated from the traditional Chinese medicinal plant Gastrodia elata. This compound has emerged as a valuable research tool in neuroscience due to its specific interaction with glutamate (B1630785) receptors, key players in excitatory neurotransmission. S4-HBG's ability to modulate glutamatergic signaling provides a powerful approach for investigating the roles of specific receptor subtypes in neuronal function and dysfunction. Furthermore, its structural relationship to glutathione and other neuroprotective compounds from Gastrodia elata suggests its potential utility in studies of oxidative stress and neuroprotection.
These application notes provide a comprehensive overview of the use of S4-HBG as a research tool, including its primary application in studying glutamate receptors, and potential applications in neuroprotection and apoptosis research. Detailed protocols for key experiments are provided to facilitate its use in the laboratory.
Core Applications in Neuroscience
Modulation of Kainate Receptors
The primary and most well-characterized application of S4-HBG is as an inhibitor of kainic acid binding to brain glutamate receptors. Kainate receptors are a subtype of ionotropic glutamate receptors involved in synaptic transmission and plasticity. Dysregulation of kainate receptor signaling has been implicated in various neurological disorders, including epilepsy and neurodegenerative diseases.
Application: S4-HBG can be used as a pharmacological tool to selectively probe the function of kainate receptors in various experimental models. By inhibiting the binding of agonists like kainic acid, researchers can investigate the physiological and pathological roles of these receptors in neuronal circuits.
Investigation of Neuroprotective Mechanisms
Given that S4-HBG is a derivative of glutathione, a major endogenous antioxidant, and is isolated from Gastrodia elata, a plant known for its neuroprotective constituents, it is a promising candidate for neuroprotection studies. Research on related compounds, such as 4-hydroxybenzyl alcohol (4-HBA), has demonstrated significant neuroprotective effects against oxidative stress and apoptosis.
Application: S4-HBG can be utilized in in vitro and in vivo models of neuronal injury to explore its potential neuroprotective effects. This includes models of glutamate excitotoxicity, oxidative stress induced by agents like hydrogen peroxide, and cerebral ischemia.
Elucidation of Apoptotic Signaling Pathways
Neuronal apoptosis, or programmed cell death, is a critical process in the development of the nervous system and in the pathology of many neurodegenerative diseases. The modulation of glutamate receptors and oxidative stress levels can significantly impact apoptotic pathways.
Application: S4-HBG can be employed to study its influence on neuronal apoptosis. By examining its effects on key apoptotic markers such as caspase-3 activity and DNA fragmentation, researchers can dissect the signaling pathways through which S4-HBG may exert pro- or anti-apoptotic effects.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay System | Reference |
| IC50 for [3H]kainic acid binding | 2 µM | In vitro binding assay with brain glutamate receptors | [1][2][3][4] |
Experimental Protocols
Protocol 1: In Vitro [³H]Kainic Acid Binding Assay
This protocol is adapted from standard radioligand binding assays for kainate receptors and is designed to assess the inhibitory activity of S4-HBG.
1. Materials:
-
This compound (S4-HBG)
-
[³H]Kainic acid (Radioligand)
-
Unlabeled kainic acid (for determining non-specific binding)
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filtration manifold
-
Scintillation counter
2. Membrane Preparation:
-
Dissect the desired brain region from rats on ice.
-
Homogenize the tissue in 10 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh binding buffer and centrifuging again.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
3. Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of S4-HBG.
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]kainic acid (e.g., 5 nM final concentration), and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of unlabeled kainic acid (e.g., 1 mM final concentration), 50 µL of [³H]kainic acid, and 100 µL of membrane preparation.
-
S4-HBG Inhibition: Add 50 µL of S4-HBG at various concentrations, 50 µL of [³H]kainic acid, and 100 µL of membrane preparation.
-
Incubate all tubes at 4°C for 1 hour.
-
Terminate the binding by rapid filtration through glass fiber filters pre-soaked in binding buffer using a filtration manifold.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage inhibition of specific binding at each concentration of S4-HBG.
-
Plot the percentage inhibition against the logarithm of the S4-HBG concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in Neuronal Cell Culture
This protocol utilizes the MTT assay to quantify the potential protective effects of S4-HBG against glutamate-induced cell death in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
1. Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
This compound (S4-HBG)
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
2. Cell Culture and Treatment:
-
Seed neuronal cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of S4-HBG (e.g., 1, 10, 50, 100 µM) and pre-incubate for 1-2 hours. Include a vehicle control group.
-
After pre-incubation, add a toxic concentration of glutamate (e.g., 5 mM) to the wells (except for the control group) and incubate for 24 hours.
3. MTT Assay:
-
After the 24-hour incubation, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
4. Data Analysis:
-
Express cell viability as a percentage of the control group (untreated cells).
-
Compare the viability of cells treated with glutamate alone to those pre-treated with S4-HBG to determine the neuroprotective effect.
Protocol 3: Evaluation of Antioxidant Activity using the DPPH Assay
This protocol measures the free radical scavenging activity of S4-HBG.
1. Materials:
-
This compound (S4-HBG)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate
-
Spectrophotometer
2. Assay Procedure:
-
Prepare a series of dilutions of S4-HBG and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
3. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage scavenging against the concentration of S4-HBG to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 4: Assessment of Apoptosis via Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in neuronal cells treated with S4-HBG.
1. Materials:
-
Neuronal cell line or primary neurons
-
This compound (S4-HBG)
-
Apoptosis-inducing agent (e.g., staurosporine (B1682477) or glutamate)
-
Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Cell lysis buffer
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)
2. Cell Treatment and Lysate Preparation:
-
Seed and treat neuronal cells with S4-HBG and/or an apoptosis-inducing agent as described in Protocol 2.
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of each lysate.
3. Caspase-3 Activity Assay:
-
In a 96-well plate, add an equal amount of protein from each cell lysate.
-
Add the caspase-3 substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
4. Data Analysis:
-
Quantify caspase-3 activity based on the amount of cleaved substrate.
-
Express the results as a fold change in caspase-3 activity compared to the control group.
Visualizations
Caption: S4-HBG interaction with kainate receptors.
Caption: Experimental workflow for neuroprotection studies.
Caption: Potential modulation of apoptosis by S4-HBG.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of kainic acid binding to glutamate receptors by extracts of Gastrodia [agris.fao.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GluR | TargetMol [targetmol.com]
Application Notes and Protocols for Glutathione-Responsive Drug Delivery Systems
Introduction
While specific research on drug delivery systems for S-(4-Hydroxybenzyl)glutathione is not extensively available in the current literature, a closely related and highly researched area is the development of glutathione-responsive drug delivery systems . These systems are designed to release therapeutic agents in environments with high concentrations of glutathione (B108866) (GSH), such as the intracellular space of cancer cells. The significant difference in GSH levels between the extracellular (micromolar) and intracellular (millimolar) environments provides a powerful trigger for targeted drug release.[1] This document provides detailed application notes, protocols, and data for the development and characterization of glutathione-responsive drug delivery systems, which may serve as a valuable resource for researchers interested in this compound and other therapeutic agents.
Application Notes
1. Principle of Glutathione-Responsive Drug Delivery
Glutathione-responsive drug delivery systems operate on the principle of utilizing the high intracellular GSH concentration in tumor cells to trigger the release of an encapsulated therapeutic agent.[1] This is typically achieved by incorporating disulfide bonds into the structure of the nanocarrier. These disulfide bonds are stable in the low-GSH extracellular environment but are cleaved by the high concentration of GSH inside cancer cells, leading to the disassembly of the nanocarrier and the release of the drug payload. This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing systemic toxicity.[2][3]
2. Types of Glutathione-Responsive Systems
Various types of nanocarriers can be engineered to be glutathione-responsive, including:
-
Nanoparticles: Polymeric nanoparticles can be synthesized with disulfide cross-linkers. Upon entering a high-GSH environment, the cross-links are broken, causing the nanoparticle to swell or disassemble and release the encapsulated drug.[4]
-
Liposomes: Liposomes can be decorated with molecules that are shed in the presence of GSH, leading to destabilization of the liposomal membrane and drug release.[5]
-
Prodrugs: A therapeutic agent can be chemically modified with a GSH-sensitive linker to render it inactive. Cleavage of the linker by GSH restores the drug's activity.[4][6]
-
Hydrogels: Injectable hydrogels can be designed to degrade and release drugs in response to the high GSH levels in the tumor microenvironment.[2][3]
3. Applications in Cancer Therapy
Glutathione-responsive drug delivery systems hold significant promise for cancer therapy. By selectively releasing chemotherapeutic agents within cancer cells, these systems can:
-
Increase the therapeutic index of potent but toxic drugs.
-
Overcome drug resistance mechanisms that are dependent on drug efflux pumps.
-
Enable targeted delivery to tumors, reducing off-target side effects.[7]
Experimental Protocols
1. Synthesis of Glutathione-Responsive Paclitaxel-Loaded Nanoparticles
This protocol describes the synthesis of hyaluronic acid-coated, glutathione-sensitive chitosan-based nanoparticles for the delivery of paclitaxel (B517696) (PTX).
-
Materials: Chitosan, thioglycolic acid, N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Paclitaxel (PTX), Hyaluronic acid (HA), Tetraphenylethylene (TPE) derivative (for imaging), Dimethyl sulfoxide (B87167) (DMSO), Phosphate-buffered saline (PBS).
-
Procedure:
-
Synthesize a TPE-chitosan conjugate by reacting a TPE derivative with chitosan.
-
Create a disulfide-linked PTX prodrug by reacting PTX with a disulfide-containing linker.
-
Conjugate the PTX prodrug to the TPE-chitosan backbone using EDC/NHS chemistry.
-
The resulting amphiphilic polymer will self-assemble into nanoparticles in an aqueous solution.
-
Coat the nanoparticles with hyaluronic acid (HA) by electrostatic interaction to improve tumor targeting.
-
Purify the nanoparticles by dialysis to remove unreacted reagents.
-
2. Characterization of Nanoparticles
-
Particle Size and Zeta Potential:
-
Disperse the nanoparticles in deionized water.
-
Measure the particle size and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the nanoparticle suspension.
-
Dissolve the dried nanoparticles in a suitable organic solvent (e.g., DMSO).
-
Determine the concentration of the drug using high-performance liquid chromatography (HPLC).
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
-
In Vitro Drug Release:
-
Place a known concentration of the nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS) with and without a concentration of GSH that mimics the intracellular environment (e.g., 10 mM).
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.
-
Analyze the drug concentration in the collected samples by HPLC.
-
Data Presentation
Table 1: Physicochemical Properties of Glutathione-Responsive Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| HA/TPE-CS-SS-PTX NPs | 105 | Not Reported | 29.32 | Not Reported | [6] |
| P6 NPs (Pt(IV) prodrug) | 99.3 | Not Reported | 11.24 | Not Reported | [4] |
Table 2: In Vivo Efficacy of Glutathione-Responsive Doxorubicin Hydrogel
| Treatment Group | Tumor Regression (%) | Time (days) | Reference |
| Doxorubicin-loaded hydrogel | ~75 | 18 | [2][3] |
Visualizations
Diagram 1: Glutathione-Responsive Drug Release Mechanism
Caption: Mechanism of drug release from a glutathione-responsive nanoparticle.
Diagram 2: Experimental Workflow for Nanoparticle Synthesis and Characterization
Caption: Workflow for preparing and evaluating responsive nanoparticles.
References
- 1. Glutathione responsive polymers and their application in drug delivery systems - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Targeted and precise drug delivery using a glutathione-responsive ultra-short peptide-based injectable hydrogel as a breast cancer cure - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 3. Targeted and precise drug delivery using a glutathione-responsive ultra-short peptide-based injectable hydrogel as a breast cancer cure [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione-Responsive Prodrug Nanoparticles for Effective Drug Delivery and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral supplementation with liposomal glutathione elevates body stores of glutathione and markers of immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of glutathione-responsive paclitaxel prodrug nanoparticles for image-guided targeted delivery and breast cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Glutathione-Depleting Pro-Oxidant as a Selective Anticancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: S-(4-Hydroxybenzyl)glutathione (4-HBG)
Disclaimer: Specific stability and degradation data for S-(4-Hydroxybenzyl)glutathione (4-HBG) is limited in publicly available literature. The following guidance is based on general knowledge of glutathione (B108866), phenolic compounds, and standard laboratory practices for handling similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid 4-HBG should be stored in a tightly sealed, opaque container, protected from light and moisture. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended to minimize degradation.[1][2][3][4][5]
Q2: How should I prepare and store this compound solutions?
A2: It is advisable to prepare stock solutions fresh for each experiment. If storage is necessary, dissolve 4-HBG in a suitable solvent, such as DMSO or an aqueous buffer, and store in small aliquots at -80°C for up to six months to minimize freeze-thaw cycles.[1][3] The stability in solution is dependent on the solvent, pH, and temperature.
Q3: What are the likely factors that can cause degradation of this compound?
A3: Based on the structure of 4-HBG, which contains a glutathione moiety and a phenolic group, the primary degradation pathways are likely oxidation and hydrolysis. Factors that can accelerate degradation include:
-
Exposure to air (oxygen): The thiol group in the glutathione portion is susceptible to oxidation.
-
Light exposure: Phenolic compounds can be light-sensitive.[6]
-
Elevated temperatures: Higher temperatures generally increase the rate of chemical degradation.
-
pH: The stability of both glutathione and phenolic compounds can be pH-dependent. Neutral to alkaline pH may accelerate the oxidation of the thiol group.[7]
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products have not been documented, potential degradation could involve:
-
Oxidation of the glutathione moiety to form a disulfide-linked dimer.
-
Oxidation of the 4-hydroxybenzyl group.
-
Hydrolysis of the peptide bonds in the glutathione backbone.
-
Cleavage of the thioether bond.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of biological activity of 4-HBG solution | Degradation due to improper storage or handling. | Prepare fresh solutions for each experiment. Store stock solutions in small, single-use aliquots at -80°C. Minimize exposure to light and air. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of 4-HBG. | Analyze a freshly prepared standard to confirm the retention time of the intact compound. Review storage conditions and handling procedures. Consider performing forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Inconsistent results between experiments | Variability in 4-HBG stability under experimental conditions. | Assess the stability of 4-HBG in your specific experimental buffer and at the working temperature. A time-course experiment can help determine its stability window. Ensure consistent handling and storage of the compound across all experiments. |
| Precipitate formation in solution | Low solubility in the chosen solvent or buffer incompatibility. | Ensure the compound is fully dissolved. Consider sonication if necessary.[8] Prepare solutions in an appropriate buffer and verify solubility and compatibility. |
Quantitative Data Summary
While specific quantitative stability data for 4-HBG is not available, the following table summarizes general storage recommendations based on supplier information.
| Form | Storage Temperature | Duration | Conditions |
| Solid | 4°C | 2 years | Sealed, away from moisture and light[3][4] |
| Solid | -20°C | ≥ 2 years[2][9] | Keep away from moisture[8] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1][3] | Sealed, away from moisture and light[3] |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1][3] - 1 year[8] | Sealed, away from moisture and light[3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of 4-HBG under various conditions.
1. Materials:
- This compound (4-HBG)
- High-purity solvents (e.g., acetonitrile, methanol, water)
- Buffers of various pH (e.g., phosphate, acetate)
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- C18 reverse-phase HPLC column
2. Standard Preparation:
- Prepare a stock solution of 4-HBG (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).
- Prepare fresh working standards by diluting the stock solution in the mobile phase for each analysis.
3. Stability Study Design:
- pH Stability: Incubate 4-HBG solutions in buffers of different pH values (e.g., pH 3, 5, 7, 9) at a controlled temperature.
- Temperature Stability: Store 4-HBG solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
- Photostability: Expose a 4-HBG solution to a light source (e.g., UV lamp or daylight) while keeping a control sample in the dark.
- Oxidative Stability: Treat a 4-HBG solution with a mild oxidizing agent (e.g., hydrogen peroxide).
4. HPLC Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each sample into the HPLC system.
- Use a suitable mobile phase gradient to separate 4-HBG from potential degradation products.
- Monitor the peak area of 4-HBG at each time point to determine the percentage of degradation.
5. Data Analysis:
- Calculate the percentage of 4-HBG remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of 4-HBG remaining versus time for each condition to determine the degradation rate.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 129636-38-0 | GluR | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 谷胱甘肽衍生物 | MCE [medchemexpress.cn]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | GluR | TargetMol [targetmol.com]
- 9. molnova.com [molnova.com]
Technical Support Center: Preventing Oxidation of S-(4-Hydroxybenzyl)glutathione in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of S-(4-Hydroxybenzyl)glutathione in solution. The information is presented in a clear question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a tripeptide derivative of glutathione (B108866).[1][2][3] Its structure contains two moieties that are susceptible to oxidation: a phenolic hydroxyl group on the benzyl (B1604629) ring and a thiol (sulfhydryl) group within the cysteine residue.[4] Oxidation can be initiated by exposure to atmospheric oxygen, light, elevated temperatures, and the presence of trace metal ions.[5]
Q2: What are the visible signs of this compound oxidation in my solution?
A common indicator of phenol (B47542) oxidation is a change in the color of the solution, often turning pink, brown, or dark brown.[6] This discoloration is due to the formation of quinone-type structures and other colored degradation products. While the initial oxidation of the thiol to a disulfide may not produce a color change, significant degradation can lead to visible changes in the solution's appearance.
Q3: What are the primary degradation products of this compound oxidation?
The primary oxidation product of the glutathione moiety is the formation of a disulfide bond between two molecules, resulting in S,S'-bis(4-hydroxybenzyl)glutathione disulfide. Further oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfonic acids. The phenolic ring can be oxidized to form corresponding quinone and phenoxy radical species.
Q4: How does pH affect the stability of this compound in solution?
The stability of glutathione and related compounds is pH-dependent. Generally, solutions are more stable at a slightly acidic to neutral pH. For extended storage of glutathione solutions, a pH range of 5.0 to 8.0 is recommended.[6] Highly alkaline conditions can increase the rate of thiol oxidation.
Q5: What are the recommended storage conditions for this compound solutions?
To minimize oxidation, this compound solutions should be stored under the following conditions:
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles. Use airtight, light-protecting containers.[7][8] |
| -20°C | Up to 1 month | Aliquot to prevent repeated freeze-thaw cycles. Use airtight, light-protecting containers.[7][8] |
| 2-8°C | Short-term (days) | For working solutions. Prepare fresh daily if possible. Protect from light and keep tightly sealed. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns yellow or brown | Oxidation of the phenolic group. | Discard the solution and prepare a fresh batch using deoxygenated solvents and storing under an inert atmosphere. Consider adding an antioxidant like ascorbic acid. |
| Loss of compound activity or inconsistent results | Oxidation of the thiol group to a disulfide or other oxidized species. | Prepare fresh solutions using deoxygenated solvents. Add a reducing agent like TCEP or an antioxidant such as Vitamin E. Store aliquots at -80°C under an inert atmosphere. |
| Precipitate forms in the solution upon storage | The compound may be coming out of solution at low temperatures, or degradation products may be insoluble. | Gently warm the solution to see if the precipitate redissolves. If it does not, it is likely a degradation product, and a fresh solution should be prepared. Ensure the storage buffer is appropriate for the desired concentration. |
| Rapid degradation observed even with precautions | Presence of trace metal ion contamination (e.g., Fe³⁺, Cu²⁺) catalyzing oxidation. | Add a chelating agent such as EDTA to the buffer at a concentration of 0.1-1 mM to sequester metal ions. Use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: Preparation of Deoxygenated Solvents
Objective: To remove dissolved oxygen from solvents to minimize oxidation of this compound.
Materials:
-
Solvent to be deoxygenated
-
Schlenk flask or a round-bottom flask with a sidearm
-
Rubber septum
-
Inert gas (Argon or Nitrogen) source with a regulator
-
Needles (long and short)
-
Vacuum source (optional, for freeze-pump-thaw)
Procedure (Inert Gas Sparging):
-
Place the solvent in the Schlenk flask.
-
Seal the flask with a rubber septum.
-
Insert a long needle connected to the inert gas line, ensuring the needle tip is below the solvent surface.
-
Insert a short needle through the septum to act as a vent for the displaced oxygen.
-
Gently bubble the inert gas through the solvent for 30-60 minutes. The bubbling rate should be controlled to avoid splashing.
-
After sparging, remove the short vent needle first, followed by the long gas inlet needle to maintain a positive pressure of inert gas in the flask.
-
The deoxygenated solvent is now ready for use.
Protocol 2: Use of Antioxidants in Solution
Objective: To protect this compound from oxidation by adding sacrificial antioxidants.
Materials:
-
This compound
-
Deoxygenated solvent/buffer
-
Antioxidant stock solutions (e.g., Ascorbic Acid, α-Tocopherol)
-
Chelating agent stock solution (e.g., EDTA)
Procedure:
-
Prepare a stock solution of the desired antioxidant in the deoxygenated solvent. Recommended starting concentrations are:
-
Ascorbic Acid: 0.1 - 1.0 mM
-
α-Tocopherol: 0.05 - 0.2 mM (Note: α-Tocopherol is lipid-soluble and may require a co-solvent for aqueous solutions).
-
-
If metal contamination is suspected, prepare a stock solution of EDTA (e.g., 100 mM).
-
To your final solution volume, add the antioxidant stock solution to achieve the desired final concentration.
-
If using, add the EDTA stock solution to a final concentration of 0.1 - 1.0 mM.
-
Finally, dissolve the this compound in the antioxidant-containing solvent.
-
Store the final solution under an inert atmosphere and protected from light.
Visualizations
References
- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergism Effect between Phenolic Metabolites and Endogenous Antioxidants in Terms of Antioxidant Activity [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of S-(4-Hydroxybenzyl)glutathione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common issues encountered during the synthesis of S-(4-Hydroxybenzyl)glutathione. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most frequently reported method for the synthesis of this compound is the direct reaction of glutathione (B108866) (GSH) with 4-hydroxybenzyl alcohol in an acidic medium, typically 2N hydrochloric acid. This one-step process offers a high yield of the desired product.
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting materials are reduced glutathione (GSH) and 4-hydroxybenzyl alcohol. The reaction is typically carried out in a strong acidic solution, such as 2N hydrochloric acid.
Q3: What is the general reaction mechanism?
The synthesis proceeds via a nucleophilic substitution reaction. Under acidic conditions, the benzylic alcohol of 4-hydroxybenzyl alcohol is protonated, forming a good leaving group (water). The thiol group (-SH) of the cysteine residue in glutathione then acts as a nucleophile, attacking the benzylic carbon to form a stable thioether bond.
Troubleshooting Guides
Low or No Product Yield
Q4: My reaction yield is significantly lower than the reported 88.2%. What are the possible causes?
Several factors can contribute to low product yield. Consider the following possibilities:
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Ensure the recommended reaction time of 2.5 hours at room temperature is followed. Monitoring the reaction progress by HPLC is recommended.
-
Suboptimal Acidity: The concentration of the hydrochloric acid is crucial. A lower concentration may not be sufficient to efficiently protonate the 4-hydroxybenzyl alcohol, leading to a slower reaction rate.
-
Poor Quality Starting Materials: Ensure that the glutathione used is in its reduced form (GSH). Oxidized glutathione (GSSG) will not participate in the reaction. The 4-hydroxybenzyl alcohol should also be of high purity.
-
Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.
Q5: I suspect side reactions are occurring. What are the likely byproducts?
Under strong acidic conditions, several side reactions can occur:
-
Etherification of 4-Hydroxybenzyl Alcohol: Two molecules of 4-hydroxybenzyl alcohol can react with each other to form a dibenzylic ether.[1]
-
Hydrolysis of Glutathione: Prolonged exposure to strong acid can lead to the hydrolysis of the peptide bonds in glutathione, breaking it down into its constituent amino acids (glutamate, cysteine, and glycine).
-
Oxidation of Glutathione: Although less likely in a deoxygenated environment, the presence of oxidizing agents can lead to the formation of glutathione disulfide (GSSG).
Product Purification Issues
Q6: I am having difficulty purifying the product from the reaction mixture. What are the recommended purification methods?
The crude product can be purified using chromatographic techniques. A common method involves extraction with an organic solvent like ethyl acetate (B1210297) to remove unreacted 4-hydroxybenzyl alcohol and other organic-soluble byproducts. The aqueous layer containing the product can then be further purified by column chromatography. One reported method uses a Toyopearl HW-40F column with water as the mobile phase.[2]
Q7: My purified product shows multiple peaks on the HPLC chromatogram. What could be the reason?
Multiple peaks can indicate the presence of impurities. These could be unreacted starting materials, byproducts from side reactions, or degradation products. It is also possible that the product exists in different oxidation states if not handled under inert conditions.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reported high-yield synthesis.[2]
Materials:
-
Reduced Glutathione (GSH)
-
4-Hydroxybenzyl Alcohol
-
2N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Toyopearl HW-40F chromatography resin (or equivalent)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 1.5 g of glutathione and 1 g of 4-hydroxybenzyl alcohol in 30 mL of 2N HCl.
-
Stir the mixture at room temperature for 2.5 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and extract three times with 30 mL of ethyl acetate to remove unreacted 4-hydroxybenzyl alcohol and other organic impurities.
-
Collect the aqueous layer and evaporate the solvent under reduced pressure.
-
Chromatograph the residue on a Toyopearl HW-40F column using deionized water as the mobile phase to afford the pure product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reported Yield | 88.2% | [2] |
| Purity | >98% (Commercially available) | [3] |
HPLC Analysis Method
A general HPLC-UV method for glutathione and related compounds can be adapted to monitor the reaction and assess the purity of the final product.[4][5][6][7][8]
-
Column: C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer at pH 2.5).
-
Detection: UV at 210-220 nm for the peptide bonds and ~275 nm for the 4-hydroxybenzyl group.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 0.8-1.0 mL/min.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: The two-step enzymatic biosynthesis of glutathione.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 129636-38-0 | GluR | MOLNOVA [molnova.com]
- 4. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Validation of an HPLC-UV method for the analysis of glutathione and its impurities | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S-(4-Hydroxybenzyl)glutathione Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of S-(4-Hydroxybenzyl)glutathione synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect pH: The thiol group of glutathione (B108866) is not sufficiently deprotonated to act as an effective nucleophile. 2. Inactive Reactants: Glutathione may have oxidized, or the 4-hydroxybenzyl halide (e.g., chloride or bromide) may have degraded. 3. Low Temperature: The reaction kinetics are too slow at the current temperature. | 1. Adjust pH: Ensure the reaction mixture is basic, ideally within a pH range of 8-10, using a suitable base like sodium bicarbonate or sodium hydroxide (B78521). 2. Use Fresh Reagents: Utilize fresh, high-quality glutathione and 4-hydroxybenzyl halide. 3. Increase Temperature: Gently warm the reaction mixture to 40-50 °C to enhance the reaction rate. Monitor the progress using Thin-Layer Chromatography (TLC) to prevent the formation of side products. |
| Presence of Significant Side Products (e.g., 4-Hydroxybenzyl alcohol) | 1. Excessive Base or Water: High concentrations of hydroxide ions can promote the hydrolysis of the 4-hydroxybenzyl halide. 2. Prolonged Reaction Time at High Temperature: These conditions can favor the hydrolysis side reaction. | 1. Control Stoichiometry: Use a stoichiometric amount of base relative to glutathione. 2. Optimize Reaction Time and Temperature: Closely monitor the reaction's progress with TLC and halt it once the starting material is consumed. Avoid excessive heating. |
| Difficulty in Product Purification/Isolation | 1. Inappropriate Recrystallization Solvent: The selected solvent may not offer a significant difference in the solubility of this compound at high and low temperatures. 2. Product Contaminated with Unreacted Glutathione: The reaction may not have proceeded to completion, or the purification method is not adequately separating the product from the starting material. | 1. Solvent Screening: Test a variety of solvents or solvent mixtures. Ethanol (B145695) or mixtures of ethanol and water are often good starting points for polar molecules. 2. Improve Purification Method: Recrystallization is often effective. Adjusting the pH during the work-up can also help in separating the more acidic glutathione from the product. Consider chromatographic methods like HPLC for higher purity. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the chemical synthesis of this compound?
A1: The synthesis is typically achieved through a nucleophilic substitution reaction, specifically S-alkylation. In this reaction, the thiol group (-SH) of glutathione attacks the benzylic carbon of a 4-hydroxybenzyl halide (e.g., 4-hydroxybenzyl chloride). This reaction is generally conducted in the presence of a base.
Q2: Why is the addition of a base crucial in the chemical synthesis?
A2: A base is essential to deprotonate the thiol group of glutathione, forming a more nucleophilic thiolate anion (GS⁻). This anion is a much stronger nucleophile than the neutral thiol group, significantly increasing the rate of the S-alkylation reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside standards of glutathione and the 4-hydroxybenzyl halide, you can observe the disappearance of the starting materials and the appearance of the product spot. A suitable mobile phase often consists of a polar organic solvent system, such as a mixture of n-butanol, acetic acid, and water.
Q4: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?
A4: Enzymatic synthesis, typically using Glutathione S-Transferases (GSTs), offers several potential advantages, including high specificity, milder reaction conditions (which can prevent side reactions), and stereoselectivity. However, the availability and cost of the specific GST enzyme, as well as potential product inhibition, can be limiting factors.
Q5: Which class of enzymes is responsible for the biological synthesis of S-arylmethylglutathione derivatives?
A5: Glutathione S-Transferases (GSTs) are a family of enzymes that catalyze the conjugation of the reduced form of glutathione to a wide variety of xenobiotic substrates, including arylmethyl halides.[1] These enzymes play a crucial role in detoxification pathways.[1]
Data Presentation
Table 1: Impact of Reaction Parameters on Chemical Synthesis of S-Arylmethylglutathione Derivatives
| Parameter | Condition | Yield | Purity | Remarks |
| pH | 7-8 | Low | High | The thiol group is not fully deprotonated, leading to a slow reaction. |
| 8-10 | High | Good | Optimal range for thiolate formation and nucleophilic attack. | |
| >10 | High | May Decrease | Increased risk of hydrolysis of the arylmethyl halide. | |
| Temperature (°C) | 20-25 (Room Temp) | Moderate | High | Slower reaction rate, may require longer reaction times. |
| 40-50 | High | Good | Increased reaction rate, but risk of side product formation with prolonged heating. | |
| >60 | Variable | May Decrease | Significant increase in side product formation is likely. | |
| Molar Ratio (Arylmethyl Halide:GSH) | 1:1 | Moderate | High | May result in incomplete conversion of glutathione. |
| 1.1:1 | High | Good | A slight excess of the halide drives the reaction to completion. | |
| >1.5:1 | High | May Decrease | Increased potential for side reactions and makes purification more challenging. | |
| Reaction Time (hours) | 1-2 | Moderate | High | May not be sufficient for complete conversion at room temperature. |
| 4-6 | High | Good | Generally sufficient for completion at room temperature or slightly elevated temperatures. | |
| >8 | No significant increase | May Decrease | Increased chance of side product formation and glutathione oxidation. |
Table 2: Comparison of Chemical and Enzymatic Synthesis Approaches
| Feature | Chemical Synthesis | Enzymatic Synthesis (GST-catalyzed) |
| Specificity | Lower, risk of side reactions. | High, often stereospecific. |
| Reaction Conditions | Harsher (e.g., basic pH, elevated temperatures). | Milder (e.g., physiological pH and temperature). |
| Reactants | Requires activated substrates (e.g., halides). | Can utilize a broader range of electrophilic substrates. |
| Catalyst | Base. | Glutathione S-Transferase (GST) enzyme. |
| Yield | Can be high with optimization. | Can be high, but may be limited by enzyme availability and stability.[2] |
| Purification | May require more extensive purification to remove byproducts. | Often results in a cleaner reaction mixture, simplifying purification. |
| Cost | Reagents are generally less expensive. | Enzymes can be expensive and may not be reusable. |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound, S-benzylglutathione.[3]
-
Dissolve Glutathione: In a round-bottom flask, dissolve glutathione in deionized water.
-
Adjust pH: While stirring, slowly add a solution of 1 M sodium bicarbonate until the pH of the solution reaches 9-10.
-
Add 4-Hydroxybenzyl Halide: Add a slight molar excess (e.g., 1.1 equivalents) of 4-hydroxybenzyl chloride or bromide to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), acidify the solution to a pH of approximately 3-4 with dilute hydrochloric acid. This will precipitate the crude product.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture or by preparative HPLC.
Protocol 2: General Enzymatic Synthesis using Glutathione S-Transferase (GST)
This is a general protocol and will require optimization for specific GST isozymes and substrates.
-
Prepare Reaction Buffer: Prepare a suitable buffer, typically a phosphate (B84403) or Tris-HCl buffer, at a pH optimal for the chosen GST isozyme (usually around 7.0-8.0).
-
Prepare Substrate Solutions: Prepare stock solutions of reduced glutathione (GSH) and the electrophilic substrate (e.g., 4-hydroxybenzyl chloride) in a suitable solvent that is compatible with the enzyme.
-
Enzyme Reaction: In a reaction vessel, combine the reaction buffer, GSH solution, and the GST enzyme. Initiate the reaction by adding the 4-hydroxybenzyl chloride solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (often 25-37 °C) with gentle agitation.
-
Monitoring: Monitor the formation of the product over time by taking aliquots and analyzing them by HPLC or a spectrophotometric assay.
-
Termination: Once the reaction has reached completion or the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by adding a strong acid or organic solvent).
-
Purification: Purify the this compound from the reaction mixture using techniques such as preparative HPLC or affinity chromatography if the product retains affinity for glutathione-binding proteins.
Mandatory Visualization
Caption: Workflow for the chemical synthesis of this compound.
Caption: General workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in chemical synthesis.
References
Technical Support Center: S-(4-Hydroxybenzyl)glutathione HPLC-MS Analysis
Welcome to the technical support center for the analysis of S-(4-Hydroxybenzyl)glutathione. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: I am seeing no peak or a very weak signal for this compound. What are the likely causes?
A weak or absent signal can stem from several factors related to sample stability, instrument parameters, or sample preparation.
-
Analyte Degradation: this compound, like other glutathione (B108866) derivatives, is susceptible to oxidation and degradation, especially in solution at room temperature or non-acidic pH.[1][2] Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term (up to 1 month).[3] It is highly recommended to prepare working standards fresh daily.[1]
-
Improper Sample Preparation: For biological samples, the sulfhydryl group of the analyte can oxidize rapidly.[4][5] Rapid deproteinization with an acid like perchloric acid (PCA) or the use of an alkylating agent such as N-ethylmaleimide (NEM) can prevent auto-oxidation and ensure sample integrity.[5][6]
-
Incorrect Mass Spectrometry Settings: Ensure the mass spectrometer is set to the correct ionization mode (typically positive ion mode for glutathione conjugates) and that the precursor ion (m/z for [M+H]⁺) and product ions are correctly defined for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.
-
Instrumental Issues: Check for leaks in the HPLC system, ensure the sample injector is functioning correctly, and verify that the detector is on and responsive. A simple test with a stable, known compound like caffeine (B1668208) can help diagnose system-level problems.
Q2: My this compound peak is tailing or showing poor shape. How can I fix this?
Peak tailing is a common issue in HPLC and is often related to chemical interactions within the column or system setup.
-
Mobile Phase pH: The pH of the mobile phase is critical for analyzing ionizable molecules like glutathione derivatives.[7] A low pH (typically 2.5-3.0) using an acid like formic acid or phosphoric acid ensures that the carboxyl groups are protonated and that secondary interactions with free silanol (B1196071) groups on the silica-based column are minimized.[7][8]
-
Buffer Concentration: An insufficient buffer concentration may not adequately control the on-column pH, leading to peak shape issues. A concentration of 25-50 mM is often effective.[7]
-
Column Contamination: Contaminants from previous injections can build up at the head of the column, causing peak distortion.[9][10] Flushing the column with a strong solvent or using a guard column can prevent this.[9]
-
Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and detector can increase dead volume, leading to peak broadening.[10]
Q3: The retention time for my analyte is shifting between injections. What should I check?
Retention time instability points to a lack of reproducibility in the chromatographic conditions.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Inadequate equilibration is a common cause of shifting retention times, especially in gradient elution.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation or the evaporation of the more volatile organic solvent over time can alter the solvent composition, leading to drift. Prepare fresh mobile phases regularly and keep solvent bottles capped.[10]
-
Pump Performance and Leaks: Fluctuations in pump pressure or small, undetected leaks in the system can alter the flow rate and mobile phase composition, causing retention time shifts. Check for loose fittings and salt buildup around pump heads.
-
Column Temperature: Maintaining a stable column temperature using a column oven is crucial, as temperature fluctuations can significantly impact retention times.[1]
Q4: I'm observing significant ion suppression in my MS signal, especially in biological samples. How can I mitigate this?
Ion suppression occurs when matrix components co-elute with the analyte and interfere with its ionization in the MS source, reducing signal intensity.
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before analysis. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective.[9][10]
-
Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from the bulk of the matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for ion suppression, as it will be affected by the matrix in the same way as the analyte.
Quantitative Data: HPLC-MS Parameters
This table provides a typical starting point for developing an HPLC-MS method for this compound, based on established methods for related glutathione species.[7][11][12]
| Parameter | Recommended Condition/Value | Rationale & Notes |
| HPLC Column | Reversed-Phase C18 or C8 (e.g., 2.1 x 100 mm, <3 µm) | Provides good retention and separation for polar glutathione conjugates. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the analyte and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure. |
| Mobile Phase pH | 2.5 - 3.0 | Critical for suppressing silanol interactions and ensuring a single ionic state for the analyte, leading to sharp, reproducible peaks.[7] |
| Gradient Program | Start at 0-5% B, ramp to 50-95% B | A gradient is typically required to elute the polar analyte while cleaning the column of more hydrophobic matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for standard 2.1 mm ID columns to ensure optimal performance and sensitivity. |
| Column Temperature | 30 - 40 °C | Improves reproducibility of retention times and can enhance peak efficiency. |
| MS Ionization Mode | Electrospray Ionization (ESI), Positive | Glutathione and its derivatives readily form protonated molecules [M+H]⁺. |
| Precursor Ion [M+H]⁺ | ~ m/z 414.4 | Theoretical m/z for this compound. This must be confirmed experimentally by infusing a standard. |
| Product Ions | To be determined by MS/MS | Product ions would result from fragmentation of the peptide backbone or loss of the benzyl (B1604629) group. Requires experimental determination. |
Experimental Protocols
Standard HPLC-MS Protocol for this compound Analysis
1. Objective To provide a standard operating procedure for the quantitative analysis of this compound in a clean matrix (e.g., buffer or solvent) using HPLC-MS.
2. Materials and Reagents
-
This compound reference standard
-
HPLC-grade Water
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
3. Instrumentation
-
HPLC or UPLC system equipped with a binary pump, degasser, autosampler, and column oven.
-
Triple quadrupole or high-resolution mass spectrometer with an ESI source.
4. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade water with 0.1% formic acid. Vortex to ensure complete dissolution. Store at -80°C.
-
Working Solutions: Prepare fresh serial dilutions of the stock solution daily in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a calibration curve (e.g., 1-1000 ng/mL). Keep standards on ice or in a cooled autosampler during analysis.[1]
5. HPLC Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 2% B
-
1.0 min: 2% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 2% B
-
8.0 min: 2% B (Equilibration)
-
6. Mass Spectrometry Method
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow: To be optimized for the specific instrument.
-
Scan Mode: Initially, perform a full scan to identify the precursor ion [M+H]⁺ (~m/z 414.4). Then, perform a product ion scan to identify characteristic fragments for MRM method development.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the HPLC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability Studies and Characterization of Glutathione-Loaded Nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells | MDPI [mdpi.com]
- 6. Glutathione stability in whole blood: effects of various deproteinizing acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. agilent.com [agilent.com]
- 11. HPLC Method for Analysis of Glutathione oxidized (GSSG) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Overcoming Poor Solubility of S-(4-Hydroxybenzyl)glutathione
Welcome to the technical support center for S-(4-Hydroxybenzyl)glutathione. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound.
Troubleshooting Guide
This guide provides systematic approaches to resolving common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Problem: this compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous assay buffer.[1] This is a frequent challenge with hydrophobic compounds and can lead to inaccurate experimental results.[1]
Troubleshooting Steps:
-
Visual Confirmation: Before starting your main experiment, perform a small-scale test dilution. Visually inspect the solution for any cloudiness or precipitate. For a more rigorous check, centrifuge a small sample to see if a pellet forms.[1]
-
Optimize Dilution Protocol: The method of dilution can significantly impact solubility.
-
Adjust Final Solvent Concentration: The final concentration of the organic solvent is crucial. For many cell-based assays, the final DMSO concentration should ideally be below 0.5%, and for some sensitive cell lines, as low as 0.1%.[2]
-
Employ Solubilization Strategies: If the above steps are insufficient, consider the following formulation strategies.
Solubility Enhancement Strategies
| Strategy | Description | Key Considerations |
| pH Adjustment | For ionizable compounds like this compound, which contains a phenolic hydroxyl group and carboxylic acid moieties, adjusting the pH of the buffer can significantly improve solubility. For acidic compounds, increasing the pH can enhance solubility.[1][3] | Ensure the final pH is compatible with your assay and does not affect the biological activity of your system.[1] |
| Co-solvents | Using water-miscible organic solvents (co-solvents) can increase the solubility of poorly soluble compounds.[3] Examples include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). | The final concentration of the co-solvent must be tested for its effect on the assay system (e.g., enzyme activity, cell viability). |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[3][4][5] | The type and concentration of cyclodextrin (B1172386) need to be optimized for your specific compound and assay. |
| Surfactants | Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[3] Common non-ionic surfactants used in biological assays include Tween® 20 and Triton™ X-100. | The concentration should be kept above the critical micelle concentration (CMC) but below levels that could cause cell lysis or protein denaturation. |
Issue 2: High Variability in Assay Results
Problem: Inconsistent and non-reproducible data is observed in experiments involving this compound.
Troubleshooting Steps:
-
Confirm Solubility in Assay Buffer: Before conducting the full experiment, determine the kinetic solubility of your compound in the final assay buffer to ensure you are working below its solubility limit.[1]
-
Review Stock Solution Practices: Improper handling of stock solutions can lead to variability.
-
Particle Size Reduction: For suspension formulations, reducing the particle size can increase the dissolution rate and improve bioavailability.[3][7] This can be achieved through techniques like sonication or homogenization.[3]
Frequently Asked Questions (FAQs)
General Handling
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[8][9] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q2: How should I prepare the stock solution?
A2: To prepare a stock solution:
-
Allow the vial of the lyophilized compound to reach room temperature before opening to prevent condensation.[1]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
Vortex and/or sonicate the solution to ensure complete dissolution. Gentle warming (e.g., to 37°C or up to 60°C as suggested by some suppliers) can aid in this process.[2][8]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[1][10]
Experimental Protocols
Q3: Can you provide a detailed protocol for improving the solubility of this compound using pH adjustment?
A3: Protocol: Solubility Enhancement by pH Adjustment
-
Determine pKa: If the pKa of this compound is not known, it can be estimated using computational tools or determined experimentally. The phenolic hydroxyl group will have an acidic pKa, and the carboxylic acid groups will also have acidic pKa values.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 8.0 (or higher if your assay permits).
-
Prepare Compound Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM).
-
Test Dilutions: Dilute the stock solution into each of the different pH buffers to your desired final concentration.
-
Observe and Quantify:
-
Visually inspect each solution for precipitation immediately after dilution and after a set incubation time (e.g., 1-2 hours) at the assay temperature.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
-
Select Optimal pH: Choose the lowest pH that maintains the compound in solution and is compatible with your experimental system.
Q4: What is a step-by-step method for using cyclodextrins to improve solubility?
A4: Protocol: Solubilization with β-Cyclodextrins
-
Materials: this compound, β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD), DMSO, aqueous buffer.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your aqueous assay buffer (e.g., 100 mM HP-β-CD).
-
Prepare Compound Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM).
-
Complexation:
-
Method A (Dilution): Add the this compound DMSO stock to the cyclodextrin solution with vigorous vortexing.
-
Method B (Co-evaporation): For a more robust complex, mix the compound and cyclodextrin in a suitable solvent, then evaporate the solvent to form a solid complex. This can then be redissolved in the aqueous buffer.
-
-
Equilibration: Allow the mixture to equilibrate for a period (e.g., 1-24 hours) with gentle agitation.
-
Analysis: Check for any undissolved compound by visual inspection or centrifugation. Quantify the dissolved concentration if necessary.
-
Assay Controls: Remember to include a vehicle control containing the same concentration of cyclodextrin in your experiment.
Visualizations
Experimental Workflow for Troubleshooting Precipitation
Caption: A workflow diagram for troubleshooting the precipitation of this compound.
Proposed Mechanism of Action
This compound has been shown to inhibit the binding of kainic acid to brain glutamate (B1630785) receptors.[8][9][11][12]
Caption: Diagram illustrating the inhibitory action on glutamate receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | GluR | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. molnova.com [molnova.com]
- 12. This compound | 129636-38-0 | GluR | MOLNOVA [molnova.com]
Technical Support Center: Optimizing S-(4-Hydroxybenzyl)glutathione (S-4-HBG) Dosage for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of S-(4-Hydroxybenzyl)glutathione (S-4-HBG) for their cell culture experiments. Due to the limited specific data on S-4-HBG in diverse cell culture applications, this guide draws upon information regarding its constituent molecules, glutathione (B108866) and 4-hydroxybenzyl alcohol (4-HBA), to provide a foundational framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound (S-4-HBG) and what is its known biological activity?
A1: this compound is a derivative of glutathione.[1] Its primary reported biological activity is the inhibition of the in vitro binding of kainic acid to brain glutamate (B1630785) receptors, with an IC50 of 2 μM.[1] As a conjugate of glutathione and 4-hydroxybenzyl alcohol, it may also possess antioxidant and cytoprotective properties.
Q2: What are the potential mechanisms of action of S-4-HBG in cell culture?
A2: While direct studies on the broad cellular effects of S-4-HBG are limited, its mechanism of action can be inferred from its components:
-
Glutathione (GSH) moiety: GSH is a critical intracellular antioxidant, playing a key role in cellular detoxification, maintaining redox homeostasis, and participating in cell signaling pathways related to proliferation and apoptosis.[2][3][4]
-
4-Hydroxybenzyl alcohol (4-HBA) moiety: 4-HBA has demonstrated neuroprotective effects by modulating signaling pathways involved in oxidative stress, apoptosis, and cell survival.[5][6][7][8][9] It has been shown to activate the PI3K/Akt and Nrf2 antioxidant response pathways while inhibiting the JNK/Caspase-3 apoptosis pathway.[5][7]
Q3: What is a recommended starting concentration range for S-4-HBG in cell culture?
A3: A definitive starting concentration for S-4-HBG has not been established for general cell culture. However, based on the activity of its 4-HBA component, a pilot dose-response experiment with a range of concentrations is recommended. For 4-HBA, concentrations between 10 µM and 100 µM have been used in neuroprotection studies.[5][7] A suggested starting range for S-4-HBG could be from 1 µM to 100 µM, with careful monitoring of cell viability and the desired biological effect.
Q4: How should I prepare and store S-4-HBG for cell culture experiments?
A4: S-4-HBG is typically supplied as a powder. For cell culture use, it should be dissolved in a sterile, biocompatible solvent such as DMSO or sterile water to create a concentrated stock solution.[10] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations | 1. Concentration too low: The effective concentration for your specific cell line and endpoint may be higher. 2. Compound instability: S-4-HBG may be unstable in your cell culture medium over the incubation period. 3. Cell line resistance: Your cell line may have high intrinsic levels of glutathione or robust detoxification pathways. | 1. Perform a dose-response curve: Test a wider and higher range of S-4-HBG concentrations. 2. Reduce incubation time or replenish compound: Consider shorter incubation times or a medium change with fresh S-4-HBG during longer experiments. 3. Use a control cell line: Test S-4-HBG on a cell line with known sensitivity to glutathione-related compounds or 4-HBA. |
| High cell toxicity or death observed | 1. Concentration too high: The tested concentrations may be cytotoxic to your cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 3. Off-target effects: S-4-HBG may have unintended effects on cellular pathways essential for survival in your specific cell line. | 1. Lower the concentration range: Perform a dose-response experiment starting from a much lower concentration. 2. Maintain low solvent concentration: Ensure the final solvent concentration is typically below 0.1% (v/v) and include a vehicle control in your experiments. 3. Investigate mechanism of toxicity: Perform assays to assess apoptosis (e.g., Annexin V/PI staining) or necrosis to understand the mode of cell death. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. 2. Pipetting errors: Inaccurate dilution of S-4-HBG stock solution. 3. "Edge effect" in multi-well plates: Evaporation from outer wells can concentrate media components. | 1. Ensure homogeneous cell suspension: Thoroughly mix the cell suspension before plating. 2. Use calibrated pipettes: Ensure accurate and consistent pipetting technique. 3. Mitigate edge effects: Do not use the outer wells for experimental samples or fill them with sterile water or media to maintain humidity. |
Quantitative Data Summary
The following table summarizes quantitative data for 4-Hydroxybenzyl alcohol (4-HBA), a component of S-4-HBG, which can serve as a reference for designing initial dosage experiments.
| Parameter | Cell Line | Stressor | 4-HBA Concentration (µM) | Incubation Time (hrs) | Observed Effect | Reference |
| Increased Cell Survival | C6 (astrocyte cell line) | H₂O₂ (100 µM) | 100 | 6 (pre-incubation) | Increased survival from 54.2% to 85.9% | [7] |
| Neuroprotection | - | 6-OHDA (100 µM) | 10, 50, 100 | 1-24 (pre-treatment) | Increased cell survival | [5] |
| Anti-inflammatory | CT26.WT | - | 1-100 mM | 24 | Suppression of inflammation | [6] |
Experimental Protocols
Protocol 1: Determining Optimal S-4-HBG Dosage using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
S-4-HBG Preparation: Prepare a series of dilutions of your S-4-HBG stock solution in fresh cell culture medium. A suggested starting range is 0, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control with the same concentration of solvent as the highest S-4-HBG concentration.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the S-4-HBG dilutions.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic and sub-toxic concentration range of S-4-HBG for your cell line.
Protocol 2: Assessing Glutathione Levels (Colorimetric Assay)
-
Sample Preparation:
-
Cell Lysates: Wash cell pellets with ice-cold PBS. Resuspend in a deproteinizing solution (e.g., 5% sulfosalicylic acid - SSA) at a density of 1–40 × 10⁶ cells/mL. Lyse the cells by sonication or freeze-thaw cycles. Incubate on ice for 10 minutes. Centrifuge at 12,000-14,000 x g for 10-15 minutes at 4°C. Collect the supernatant for the assay.
-
-
Assay Procedure:
-
Follow the instructions of a commercially available glutathione assay kit. These kits typically involve the reaction of glutathione with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 405-415 nm.
-
Prepare a standard curve using the provided glutathione standards.
-
Add your prepared samples and standards to a 96-well plate.
-
Add the reaction reagents as per the kit protocol.
-
Measure the absorbance and calculate the glutathione concentration in your samples based on the standard curve.
-
Signaling Pathways and Experimental Workflows
Based on the known activity of 4-hydroxybenzyl alcohol, S-4-HBG may modulate the following signaling pathways.
Caption: Potential activation of the PI3K/Akt signaling pathway by S-4-HBG.
Caption: Potential activation of the Nrf2 antioxidant response pathway by S-4-HBG.
Caption: Potential inhibition of the JNK/Caspase-3 apoptosis pathway by S-4-HBG.
Caption: General experimental workflow for optimizing S-4-HBG dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of Glutathione in Cancer Progression and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione - Wikipedia [en.wikipedia.org]
- 4. Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Anti-oxidative effects of 4-hydroxybenzyl alcohol in astrocytes confer protective effects in autocrine and paracrine manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | GluR | TargetMol [targetmol.com]
Technical Support Center: S-(4-Hydroxybenzyl)glutathione (4-HBG) In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the in vitro use of S-(4-Hydroxybenzyl)glutathione (4-HBG), particularly concerning unexpected cytotoxicity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (4-HBG) and what is its primary known in vitro activity?
A1: this compound (4-HBG) is a glutathione (B108866) derivative originally isolated from the plant Gastrodia elata.[1][2] Its primary reported in vitro activity is the inhibition of the binding of kainic acid to brain glutamate (B1630785) receptors, with an IC50 of 2 μM.[1][3][4]
Q2: I am observing unexpected cytotoxicity in my cell cultures when using 4-HBG. What are the potential mechanisms?
A2: While 4-HBG is not extensively characterized for cytotoxicity, related glutathione (GSH) and its conjugates can induce cell death through several mechanisms. These include:
-
Generation of Reactive Oxygen Species (ROS): Extracellular GSH can undergo pro-oxidant reactions, particularly in the presence of enzymes like gamma-glutamyl transpeptidase (γGT), leading to the production of hydrogen peroxide (H₂O₂) and subsequent oxidative stress.[5]
-
Induction of Apoptosis: The oxidative stress and DNA damage resulting from ROS production can trigger programmed cell death, or apoptosis.[5][6] This can involve the activation of signaling pathways sensitive to the cellular redox state.[7]
-
Metabolic Activation: Glutathione S-conjugates can be metabolized by cells, sometimes leading to the formation of reactive and toxic end products.[8][9] The cytotoxicity can be dependent on the expression levels of enzymes like γGT and glutathione S-transferases (GSTs).[8][9]
Q3: How can I determine if my cells are undergoing apoptosis due to 4-HBG treatment?
A3: Several methods can be used to detect apoptosis. Common assays include:
-
Caspase Activity Assays: Measuring the activity of key executioner caspases like caspase-3/7.
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blot Analysis: Probing for cleavage of PARP or activation of pro-apoptotic proteins like Bax.[5]
Q4: Can supplementing my culture medium with antioxidants help reduce 4-HBG cytotoxicity?
A4: Yes, if the cytotoxicity is mediated by oxidative stress, antioxidants may be beneficial. Glutathione itself is a major cellular antioxidant that protects against ROS.[6] Supplementing with antioxidants like N-acetylcysteine (NAC), a precursor to GSH, or Vitamin E could mitigate ROS-induced damage. It is crucial to first confirm that ROS production is indeed elevated in your experimental system.
Section 2: Troubleshooting Guides
This section addresses specific issues researchers may encounter and provides a stepwise approach to resolving them.
Troubleshooting Issue 1: High Cell Death Observed in 4-HBG Treated Cultures
Symptoms:
-
Significant decrease in cell viability assays (e.g., MTT, PrestoBlue).
-
Visible changes in cell morphology (rounding, detachment, blebbing).
-
Reduced cell confluence compared to vehicle-treated controls.
Possible Causes & Solutions:
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| Oxidative Stress | 1. Measure intracellular ROS levels using a fluorescent probe (e.g., DCFDA/H2DCFDA). 2. Co-treat cells with 4-HBG and an antioxidant (e.g., N-acetylcysteine, Trolox). | To determine if 4-HBG is inducing ROS production. If an antioxidant rescues the phenotype, oxidative stress is the likely cause. |
| Apoptosis Induction | 1. Perform an Annexin V/PI apoptosis assay. 2. Measure caspase-3/7 activity. 3. Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK). | To confirm if the observed cell death is programmed apoptosis.[5][6] Inhibition of cell death by a caspase inhibitor would confirm this pathway. |
| High Compound Concentration | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity. 2. Use the lowest effective concentration for your primary endpoint (e.g., glutamate receptor inhibition). | The observed cytotoxicity may be a dose-dependent effect unrelated to the intended pharmacological target. |
| Cell Line Sensitivity | 1. Test 4-HBG on a different cell line. 2. Investigate the expression of γGT and GSTs in your cell line. | Cell lines with high levels of enzymes that metabolize glutathione conjugates may be more susceptible to toxicity.[5][8] |
| Medium Instability | 1. Prepare fresh 4-HBG solutions for each experiment. 2. Assess the stability of 4-HBG in your specific culture medium over time. | The compound may degrade into cytotoxic byproducts. |
Troubleshooting Workflow: Investigating Unexpected Cytotoxicity
Below is a DOT script for a logical workflow to diagnose the cause of cytotoxicity.
Caption: Workflow for troubleshooting 4-HBG cytotoxicity.
Section 3: Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFDA
This protocol describes how to measure reactive oxygen species using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA/H2DCFDA) assay.
Materials:
-
DCFDA/H2DCFDA reagent (e.g., from Sigma-Aldrich, Thermo Fisher)
-
Cells cultured in a 96-well black, clear-bottom plate
-
Phosphate-Buffered Saline (PBS)
-
This compound (4-HBG)
-
Positive control (e.g., H₂O₂, Tert-butyl hydroperoxide)
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.
-
DCFDA Loading:
-
Prepare a 10 mM stock solution of DCFDA in DMSO.
-
Dilute the stock solution in pre-warmed serum-free medium to a final working concentration (typically 5-20 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Washing: Remove the DCFDA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Treatment: Add fresh, pre-warmed culture medium containing various concentrations of 4-HBG, vehicle control, and a positive control to the respective wells.
-
Measurement: Immediately measure the fluorescence on a microplate reader. Continue to take readings at desired time points (e.g., 1, 2, 4, 6 hours). An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 2: Assessment of Apoptosis by Caspase-3/7 Activity Assay
This protocol provides a general method for measuring the activity of executioner caspases 3 and 7, key markers of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent/fluorescent kit.
-
Cells cultured in a 96-well white, clear-bottom plate (for luminescence).
-
This compound (4-HBG).
-
Positive control (e.g., Staurosporine, Etoposide).
-
Luminometer or fluorescence microplate reader.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. After 24 hours, remove the medium and add fresh medium containing various concentrations of 4-HBG, vehicle, and a positive control. Incubate for the desired treatment period (e.g., 6, 12, 24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 volume ratio with the culture medium (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.
Section 4: Signaling Pathways
Potential Signaling Pathway for 4-HBG Induced Cytotoxicity
The diagram below illustrates a hypothesized pathway by which 4-HBG could induce cytotoxicity, based on mechanisms associated with extracellular glutathione.
Caption: Hypothesized pathway of 4-HBG cytotoxicity.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Apoptosis induced by extracellular glutathione is mediated by H(2)O(2) production and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione and modulation of cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione and modulation of cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Glutathione S-conjugates as prodrugs to target drug-resistant tumors [frontiersin.org]
- 9. Glutathione S-conjugates as prodrugs to target drug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of S-(4-Hydroxybenzyl)glutathione in Brain Tissue
Welcome to the technical support center for the quantification of S-(4-Hydroxybenzyl)glutathione (4-HBG) in brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analytical challenges of measuring this specific glutathione (B108866) conjugate in a complex biological matrix.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound (4-HBG) in brain tissue?
A1: The primary challenges in quantifying 4-HBG in brain tissue are multifaceted and stem from the inherent instability of thiol-containing compounds and the complexity of the brain matrix. Key difficulties include:
-
Analyte Instability: The thiol group in glutathione and its conjugates is susceptible to auto-oxidation, leading to the formation of disulfides and other oxidation products. This can result in an underestimation of the true 4-HBG concentration. It is crucial to handle samples quickly and at low temperatures.
-
Enzymatic Degradation: Brain tissue contains enzymes such as γ-glutamyl transpeptidase that can degrade glutathione and its conjugates.[1]
-
Matrix Effects: The brain is a lipid-rich and protein-rich organ, which can lead to significant matrix effects in analytical methods like liquid chromatography-mass spectrometry (LC-MS). These effects, such as ion suppression or enhancement, can interfere with the accurate quantification of 4-HBG.
-
Low Endogenous Concentrations: The concentration of specific glutathione conjugates in brain tissue can be very low, requiring highly sensitive analytical instrumentation for detection and quantification.
-
Co-eluting Interferences: The complex biochemical composition of brain homogenates can lead to the presence of numerous endogenous compounds that may co-elute with 4-HBG, potentially interfering with its detection.
Q2: Why is derivatization or the use of an alkylating agent recommended for the analysis of 4-HBG?
A2: Due to the reactive nature of the thiol group in the glutathione moiety of 4-HBG, it is prone to oxidation. To prevent this and to ensure accurate measurement of the reduced form, an alkylating agent such as N-ethylmaleimide (NEM) is often used. NEM reacts with the free thiol group, forming a stable thioether bond. This "capping" of the thiol group prevents its oxidation during sample preparation and analysis.[2][3][4][5] This step is critical for obtaining reproducible and accurate quantitative results.
Q3: What is the most suitable analytical technique for quantifying 4-HBG in brain tissue?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of small molecules like 4-HBG in complex biological matrices.[6] This technique offers a powerful combination of:
-
High Selectivity: The ability to separate 4-HBG from other components in the brain extract based on its chromatographic retention time and its specific mass-to-charge ratio (m/z) of both the parent ion and its fragments.
-
High Sensitivity: The capability to detect and quantify very low concentrations of the analyte, which is often necessary for biological tissue analysis.
-
Robustness: When properly validated, LC-MS/MS methods provide reliable and reproducible results.
While other techniques like HPLC with UV or fluorescence detection can be used, they often require a derivatization step to introduce a chromophore or fluorophore for sensitive detection and may be more susceptible to interferences from the complex brain matrix.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 4-HBG in brain tissue.
Sample Preparation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable 4-HBG signal | 1. Degradation of 4-HBG: The analyte may have been degraded by oxidation or enzymatic activity during sample collection and processing.[7] 2. Inefficient Extraction: The extraction procedure may not be effectively recovering 4-HBG from the brain tissue homogenate. | 1. Minimize Degradation: Work quickly on ice throughout the entire sample preparation process. Immediately after homogenization, add an alkylating agent like N-ethylmaleimide (NEM) to stabilize the thiol group.[2][3][4] Use a deproteinizing agent like sulfosalicylic acid (SSA) or perchloric acid (PCA) to inactivate enzymes.[2][8] 2. Optimize Extraction: Ensure the homogenization buffer is appropriate for lysing brain tissue and solubilizing 4-HBG. Protein precipitation with a cold organic solvent like acetonitrile (B52724) is a common and effective method. |
| High variability between replicate samples | 1. Inconsistent Homogenization: The brain tissue may not be uniformly homogenized, leading to variations in the amount of 4-HBG extracted. 2. Inconsistent timing of sample processing: Delays or variations in the time between tissue collection, homogenization, and stabilization can lead to variable degradation of the analyte. | 1. Standardize Homogenization: Use a consistent method for homogenization (e.g., probe sonicator, bead beater) and ensure the tissue is completely disrupted. 2. Maintain a Strict Timeline: Process all samples in a consistent and timely manner to minimize variability in analyte degradation. |
Chromatography and Mass Spectrometry Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (e.g., tailing, fronting, or split peaks) | 1. Column Overload: Injecting too much sample onto the analytical column. 2. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for 4-HBG. 3. Column Contamination: Buildup of matrix components on the column. | 1. Dilute the Sample: Try diluting the sample extract before injection. 2. Optimize Mobile Phase: Adjust the pH of the aqueous mobile phase (typically acidic for better peak shape of acidic compounds like 4-HBG). Experiment with different organic modifiers (e.g., acetonitrile, methanol). 3. Use a Guard Column and Flush the Column: A guard column will protect the analytical column from strongly retained matrix components. Regularly flush the column with a strong solvent. |
| Ion Suppression or Enhancement | 1. Matrix Effects: Co-eluting endogenous compounds from the brain matrix are interfering with the ionization of 4-HBG in the mass spectrometer source. | 1. Improve Sample Cleanup: Consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate 4-HBG from the interfering compounds. 3. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of 4-HBG is the ideal internal standard as it will co-elute and experience the same matrix effects, allowing for accurate correction. |
| Low Signal Intensity in the Mass Spectrometer | 1. Suboptimal MS Parameters: The ionization source and mass analyzer settings may not be optimized for 4-HBG. 2. Analyte Degradation in the Source: The compound may be unstable under the high temperatures of the electrospray ionization (ESI) source. | 1. Optimize MS Parameters: Perform a tuning and optimization of the mass spectrometer parameters (e.g., capillary voltage, gas flows, collision energy) by infusing a standard solution of 4-HBG. 2. Adjust Source Conditions: Try lowering the source temperature to minimize in-source degradation. |
Experimental Protocols
Protocol: Quantification of 4-HBG in Brain Tissue by LC-MS/MS
This protocol is based on established methods for the quantification of similar S-substituted glutathione conjugates.
1. Materials and Reagents
-
This compound (4-HBG) analytical standard
-
Stable isotope-labeled 4-HBG (e.g., 4-HBG-d4) as an internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
N-ethylmaleimide (NEM)
-
Sulfosalicylic acid (SSA)
-
Ultrapure water
2. Sample Preparation
-
Accurately weigh a portion of frozen brain tissue (e.g., 50-100 mg).
-
On ice, add 5 volumes of ice-cold homogenization buffer (e.g., 1% SSA containing 10 mM NEM).
-
Homogenize the tissue thoroughly using a probe sonicator or bead beater until no visible tissue fragments remain. Keep the sample on ice during homogenization.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer it to a clean microcentrifuge tube.
-
To 100 µL of the supernatant, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of 4-HBG into a surrogate matrix (e.g., blank brain homogenate from an untreated animal).
-
Process the calibration standards alongside the unknown samples using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio of 4-HBG to the internal standard against the concentration of 4-HBG.
-
Determine the concentration of 4-HBG in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables provide representative quantitative data for the analysis of a structurally similar compound, S-Benzylglutathione, using an LC-MS/MS method. These values can serve as a guideline for method validation and performance expectations for 4-HBG analysis.
Table 1: Representative LC-MS/MS System Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 900 L/h |
| Cone Gas Flow | 150 L/h |
| Collision Gas | Argon |
Table 2: Representative MRM Transitions for S-Benzylglutathione and a Potential Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| S-Benzylglutathione | 398.1 | 162.1 | 30 | 15 |
| S-Benzylglutathione-d5 (IS) | 403.1 | 167.1 | 30 | 15 |
Table 3: Representative Method Validation Parameters for S-Benzylglutathione Quantification
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
Visualizations
Signaling Pathway: Glutathione Conjugation
Caption: Enzymatic formation and cellular efflux of this compound.
Experimental Workflow: Quantification of 4-HBG in Brain Tissue
Caption: Workflow for the quantification of 4-HBG in brain tissue.
Logical Relationship: Troubleshooting Flowchart for Low Analyte Signal
Caption: Troubleshooting flowchart for low 4-HBG signal in brain tissue analysis.
References
- 1. zellbio.eu [zellbio.eu]
- 2. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced glutathione is highly expressed in white matter and neurons in the unperturbed mouse brain--implications for oxidative stress associated with neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of oxidized and reduced glutathione via LC-MS/MS to study the redox state and drug-mediated modulation in cells, worms and animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of glutathione levels in the brain tissue samples from HIV-1-positive individuals and subject with Alzheimer's disease and its implication in the pathophysiology of the disease process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference in S-(4-Hydroxybenzyl)glutathione Antioxidant Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(4-Hydroxybenzyl)glutathione (S-HBG) in antioxidant assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (S-HBG) and why is its antioxidant activity measured?
This compound is a derivative of glutathione (B108866), a major endogenous antioxidant.[1][2] It is investigated for its potential therapeutic properties, and measuring its antioxidant activity helps to understand its mechanism of action and potential efficacy in mitigating oxidative stress-related conditions.
Q2: Which are the most common antioxidant assays used for compounds like S-HBG?
The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[3][4][5] These assays are popular due to their simplicity, speed, and applicability to a wide range of antioxidants.
Q3: What is the general principle behind these antioxidant assays?
DPPH and ABTS assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, causing a color change that can be measured spectrophotometrically.[3][4] The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, a hydrogen atom transfer (HAT) based mechanism.[6][7]
Q4: What are the potential sources of interference when testing S-HBG in these assays?
Interference can arise from the inherent properties of S-HBG, its potential degradation products, and the experimental conditions. As S-HBG contains both a thiol group (from glutathione) and a phenolic group, it can exhibit complex reactivity and be prone to specific interferences.[8][9]
Q5: How should I store S-HBG to maintain its stability?
While specific stability data for S-HBG is limited, glutathione and its derivatives are susceptible to oxidation.[10] It is recommended to store S-HBG solutions at low temperatures (-20°C or -80°C), protected from light, and to prepare fresh working solutions for each experiment to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Antioxidant Activity in DPPH Assay
Possible Cause 1: Interference from the Thiol Group
The thiol group in the glutathione moiety of S-HBG can react with the DPPH radical.[11] However, the reactivity of thiols in the DPPH assay can be variable and may not go to completion within the typical assay timeframe, leading to underestimation of the total antioxidant capacity.
Troubleshooting:
-
Increase Incubation Time: Extend the reaction time beyond the standard 30 minutes and monitor the absorbance until a stable reading is achieved.
-
Compare with a Thiol-Specific Assay: Use a method like the Ellman's assay to quantify the thiol content and correlate it with the DPPH results.
Possible Cause 2: Solvent Effects
The choice of solvent can influence the reaction kinetics and the stability of both S-HBG and the DPPH radical.[11]
Troubleshooting:
-
Solvent Selection: Test different solvents (e.g., methanol (B129727), ethanol (B145695), buffered aqueous solutions) to find the optimal medium for S-HBG's antioxidant activity.
-
Maintain Consistency: Use the same solvent for the blank, standards, and samples throughout the experiment.
Possible Cause 3: Sample Color Interference
If the S-HBG solution or its degradation products have color, it can interfere with the absorbance reading at 517 nm.[12]
Troubleshooting:
-
Run a Sample Blank: Prepare a control containing the sample and the solvent (without DPPH) to measure and subtract the background absorbance.
| Potential Interferent | Assay | Observed Effect | Mitigation Strategy |
| Colored impurities/degradation products | DPPH | Increased background absorbance, leading to inaccurate results.[12] | Measure and subtract the absorbance of a sample blank (sample + solvent). |
| Other reducing agents in the sample matrix | DPPH, ABTS, ORAC | Overestimation of antioxidant capacity. | Purify the S-HBG sample; use appropriate controls for the sample matrix. |
Issue 2: Variable Results in the ABTS Assay
Possible Cause 1: Incomplete Reaction
Similar to the DPPH assay, the reaction between the thiol and phenolic groups of S-HBG and the ABTS radical cation may not reach completion within the standard incubation time.[13]
Troubleshooting:
-
Kinetic Monitoring: Instead of a single endpoint reading, monitor the absorbance at multiple time points to ensure the reaction has reached a plateau.
Possible Cause 2: pH Sensitivity
The antioxidant activity of phenolic compounds can be pH-dependent.[14] The ABTS assay is often performed in a buffered solution, and slight variations in pH can affect the results.
Troubleshooting:
-
Standardize pH: Use a consistent and well-buffered solution for all assays. Verify the pH of your sample solutions.
Possible Cause 3: Adduct Formation
Phenolic compounds can sometimes form coupling adducts with the ABTS radical cation, which can complicate the interpretation of the results.[2][4]
Troubleshooting:
-
Cross-Validation: Compare the results with another antioxidant assay, such as ORAC, which has a different reaction mechanism.
| Parameter | DPPH Assay | ABTS Assay | ORAC Assay |
| Radical | 2,2-diphenyl-1-picrylhydrazyl | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | Peroxyl radical |
| Mechanism | Electron/Hydrogen Atom Transfer | Electron/Hydrogen Atom Transfer | Hydrogen Atom Transfer |
| Wavelength | ~517 nm | ~734 nm | Excitation: ~485 nm, Emission: ~520 nm |
| Common Solvents | Methanol, Ethanol | Aqueous buffer, Ethanol | Aqueous buffer |
| Potential Interferences for S-HBG | Slow reaction with thiol, color interference, solvent effects.[11][12] | Incomplete reaction, pH sensitivity, adduct formation.[4][13][14] | Interference from compounds that quench fluorescein (B123965), solvent effects on radical generation.[6][15] |
Issue 3: Unexpected Fluorescence Quenching or Enhancement in ORAC Assay
Possible Cause 1: Direct Interaction with Fluorescein
S-HBG or its degradation products might directly interact with the fluorescein probe, causing quenching or enhancement of its fluorescence, independent of the antioxidant activity.
Troubleshooting:
-
Run a Control without AAPH: Prepare a control well with the S-HBG sample and fluorescein but without the AAPH radical generator to check for any direct effects on the probe's fluorescence.
Possible Cause 2: Solvent Effects on Radical Generation
The solvent used to dissolve S-HBG could affect the rate of peroxyl radical generation from AAPH, leading to inconsistent results. For example, ethanol has been shown to delay the reaction.[15]
Troubleshooting:
-
Solvent Control: Ensure the solvent concentration is consistent across all wells (samples, standards, and blank). Run a solvent control to assess its impact on the assay.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.[16]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of S-HBG in the same solvent used for the DPPH solution.
-
Create a series of dilutions from the stock solution.
-
Prepare a similar dilution series for a standard antioxidant like Trolox or Ascorbic Acid.[16]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each sample or standard dilution to the wells.
-
Add 100 µL of the solvent to a well to serve as a control.
-
Add 100 µL of the DPPH solution to all wells.
-
Mix thoroughly and incubate in the dark at room temperature for 30 minutes (or longer if kinetics are being monitored).[16]
-
-
Measurement and Calculation:
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[17]
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of S-HBG in the buffer.
-
Create a series of dilutions from the stock solution.
-
Prepare a similar dilution series for a standard antioxidant like Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of each sample or standard dilution to the wells.
-
Add 190 µL of the diluted ABTS•+ solution to all wells.
-
Mix and incubate at room temperature for a set time (e.g., 6 minutes, or monitor kinetically).[18]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[18]
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a 75 mM phosphate (B84403) buffer (pH 7.4).[6]
-
Prepare a fresh solution of AAPH (a free radical initiator) in the same buffer.[6]
-
-
Sample and Standard Preparation:
-
Dissolve S-HBG and a standard antioxidant (Trolox) in the phosphate buffer.
-
Prepare a series of dilutions for both the sample and the standard.
-
-
Assay Procedure (96-well black microplate format):
-
Add 25 µL of each sample, standard, or buffer (blank) to the wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for at least 15 minutes.[15]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement and Calculation:
-
Immediately begin reading the fluorescence kinetically (e.g., every minute for 60-90 minutes) with excitation at ~485 nm and emission at ~520 nm.[15]
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of net AUC versus Trolox concentration and determine the ORAC value of the sample in Trolox equivalents.[6]
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutathione - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 6. agilent.com [agilent.com]
- 7. zen-bio.com [zen-bio.com]
- 8. mdpi.com [mdpi.com]
- 9. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Glutathione? [synapse.patsnap.com]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: S-(4-Hydroxybenzyl)glutathione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of S-(4-Hydroxybenzyl)glutathione.
Troubleshooting and FAQs
This section addresses common issues that may be encountered during the storage and use of this compound in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced or No Compound Activity | Improper storage temperature leading to degradation. Repeated freeze-thaw cycles of stock solutions. | Store the solid compound at -20°C for long-term stability. For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
| Precipitate Observed in Stock Solution | The compound's solubility limit has been exceeded in the chosen solvent. The solvent may have absorbed moisture, which can impact solubility. | Prepare stock solutions in high-purity, anhydrous DMSO.[1] If precipitation occurs, gentle warming (up to 60°C) and sonication can aid in redissolution.[1] Always use newly opened DMSO for the best results.[1] |
| Inconsistent Results in Biological Assays | Degradation of the compound in the assay buffer. Variability in the final concentration of the compound due to pipetting errors or adsorption to plasticware. | Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. It is not recommended to store aqueous solutions for more than one day.[2] Use low-adhesion microplates and pipette tips. Perform serial dilutions carefully and vortex gently between each dilution step. |
| Discoloration of Solid Compound or Solutions | Oxidation of the compound due to exposure to air and/or light. | Store the solid compound and stock solutions in tightly sealed, amber-colored vials to protect from light and moisture.[1] When preparing solutions, minimize the time the solid compound is exposed to ambient air. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least two to three years.[3][4] It should be kept in a tightly sealed container, protected from light and moisture.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: DMSO is a recommended solvent for preparing stock solutions of this compound.[1][4]
Q3: How should I store the stock solutions for long-term use?
A3: For long-term stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] The vials should be sealed tightly to prevent moisture absorption and protected from light.
Q4: Can I store diluted aqueous solutions of this compound?
A4: It is not recommended to store diluted aqueous solutions for more than one day, as the compound is less stable in aqueous buffers.[2] For optimal results, prepare fresh dilutions from your frozen stock solution immediately before each experiment.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, low-adhesion tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture on the solid.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 4.135 mg of the compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution gently until the solid is fully dissolved. If necessary, use a sonicator bath and gentle warming (up to 60°C) to aid dissolution.[1]
-
Aliquoting: Dispense the stock solution into single-use, sterile, amber-colored microcentrifuge tubes or cryovials. The aliquot volume should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Tightly seal the vials and store them at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol 2: Long-Term Storage and Stability Testing
Objective: To outline the procedure for long-term storage and periodic quality control of this compound.
Materials:
-
Aliquoted stock solutions of this compound in DMSO
-
-20°C and -80°C freezers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Initial Quality Control: Immediately after preparing the stock solution, perform an initial quality control check using HPLC to determine the purity and concentration. This will serve as the baseline (T=0) data.
-
Storage: Place the aliquoted vials in a designated, temperature-monitored freezer at either -20°C or -80°C.
-
Periodic Stability Testing: At regular intervals (e.g., 1, 3, and 6 months for -80°C storage; 1 month for -20°C storage), remove one aliquot from storage.
-
Sample Preparation for Analysis: Allow the aliquot to thaw completely at room temperature. Prepare a dilution of the stock solution in a suitable mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the sample by HPLC to assess the purity and concentration of this compound. Compare the results to the T=0 data to determine if any degradation has occurred.
-
Data Recording: Maintain a detailed log of the storage conditions and the results of each stability test.
Visualizations
Caption: Experimental workflow for an in vitro glutamate (B1630785) receptor binding assay.
Caption: Simplified glutamate receptor signaling pathways.
References
Technical Support Center: S-(4-Hydroxybenzyl)glutathione Degradation Product Identification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying the degradation products of S-(4-Hydroxybenzyl)glutathione.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound and its degradation products.
Q1: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A1: Unexpected peaks in your chromatogram are likely due to the degradation of this compound. The two primary degradation pathways are oxidation and enzymatic degradation.
-
Oxidation: The thioether linkage in this compound is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, oxidizing agents, and metal ions.[1] This can lead to the formation of the corresponding sulfoxide (B87167) and potentially other oxidative degradation products. A yellowish discoloration of your solution may also indicate oxidative degradation.[1]
-
Enzymatic Degradation: If your experimental system contains enzymes such as gamma-glutamyl transpeptidase (GGT) and dipeptidases, this compound can be metabolized through the mercapturic acid pathway. This involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues.
To identify the nature of these unexpected peaks, it is recommended to perform mass spectrometry (MS) analysis to determine their mass-to-charge ratio (m/z) and fragmentation patterns.
Q2: How can I prevent the degradation of this compound during sample preparation and analysis?
A2: To minimize degradation, consider the following precautions:
-
Prevent Oxidation: Prepare solutions fresh and use deoxygenated solvents. Avoid prolonged exposure to air and light.[1] The use of antioxidants may be considered, but their compatibility with your analytical method should be verified.
-
Inhibit Enzymatic Activity: If enzymatic degradation is a concern, samples should be kept at low temperatures (e.g., on ice) and processed quickly. For cellular or tissue samples, rapid quenching of metabolic activity is crucial. This can be achieved by using protein precipitation agents like ice-cold methanol (B129727) or by using enzyme inhibitors, if compatible with your downstream analysis.
-
Control pH: Highly acidic or alkaline conditions can promote hydrolysis of the peptide bonds.[1] Maintain the pH of your solutions within a stable range, typically close to neutral, unless your experimental design requires otherwise.
-
Proper Storage: For stock solutions, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q3: My mass spectrometry results for a suspected degradation product are difficult to interpret. What are the expected fragmentation patterns for this compound and its metabolites?
-
Parent Compound (this compound): Expect to see characteristic neutral losses of the glutamyl (129 Da) and glycinyl (75 Da) residues.
-
Oxidation Product (Sulfoxide): The mass of the parent ion will increase by 16 Da. The fragmentation pattern will likely be similar to the parent compound, with the additional oxygen atom remaining on the sulfur.
-
Mercapturic Acid Pathway Products:
-
S-(4-Hydroxybenzyl)cysteinylglycine: Loss of the glutamyl group (129 Da) from the parent molecule.
-
S-(4-Hydroxybenzyl)cysteine: Subsequent loss of the glycine residue (75 Da).
-
N-acetyl-S-(4-Hydroxybenzyl)cysteine (Mercapturic Acid): Presence of an acetyl group (+42 Da) and loss of the glutamate and glycine moieties.
-
Q4: I need to perform a forced degradation study on this compound. What conditions should I use?
A4: Forced degradation studies are performed to intentionally degrade the molecule to identify potential degradation products and establish the stability-indicating nature of your analytical method.[2] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 50-70°C).[2]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature.[2]
-
Oxidation: 0.1% to 3% hydrogen peroxide (H₂O₂) at room temperature.[2][3]
-
Thermal Degradation: Heating the sample in solid or solution form at elevated temperatures (e.g., 50-70°C).
-
Photodegradation: Exposing the sample to UV or fluorescent light. A minimum of 1.2 million lux hours and 200 W h/m² is recommended.[2]
The duration of the stress testing should be adjusted to achieve a target degradation of 5-20%.[4]
Quantitative Data
The following table presents representative data on the degradation of glutathione (B108866) under oxidative stress. While this data is for the parent glutathione molecule, it provides a useful reference for the expected behavior of this compound.
| Stress Condition | Time (minutes) | Glutathione Remaining (%) | Glutathione Disulfide (GSSG) Formed (%) |
| 3% H₂O₂ | 0 | 100 | 0 |
| 3% H₂O₂ | 30 | ~50 | ~50 |
| 3% H₂O₂ | 60 | ~25 | ~60 |
| 3% H₂O₂ | 90 | ~15 | ~70 |
| 3% H₂O₂ | 180 | <5 | ~70 |
Data adapted from a study on the oxidative forced degradation of glutathione.[3] The formation of GSSG plateaus, suggesting the formation of other degradation by-products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions for identification by HPLC-MS.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
HPLC vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water at a suitable concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl in an HPLC vial. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC-MS analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH in an HPLC vial. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂ in an HPLC vial. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
Thermal Degradation: Transfer an aliquot of the stock solution to an HPLC vial and heat at 60°C for 24 hours. At specified time points, cool the sample and dilute with mobile phase for analysis.
-
Control Sample: Keep an aliquot of the stock solution at 4°C in the dark to serve as a control.
-
Analysis: Analyze all samples by a stability-indicating HPLC-MS method.
Protocol 2: HPLC-MS/MS Analysis of this compound and its Degradation Products
Objective: To separate and identify this compound and its degradation products.
Instrumentation:
-
HPLC system with a diode array detector (DAD) or UV detector
-
Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., start with a low percentage of B and gradually increase).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 220 nm and 275 nm) and MS detection.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and/or negative electrospray ionization (ESI)
-
Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural elucidation.
-
Collision Energy: Optimize for fragmentation of the parent compound and expected degradation products.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for identifying degradation products.
References
optimizing buffer conditions for S-(4-Hydroxybenzyl)glutathione experiments
Welcome to the technical support center for S-(4-Hydroxybenzyl)glutathione (4-HBG). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-HBG)? A: this compound is a derivative of glutathione (B108866), an important endogenous antioxidant. It is known to inhibit the in vitro binding of kainic acid to brain glutamate (B1630785) receptors, with a reported IC50 of 2 μM.[1][2] It was originally isolated from the plant Gastrodia elata.[2]
Q2: What are the primary research applications for 4-HBG? A: Based on its properties, 4-HBG is primarily used in studies related to:
-
Enzymology: As a potential substrate or inhibitor for enzymes like Glutathione S-Transferase (GST) and glutathionase.[3]
-
Oxidative Stress: As an antioxidant, its capacity can be evaluated in various antioxidant assays.[4][5]
Q3: What are the recommended storage conditions for 4-HBG? A: Proper storage is crucial to maintain the integrity of 4-HBG. For long-term stability, follow the conditions outlined in the table below. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q4: How should I prepare a stock solution of 4-HBG? A: 4-HBG is soluble in DMSO.[1] For a stock solution, dissolve the 4-HBG powder in high-quality, anhydrous DMSO. Gentle warming (up to 60°C) and sonication can aid dissolution.[1] For in vivo animal studies, a common method involves dissolving 4-HBG in a small amount of DMSO first, followed by dilution with a vehicle like corn oil or saline.[6]
Data Presentation
Table 1: Storage Conditions for this compound
| Format | Storage Temperature | Duration | Key Considerations |
| Powder | 4°C | Short-term | Keep sealed, away from moisture and light.[1] |
| -20°C | Up to 1 year | Keep sealed, away from moisture.[3] | |
| -80°C | Up to 2 years | Optimal for long-term storage.[3] | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][3] |
| -80°C | Up to 6 months | Preferred for storing solutions.[1][3] |
Table 2: General Buffer Recommendations for Glutathione-Related Assays
| Assay Type | Buffer Component | Typical pH Range | Common Additives | Purpose of Additives |
| GST Activity Assay | Phosphate Buffer, Tris-HCl | 6.5 - 8.0[3] | 1-10 mM DTT | Maintain reduced state of protein thiols.[7] |
| Antioxidant (DPPH) | Ethanol or Methanol (B129727) | N/A (solvent-based) | - | Solvent for DPPH radical and sample.[4] |
| Antioxidant (ABTS) | Phosphate Buffer, Acetate Buffer | 3.6 - 7.4[5][8] | - | pH affects reaction kinetics.[8] |
| Glutathione Assay (DTNB) | Phosphate Buffer | 7.4 - 8.0[9] | EDTA | Chelates metal ions that can catalyze GSH oxidation.[10] |
| GST-tag Purification | PBS, Tris-HCl | ~7.4[11] | 1-20 mM DTT | Prevents aggregation of GST-tagged proteins. |
| GST-tag Elution | Binding Buffer Base | ~8.0[12] | 10-50 mM Reduced Glutathione | Competitively elutes the GST-tagged protein.[11][13] |
Troubleshooting Guides
This section addresses common issues encountered during experiments with 4-HBG and other glutathione derivatives.
Enzymatic Assays (e.g., GST Activity)
Q: I am not observing any enzymatic activity. What should I check first? A: A complete lack of signal usually points to a fundamental issue with the assay setup.
-
Reagent Integrity: Confirm that all reagents, particularly the enzyme and substrates (like 4-HBG or CDNB), have been stored correctly and have not expired.[3]
-
Enzyme Activity: Test your enzyme stock with a known positive control substrate (e.g., 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) for GST) to ensure it is active.[3]
-
Buffer pH: Ensure your assay buffer is at the optimal pH for the enzyme. For many GSTs, this is between pH 6.5 and 8.0.[3]
-
Wavelength: Verify that your spectrophotometer or plate reader is set to the correct wavelength for detecting the product.
Q: My results are not reproducible. What could be the cause? A: Inconsistent results can arise from several factors:
-
Pipetting Errors: Ensure pipettes are calibrated and used correctly, especially for small volumes.
-
Temperature Fluctuations: Maintain a constant and optimal temperature throughout the assay.[3]
-
Reagent Preparation: Prepare fresh reagents, especially labile ones like reduced glutathione or NADPH, for each experiment. Solutions of reduced glutathione are prone to oxidation.[14]
Q: The reaction rate is non-linear. What does this mean? A: A non-linear rate can indicate:
-
Substrate Depletion: If the reaction is too fast, the substrate concentration may drop significantly, slowing the rate. Try reducing the enzyme concentration.[3]
-
Product Inhibition: The reaction product may be inhibiting the enzyme. Ensure you are measuring the initial reaction rate before significant product accumulation.[3]
-
Enzyme Instability: The enzyme may be unstable under your specific assay conditions (pH, temperature). Check enzyme stability over the time course of the assay.[3]
Antioxidant Capacity Assays
Q: My sample shows very low antioxidant activity. What should I do? A:
-
Concentration: The concentration of 4-HBG may be too low to detect a signal. Try increasing the concentration of your sample.
-
Solvent Mismatch: Ensure the solvent used to dissolve 4-HBG is compatible with the assay system. Some antioxidant assays are sensitive to the solvent.[8]
-
Reaction Time: Antioxidant reactions can have different kinetics. Ensure you are incubating the reaction for the appropriate amount of time as specified by the protocol. Some compounds react slowly and may require longer incubation.[8]
Q: The color of my blank/control is off (e.g., DPPH is not purple). A:
-
Reagent Degradation: The radical solution (e.g., DPPH, ABTS) may have degraded. These reagents are often sensitive to light and should be prepared fresh and stored in the dark.[9]
-
Contamination: Your buffer or solvent may be contaminated with a reducing agent. Use high-purity solvents and reagents.
Cell Culture Experiments
Q: I'm observing cell toxicity or poor cell growth after adding 4-HBG. A:
-
Solvent Toxicity: The solvent used to dissolve 4-HBG, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and run a vehicle control (medium with the same amount of DMSO but no 4-HBG).
-
Compound Cytotoxicity: 4-HBG itself may be cytotoxic at the concentration you are using. Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.
-
Media Quality: Ensure your cell culture medium, serum, and supplements are not expired and have been stored correctly. Contamination or degradation of media components can lead to poor cell health.[][16]
Q: My cells are not adhering properly after treatment. A:
-
Inoculation Density: Seeding cells at a density that is too low or too high can affect attachment.[]
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Over-trypsinization during passaging can also damage cells and affect their ability to attach.[]
-
Static Electricity: Static charges on plastic culture vessels can cause uneven cell attachment.[17]
Experimental Protocols
Protocol 1: GST Enzymatic Activity Assay
This protocol describes a general method to measure the activity of Glutathione S-Transferase (GST) using a substrate like 4-HBG. The rate is monitored by observing the change in absorbance.
Materials:
-
Purified GST enzyme
-
This compound (4-HBG)
-
1-Chloro-2,4-dinitrobenzene (CDNB) as a co-substrate
-
100 mM Potassium Phosphate Buffer, pH 6.5
-
Spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock of CDNB in ethanol.
-
Prepare a 100 mM stock of 4-HBG in the assay buffer.
-
Dilute the GST enzyme in assay buffer to a suitable working concentration. (This should be determined empirically).
-
-
Assay Setup:
-
In a 96-well UV-transparent plate or a quartz cuvette, prepare the reaction mixture. For a 200 µL final volume:
-
150 µL of 100 mM Potassium Phosphate Buffer (pH 6.5)
-
20 µL of 100 mM 4-HBG stock (final concentration: 10 mM)
-
10 µL of 100 mM CDNB stock (final concentration: 5 mM)
-
-
Include a "no enzyme" control well with 20 µL of assay buffer instead of the enzyme solution.
-
-
Initiate Reaction:
-
Add 20 µL of the diluted GST enzyme to the wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in the reader and measure the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity. The extinction coefficient (ε) for the resulting conjugate at 340 nm must be determined or sourced from the literature.
-
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of 4-HBG by its ability to scavenge the stable free radical DPPH.
Materials:
-
This compound (4-HBG)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (high purity)
-
Ascorbic acid (as a positive control)
-
Spectrophotometer or microplate reader capable of reading at 517 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store this solution in a dark bottle.[4]
-
Prepare a stock solution of 4-HBG in methanol at various concentrations (e.g., ranging from 10 µM to 1 mM).
-
Prepare a stock solution of ascorbic acid in methanol for the positive control.
-
-
Assay Setup:
-
In a 96-well plate, add 40 µL of your 4-HBG sample dilutions or controls to each well.
-
Prepare a control well containing 40 µL of methanol instead of the sample.[4]
-
-
Initiate Reaction:
-
Add 2.96 mL of the 0.1 mM DPPH solution to each well (Note: volumes can be scaled down for a microplate format, e.g., 40 µL sample + 160 µL DPPH).[4]
-
Mix gently.
-
-
Incubation:
-
Measurement:
-
Measure the absorbance of each well at 517 nm.[4]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (RSA) using the following formula: RSA (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the RSA (%) against the concentration of 4-HBG to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizations
Caption: General experimental workflow for in vitro assays using 4-HBG.
Caption: Decision tree for troubleshooting low or no signal in assays.
Caption: Role of glutathione derivatives like 4-HBG in cellular defense.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GluR | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic studies of the oxidation of glutathione in protein refolding buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 16. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 17. What's Killing My Cell Cultures?: Troubleshooting Common Cell Culture and Cell Growth Problems | Corning [corning.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of S-(4-Hydroxybenzyl)glutathione (S-4-HBG)
Welcome to the technical support center for S-(4-Hydroxybenzyl)glutathione (S-4-HBG). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on enhancing the bioavailability of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (S-4-HBG) and what are its potential therapeutic applications?
A1: this compound is a derivative of the endogenous antioxidant glutathione (B108866). It has been identified as an inhibitor of the in vitro binding of kainic acid to brain glutamate (B1630785) receptors, suggesting its potential in neurological research.[1][2][3][4] Like other glutathione S-conjugates, it is expected to be a substrate for the mercapturic acid pathway, a major route for the detoxification and elimination of various compounds.[5][6]
Q2: Why is the oral bioavailability of S-4-HBG expected to be low?
A2: Similar to glutathione and other peptide-based molecules, S-4-HBG's oral bioavailability is likely limited by several factors. These include enzymatic degradation in the gastrointestinal (GI) tract by enzymes such as γ-glutamyltransferase and dipeptidases, as well as poor permeability across the intestinal epithelium due to its hydrophilic nature and molecular size.[5][7]
Q3: What are the primary strategies to enhance the oral bioavailability of S-4-HBG?
A3: Key strategies focus on protecting S-4-HBG from enzymatic degradation and improving its absorption. These include:
-
Formulation Strategies: Encapsulating S-4-HBG in lipid-based nanocarriers (e.g., nanoemulsions, solid lipid nanoparticles) can protect it from enzymes and enhance uptake.[7][8] For hydrophobic derivatives, amorphous solid dispersions or self-emulsifying drug delivery systems (SEDDS) can be beneficial.
-
Chemical Modification: While S-4-HBG is already a derivative, further modifications could be explored, though this may alter its primary activity.
-
Use of Permeation Enhancers: Co-administration with compounds that reversibly open tight junctions in the intestinal epithelium can increase paracellular transport.[9]
Q4: What is the likely metabolic fate of S-4-HBG after oral administration?
A4: S-4-HBG, as a glutathione S-conjugate, is expected to be metabolized via the mercapturic acid pathway.[1][5][6][10] This involves sequential enzymatic cleavage of the glutamate and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate, leading to the formation of a more water-soluble mercapturic acid derivative that is excreted in the urine.[1][6]
Troubleshooting Guides
In Vitro Caco-2 Permeability Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low Apparent Permeability (Papp) Value | Poor transcellular or paracellular transport. | - Ensure the compound is fully dissolved in the transport buffer. - Assess for active efflux by performing a bi-directional transport study (apical to basolateral and basolateral to apical). An efflux ratio >2 suggests transporter involvement.[11] - Co-administer with known P-gp inhibitors (e.g., verapamil) to confirm P-glycoprotein mediated efflux. |
| High Variability in Papp Values | Inconsistent monolayer integrity. Issues with compound solubility or stability. | - Monitor transepithelial electrical resistance (TEER) values before and after the experiment to ensure monolayer integrity.[12] - Use Lucifer Yellow as a marker for paracellular integrity. - Check the stability of S-4-HBG in the assay buffer over the experiment's duration. - Include a solubilizing agent like BSA in the receiver compartment to maintain sink conditions, especially for hydrophobic compounds.[11] |
| Low Compound Recovery | Non-specific binding to the plate or cell monolayer. Cellular metabolism. | - Use low-binding plates. - Include Bovine Serum Albumin (BSA) in the receiver buffer to reduce non-specific binding.[11] - Analyze cell lysates and wash solutions to quantify compound that has bound to or been taken up by the cells. - Analyze for the presence of metabolites in the donor and receiver compartments, as well as in cell lysates. |
In Vivo Pharmacokinetic Studies (Oral Gavage in Rats)
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Plasma Concentrations | Improper gavage technique leading to dosing errors. Formulation instability or inhomogeneity. Animal stress affecting GI motility. | - Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress and prevent mis-dosing into the trachea.[2][12][13][14][15] - Confirm the stability and homogeneity of the dosing formulation prior to administration. - Acclimatize animals to handling and the gavage procedure to reduce stress.[2] |
| Very Low or Undetectable Plasma Concentrations | Poor absorption. Rapid metabolism (first-pass effect). | - Increase the dose, if tolerated, to see if concentrations become detectable. - Analyze for the presence of metabolites in the plasma and urine to assess the extent of metabolism. - Consider a different formulation strategy to protect the compound from degradation and enhance absorption. - Perform an intravenous (IV) dose to determine the absolute bioavailability and understand the contribution of clearance to low oral exposure. |
| Adverse Events in Animals (e.g., regurgitation, respiratory distress) | Incorrect placement of the gavage needle into the trachea. Dosing volume is too large. Formulation is irritating. | - Immediately stop the procedure if the animal shows signs of distress.[2][15] - Ensure the gavage needle is of the correct size and is inserted gently along the roof of the mouth.[2][12][15] - Adhere to recommended maximum oral gavage volumes for the animal's weight (typically 10 mL/kg for rats).[14] - Evaluate the tolerability of the vehicle formulation in a separate study. |
Experimental Protocols
Caco-2 Cell Permeability Assay
Objective: To determine the rate of transport of S-4-HBG across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.
-
Transport Study:
-
The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides.
-
The S-4-HBG test solution is added to the donor chamber (AP for absorption, BL for efflux).
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of S-4-HBG in the samples is quantified using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile of S-4-HBG following oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are fasted overnight before dosing.
-
Formulation Preparation: S-4-HBG is formulated in a suitable vehicle for oral administration (e.g., saline, 0.5% methylcellulose).
-
Dosing: A single dose of the S-4-HBG formulation is administered to each rat via oral gavage.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Sample Analysis: The concentration of S-4-HBG in the plasma samples is determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To assess the in vitro antioxidant potential of S-4-HBG.
Methodology:
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Assay Procedure:
-
Various concentrations of S-4-HBG are added to the wells of a 96-well plate.
-
The DPPH solution is added to each well.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
-
Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader. The decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of S-4-HBG required to scavenge 50% of the DPPH radicals) is determined.
Visualizations
Caption: Experimental workflow for enhancing S-4-HBG bioavailability.
Caption: Potential signaling pathways influenced by S-4-HBG.
Caption: Troubleshooting logic for low Caco-2 permeability.
References
- 1. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. instechlabs.com [instechlabs.com]
- 3. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 13. researchgate.net [researchgate.net]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
dealing with batch-to-batch variability of S-(4-Hydroxybenzyl)glutathione
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with S-(4-Hydroxybenzyl)glutathione (S-4-HBG). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (S-4-HBG) and what is its primary mechanism of action?
A1: this compound is a derivative of glutathione (B108866), a tripeptide composed of glutamate (B1630785), cysteine, and glycine.[1] It has been isolated from the plant Gastrodia elata.[2] The primary known mechanism of action of S-4-HBG is the inhibition of the in vitro binding of kainic acid to brain glutamate receptors, with a reported IC50 of 2 μM.[2][3] This suggests a potential role in modulating glutamatergic neurotransmission and neuroprotection.[4][5]
Q2: What are the potential sources of batch-to-batch variability in S-4-HBG?
A2: Batch-to-batch variability of S-4-HBG can arise from several factors related to its synthesis or isolation:
-
Synthesis-Related Impurities: The chemical synthesis of S-4-HBG may result in impurities such as unreacted starting materials (glutathione, 4-hydroxybenzyl alcohol derivatives), diastereomers, or by-products from side reactions.
-
Impurities from Natural Product Extraction: If isolated from Gastrodia elata, the purity of S-4-HBG can be affected by the presence of other structurally related glutathione derivatives or plant metabolites.[6][7]
-
Degradation Products: S-4-HBG is susceptible to degradation, primarily through oxidation of the thioether linkage, which can be accelerated by exposure to air, light, and improper storage temperatures.[8] Hydrolysis of the peptide bonds under extreme pH conditions can also occur.
-
Residual Solvents and Water Content: The presence of residual solvents from the purification process or variable water content can affect the accurate determination of the compound's concentration and its stability.
Q3: How should I store S-4-HBG to ensure its stability?
A3: Proper storage is crucial to maintain the integrity of S-4-HBG. The following storage conditions are recommended based on vendor information and general stability of similar compounds:
| Storage Condition | Duration | Recommendations |
| Powder | Up to 3 years | Store at -20°C, protected from moisture and light.[4] |
| In Solvent | Up to 1 year | Store at -80°C.[4] |
To minimize degradation, it is advisable to prepare fresh working solutions from a frozen stock and avoid repeated freeze-thaw cycles.
Q4: My S-4-HBG solution has a yellowish tint. What does this indicate?
A4: A yellowish discoloration in your S-4-HBG solution may be an indication of oxidative degradation.[8] This can be caused by prolonged exposure to atmospheric oxygen, the presence of oxidizing contaminants, or storage at inappropriate temperatures. It is recommended to discard the discolored solution and prepare a fresh one from a properly stored, solid stock of S-4-HBG.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity in Experiments
Inconsistent or reduced bioactivity of S-4-HBG is a common issue that can derail research. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for inconsistent S-4-HBG bioactivity.
Troubleshooting Steps:
-
Evaluate S-4-HBG Stock Solution:
-
Age and Storage: How old is the stock solution? Has it been stored at the recommended temperature and protected from light and air?
-
Freeze-Thaw Cycles: How many times has the stock solution been subjected to freeze-thaw cycles? Excessive cycling can lead to degradation.
-
Solvent Quality: Was the solvent used to prepare the stock solution of high purity and free of contaminants?
-
-
Assess the Purity of the S-4-HBG Batch:
-
Certificate of Analysis (CoA): Review the CoA for the specific batch of S-4-HBG. Pay close attention to the purity value and the method used for its determination (e.g., HPLC).
-
Analytical Characterization: If you have access to analytical instrumentation, consider performing in-house quality control. A simple HPLC-UV analysis can help confirm the purity and detect major degradation products.
-
-
Verify Experimental Conditions:
-
pH and Buffer Composition: Ensure that the pH and composition of all buffers used in the assay are consistent across experiments. The stability of S-4-HBG can be pH-dependent.
-
Incubation Time and Temperature: Minor variations in incubation times and temperatures can significantly impact biological assays. Standardize these parameters strictly.
-
-
Review Assay Protocol:
-
Positive and Negative Controls: Are you including appropriate positive and negative controls in your experiments? These are essential for validating the assay's performance.
-
Reagent Integrity: Check the stability and quality of all other reagents used in the assay.
-
Issue 2: Suspected Presence of Impurities in S-4-HBG
The presence of impurities can lead to off-target effects or interfere with the intended biological activity of S-4-HBG.
Potential Impurities and Their Impact:
| Impurity | Potential Source | Possible Impact on Experiments |
| Oxidized S-4-HBG | Exposure to air, improper storage | Reduced or altered bioactivity, as the oxidized form may not bind to the target receptor with the same affinity. |
| Glutathione (GSH) | Incomplete reaction during synthesis | May have its own biological effects, confounding the results attributed to S-4-HBG. |
| 4-Hydroxybenzyl alcohol | Incomplete reaction during synthesis | Unlikely to have the same activity as S-4-HBG, effectively lowering the concentration of the active compound. |
| Other Glutathione Derivatives | Side reactions during synthesis or co-isolation from natural source | Could have agonistic, antagonistic, or off-target effects, leading to unpredictable results. |
Experimental Protocols
Protocol 1: Quality Control of S-4-HBG by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of S-4-HBG and detecting potential degradation products.
Materials:
-
S-4-HBG sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the S-4-HBG sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 275 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of S-4-HBG as the percentage of the main peak area relative to the total peak area.
-
Monitor for the appearance of new peaks in aged or stressed samples, which may indicate degradation.
-
Protocol 2: Forced Degradation Study of S-4-HBG
This protocol is designed to intentionally degrade S-4-HBG to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
S-4-HBG
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system as described in Protocol 1
Procedure:
-
Prepare S-4-HBG Stock Solution: Prepare a 1 mg/mL solution of S-4-HBG in water.
-
Acid Hydrolysis: Mix equal volumes of the S-4-HBG stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the S-4-HBG stock solution and 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the S-4-HBG stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours before HPLC analysis.
-
Thermal Degradation: Incubate the solid S-4-HBG powder at 105°C for 24 hours. Prepare a 1 mg/mL solution for HPLC analysis.
-
Photodegradation: Expose a 1 mg/mL solution of S-4-HBG to UV light (254 nm) for 24 hours before HPLC analysis.
-
HPLC Analysis: Analyze all samples using the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Signaling Pathways and Workflows
Caption: Recommended workflow for quality control of new S-4-HBG batches.
Caption: Simplified diagram of the proposed mechanism of S-4-HBG action.
References
- 1. Glutathione - Wikipedia [en.wikipedia.org]
- 2. This compound | 129636-38-0 | GluR | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GluR | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. benchchem.com [benchchem.com]
- 8. validated stability indicating: Topics by Science.gov [science.gov]
Validation & Comparative
Validating the Quantification of S-(4-Hydroxybenzyl)glutathione: A Comparative Guide to HPLC-Based and Spectrophotometric Methods
For researchers, scientists, and drug development professionals engaged in studies involving S-(4-Hydroxybenzyl)glutathione (4-HBG), accurate quantification is paramount. This guide provides a comparative overview of high-performance liquid chromatography (HPLC)-based methods and a spectrophotometric assay for the determination of 4-HBG. The experimental data and protocols presented herein are primarily based on established methods for the closely related compound, S-Benzylglutathione, and have been adapted for 4-HBG.
Methodology Comparison
The choice of analytical method for 4-HBG quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. HPLC coupled with mass spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it ideal for complex biological samples. HPLC with ultraviolet (UV) detection is a more accessible and cost-effective option, suitable for relatively clean sample matrices. As an alternative to chromatography, a spectrophotometric assay can be employed for rapid, high-throughput screening, although it may have limitations in terms of specificity.
| Feature | HPLC-MS/MS | HPLC-UV | Spectrophotometric Assay |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation analysis. | Chromatographic separation followed by detection based on UV absorbance. | Colorimetric reaction where the product is measured by absorbance. |
| Specificity | Very High | High | Moderate to Low |
| Sensitivity | Very High (ng/mL to pg/mL) | High (µg/mL to ng/mL) | Moderate (µg/mL) |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation | LC system, Mass Spectrometer | HPLC system, UV Detector | Spectrophotometer, Plate Reader |
| Primary Application | Complex biological matrices, low abundance samples | In vitro assays, process monitoring | High-throughput screening, kinetic assays |
High-Performance Liquid Chromatography (HPLC)-Based Methods
HPLC is a powerful technique for the separation, identification, and quantification of 4-HBG. The choice of detector is critical and influences the sensitivity and selectivity of the assay.
LC-MS/MS for High-Sensitivity Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 4-HBG in complex biological matrices due to its exceptional sensitivity and specificity.[1]
Experimental Protocol:
a) Sample Preparation (Protein Precipitation): [1]
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) Chromatographic Conditions (Adapted from S-Benzylglutathione method): [1]
-
Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and re-equilibration at 5% B for 3 minutes.
c) Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z for 4-HBG (to be determined by infusion)
-
Product Ion (Q3): Characteristic fragment ion (to be determined by infusion and fragmentation of the precursor)
Quantitative Data Summary (Hypothetical for 4-HBG):
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
HPLC-UV for Routine Analysis
For routine analysis where high sensitivity is not a prerequisite, HPLC with UV detection offers a robust and cost-effective alternative. The presence of the phenolic ring in 4-HBG allows for direct UV detection.
Experimental Protocol:
a) Sample Preparation:
-
For relatively clean samples (e.g., from in vitro reactions), direct injection after filtration (0.22 µm) may be sufficient.
-
For more complex matrices, the protein precipitation protocol described for LC-MS/MS can be used.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Approximately 274 nm (for the p-hydroxybenzyl group) and 214 nm (for the peptide bond).[2] The optimal wavelength should be determined by UV-Vis spectral analysis of a 4-HBG standard.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15 minutes.
Quantitative Data Summary (Hypothetical for 4-HBG):
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Alternative Method: Spectrophotometric Assay
A spectrophotometric assay can be a valuable tool for high-throughput screening or for laboratories without access to HPLC instrumentation. This method is based on the reaction of a chromogenic agent with glutathione (B108866) or its conjugates.
Experimental Protocol (Adapted from GST Inhibition Assay): [3]
This protocol is an indirect method that could be adapted to quantify 4-HBG by measuring its inhibitory effect on an enzyme like Glutathione S-Transferase (GST).
-
Reagents:
-
Recombinant GST isozyme
-
Reduced glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 6.5
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, GST enzyme, and varying known concentrations of 4-HBG (as a standard curve) or the unknown samples.
-
Pre-incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding a mixture of GSH and CDNB.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.[3] The product of the reaction between GSH and CDNB, S-(2,4-dinitrophenyl)glutathione, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Create a standard curve by plotting the inhibition of the GST-catalyzed reaction against the concentration of the 4-HBG standards.
-
Determine the concentration of 4-HBG in the unknown samples by comparing their inhibition to the standard curve.
-
Quantitative Data Summary (Hypothetical for 4-HBG):
| Parameter | Value |
| Linearity Range | 1 - 100 µM |
| Correlation Coefficient (r²) | > 0.98 |
| Limit of Detection (LOD) | 0.5 µM |
| Limit of Quantification (LOQ) | 1 µM |
Visualizing the Experimental Workflow
To provide a clear overview of the HPLC-based quantification process, the following diagram illustrates the key steps from sample preparation to data analysis.
Caption: Workflow for HPLC-based quantification of 4-HBG.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for S-(4-Hydroxybenzyl)glutathione
For Researchers, Scientists, and Drug Development Professionals
This guide objectively compares the performance of various analytical methods, supported by experimental data from studies on glutathione (B108866). It aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as sensitivity, specificity, throughput, and cost.
Data Presentation: A Comparative Summary of Analytical Methods
The following table summarizes the quantitative performance data for common analytical methods applicable to the analysis of glutathione and, by extension, S-(4-Hydroxybenzyl)glutathione. These values are compiled from various studies and can be influenced by the specific protocol, instrumentation, and sample matrix.
| Analytical Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | >0.999 | 0.05 µg/mL | 0.1 µg/mL | 90 - 96% | < 2% |
| LC-MS/MS | >0.99 | 0.4 µM (GSH), 0.1 µM (GSSG) | 1.5 µM (GSH), 0.1 µM (GSSG) | 95 - 101% | 3.1 - 4.3% (Intra- & Inter-assay) |
| UPLC-MS/MS | >0.99 | Not explicitly stated | Not explicitly stated | 98.0 - 107.3% | < 10% (Intra- & Inter-day) |
| Enzymatic Assay | Not typically reported | 0.103 nM | Not explicitly stated | Not typically reported | Not typically reported |
| Capillary Electrophoresis | Not explicitly stated | 2.1 µmol/l (GSH) | 1.5 µM (GSSG) | 104% (GSH), 103% (GSSG) | 2.6% (GSH), 3.2% (GSSG) (Between-run) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for glutathione analysis and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the separation of the analyte on a chromatographic column followed by detection using a UV-Vis detector. Pre-column derivatization is often employed to enhance detection.
-
Sample Preparation :
-
Homogenize tissue or cell samples in a suitable buffer.
-
Deproteinize the sample by adding an acid, such as perchloric acid or trichloroacetic acid, followed by centrifugation.
-
The resulting supernatant is then subjected to derivatization.
-
-
Derivatization :
-
A common derivatizing agent is 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with the thiol group of glutathione.
-
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column is frequently used.[1]
-
Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[2][3]
-
Flow Rate : Typically around 1.0 mL/min.[3]
-
Detection : UV detection is performed at a wavelength corresponding to the absorbance maximum of the derivatized analyte (e.g., 280 nm for the DTNB derivative).[2]
-
-
Quantification :
-
A calibration curve is generated using standard solutions of the analyte at known concentrations.
-
The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity by coupling the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer.
-
Sample Preparation :
-
Chromatographic Conditions :
-
Column : A reversed-phase column, such as a C18 or a specialized column like a Hypercarb, is used.[5]
-
Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid, is common.
-
Flow Rate : Varies depending on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometry Conditions :
-
Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection : Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent and product ions of the analyte.[6]
-
-
Quantification :
-
Stable isotope-labeled internal standards are often used to improve accuracy and precision.[5]
-
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Enzymatic Recycling Assay
This is a spectrophotometric method based on the enzymatic recycling of glutathione. It is a high-throughput and cost-effective method for measuring total glutathione.
-
Principle :
-
Assay Procedure (96-well plate format) :
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and DTNB.
-
Add standards and deproteinized samples to the wells.
-
Initiate the reaction by adding glutathione reductase.
-
Measure the rate of change in absorbance at 412 nm over time.
-
-
Quantification :
-
A standard curve is prepared using known concentrations of GSH.
-
The total glutathione concentration in the samples is calculated by comparing their reaction rates to the standard curve.[7]
-
To measure GSSG specifically, GSH can be masked with a reagent like 2-vinylpyridine (B74390) prior to the assay.
-
Mandatory Visualization
The following diagrams illustrate key workflows relevant to the cross-validation of analytical methods.
Caption: Workflow for Analytical Method Validation and Cross-Validation.
Caption: General Experimental Workflow for HPLC-UV Analysis.
References
- 1. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous quantitation of oxidized and reduced glutathione via LC-MS/MS to study the redox state and drug-mediated modulation in cells, worms and animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Neuroprotective Potential of S-(4-Hydroxybenzyl)glutathione and N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects of S-(4-Hydroxybenzyl)glutathione (S-4-HBG) and N-acetylcysteine (NAC). While NAC is a well-established antioxidant with a significant body of research supporting its neuroprotective properties, S-4-HBG is a less-studied compound. This comparison synthesizes the available experimental data for both, drawing inferences for S-4-HBG from its constituent parts and related compounds where direct data is lacking.
Executive Summary
N-acetylcysteine (NAC) is a potent neuroprotective agent that primarily functions by replenishing intracellular glutathione (B108866) (GSH), a critical endogenous antioxidant. It also directly scavenges reactive oxygen species (ROS) and modulates the Nrf2-ARE antioxidant response pathway. This compound (S-4-HBG) is a derivative of glutathione that incorporates 4-hydroxybenzyl alcohol (4-HBA). While direct evidence for S-4-HBG's neuroprotective mechanism is limited, research on 4-HBA suggests it also possesses antioxidant and anti-apoptotic properties, including the ability to activate the Nrf2 pathway. This guide presents a comparative overview of their mechanisms of action, supported by available quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Comparison
Due to the limited availability of direct comparative studies, this table summarizes key quantitative findings for NAC and provides the single available data point for S-4-HBG. Inferences for S-4-HBG's potential efficacy are drawn from studies on its component, 4-HBA.
| Parameter | This compound (S-4-HBG) | N-acetylcysteine (NAC) | References |
| Mechanism of Action | Inhibits kainic acid binding to glutamate (B1630785) receptors. Potential antioxidant and Nrf2 activator based on 4-HBA component. | Precursor to L-cysteine for glutathione synthesis, direct ROS scavenger, Nrf2 activator. | [1] |
| IC50 Value | 2 µM (inhibition of kainic acid binding to brain glutamate receptors) | Not typically characterized by a single IC50 for neuroprotection due to its broad antioxidant mechanism. | [1] |
| Neuroprotection in vitro (based on 4-HBA) | Reduced neuronal injury and LDH release induced by oxygen-glucose deprivation/reperfusion (OGD/R). | Protects against H2O2-induced cytotoxicity, with significant increases in cell viability at concentrations around 100 µmol/l. | [2] |
| Neuroprotection in vivo (based on 4-HBA) | Reduced cerebral infarct size and improved behavioral parameters after cerebral ischemia in rats. | Demonstrates neuroprotective effects in various animal models of neurological disorders. | [2] |
| Nrf2 Activation | 4-HBA upregulates Nrf2 expression. | Promotes Nrf2 activation and subsequent upregulation of antioxidant enzymes. | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Caption: Signaling pathway of N-acetylcysteine's neuroprotective effects.
Caption: Inferred signaling pathway of S-(4-HBG)'s neuroprotective effects.
Caption: General experimental workflow for in vitro neuroprotection assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line or animal model used.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the protective effect of S-4-HBG or NAC against toxin-induced cell death.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Test compounds (S-4-HBG, NAC)
-
Neurotoxic agent (e.g., H₂O₂, 6-hydroxydopamine)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of S-4-HBG or NAC for a specified duration (e.g., 1-24 hours).
-
Induce neurotoxicity by adding the neurotoxic agent to the wells (except for the control group) and incubate for a suitable period (e.g., 24 hours).
-
Remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Oxidative Stress Assay (Intracellular ROS Measurement)
-
Objective: To quantify the effect of S-4-HBG or NAC on intracellular reactive oxygen species (ROS) levels.
-
Materials:
-
Neuronal cell line
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Test compounds (S-4-HBG, NAC)
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with S-4-HBG or NAC.
-
Load the cells with DCFH-DA probe.
-
Induce oxidative stress with the chosen agent.
-
Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.
-
Apoptosis Assay (TUNEL Assay)
-
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in response to treatment.
-
Materials:
-
Cells cultured on coverslips or chamber slides
-
Fixation and permeabilization solutions
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with S-4-HBG or NAC followed by an apoptotic stimulus.
-
Fix and permeabilize the cells.
-
Perform the TUNEL staining according to the manufacturer's protocol.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope.
-
Nrf2 Activation Assay (Western Blot)
-
Objective: To determine if S-4-HBG or NAC induces the nuclear translocation of Nrf2.
-
Materials:
-
Neuronal cells
-
Test compounds
-
Nuclear and cytoplasmic extraction kits
-
Primary antibodies against Nrf2 and a nuclear loading control (e.g., Lamin B1)
-
Secondary antibodies
-
Western blot equipment and reagents
-
-
Procedure:
-
Treat cells with the test compounds.
-
Isolate nuclear and cytoplasmic protein fractions.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against Nrf2 and the loading control.
-
Incubate with appropriate secondary antibodies.
-
Detect the protein bands and quantify the levels of nuclear Nrf2 relative to the loading control.
-
Conclusion
N-acetylcysteine is a well-documented neuroprotective agent with a clear mechanism of action centered on glutathione replenishment and antioxidant activity. This compound, while less studied, shows promise based on its structural components. The inhibitory effect of S-4-HBG on glutamate receptors suggests a role in mitigating excitotoxicity. Furthermore, the known neuroprotective effects of its constituent, 4-hydroxybenzyl alcohol, particularly its ability to activate the Nrf2 pathway, suggest that S-4-HBG may possess a multi-faceted neuroprotective profile.
Further direct experimental investigation into the neuroprotective effects of S-4-HBG is warranted to fully elucidate its mechanisms and therapeutic potential. Comparative studies with established compounds like NAC will be crucial in determining its relative efficacy and potential clinical applications in the field of neurodegenerative disease treatment.
References
A Comparative Guide to the Structure-Activity Relationship of S-(4-Hydroxybenzyl)glutathione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S-(4-Hydroxybenzyl)glutathione derivatives and related glutathione (B108866) analogues, focusing on their structure-activity relationships (SAR) as enzyme inhibitors and their antioxidant properties. The information is compiled from peer-reviewed literature and is intended to guide further research and drug discovery efforts.
Introduction to this compound and its Derivatives
This compound is a naturally occurring derivative of glutathione (GSH), a critical tripeptide antioxidant in most living organisms. It is found in plants such as Gastrodia elata and has garnered interest for its potential therapeutic properties, including neuroprotection and enzyme inhibition. The core structure of this compound, which consists of a glutamate (B1630785), a cysteine, and a glycine (B1666218) residue, with a 4-hydroxybenzyl group attached to the sulfur atom of the cysteine, offers multiple points for chemical modification to explore and optimize its biological activity.
This guide will delve into the SAR of these derivatives, primarily focusing on their inhibitory effects on Glutathione S-Transferases (GSTs), their antioxidant capacity, and their interaction with glutamate receptors.
Comparative Biological Activity Data
The following tables summarize the available quantitative data for this compound and its analogues. Due to the limited availability of a comprehensive SAR study on a series of this compound derivatives against a single target, this guide incorporates data from closely related S-benzylglutathione analogues to provide a broader understanding of the SAR.
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target/Assay | IC50 (µM) | Reference |
| This compound | Kainic acid binding to brain glutamate receptors | 2 | [1] |
| (-)-(SS)-L-[S-(4-hydroxybenzyl)]cysteine sulfoxide (B87167) | Fe2+-cysteine-induced rat liver microsomal lipid peroxidation | 0.13 | |
| (+)-(RS)-L-[S-(4-hydroxybenzyl)]cysteine sulfoxide | Fe2+-cysteine-induced rat liver microsomal lipid peroxidation | 0.44 | |
| L-[S-(4-hydroxybenzyl)]cysteine | Fe2+-cysteine-induced rat liver microsomal lipid peroxidation | 6.78 | |
| Glutathione (positive control) | Fe2+-cysteine-induced rat liver microsomal lipid peroxidation | 20.21 |
Table 2: Qualitative Structure-Activity Relationship of S-Benzylglutathione Derivatives as Glutathione S-Transferase (GST) Inhibitors
This table provides a qualitative comparison of the inhibitory potency of S-benzylglutathione derivatives against different GST isozymes. This information is valuable for inferring the potential SAR of this compound derivatives.
| Compound | Substituent on Benzyl (B1604629) Ring | General Inhibitory Potency vs. GST Mu (µ) Class | General Inhibitory Potency vs. GST Pi (π) Class |
| S-Benzylglutathione | -H | Moderate | Moderate |
| S-(p-Methylbenzyl)glutathione | -CH₃ (Hydrophobic) | Increased | Decreased |
| S-(p-Chlorobenzyl)glutathione | -Cl (Electronegative) | Decreased | Increased |
| S-(p-Nitrobenzyl)glutathione | -NO₂ (Electronegative) | Decreased | Increased |
| S-(p-Methoxybenzyl)glutathione | -OCH₃ (Electron-donating) | Variable | Variable |
Data from these tables indicate that modifications on the benzyl ring and the glutathione backbone significantly impact the biological activity. For instance, hydrophobic substituents on the benzyl ring of S-benzylglutathione favor inhibition of GST Mu isozymes, while electronegative groups enhance inhibition of the GST Pi isozyme[1][2].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
3.1. Glutathione S-Transferase (GST) Inhibition Assay
This protocol is adapted from a standard spectrophotometric assay used to determine the inhibitory effect of compounds on GST activity.
Materials and Reagents:
-
Purified recombinant human GST isoenzymes (e.g., GSTA1-1, GSTM1-1, GSTP1-1)
-
Reduced glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
This compound derivatives (test inhibitors)
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a 100 mM stock solution of GSH in deionized water.
-
Prepare a 50 mM stock solution of CDNB in DMSO.
-
Prepare stock solutions of the test inhibitors in DMSO and dilute to the desired concentrations in the assay buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add the following in order:
-
Potassium phosphate buffer
-
GST enzyme solution
-
Inhibitor solution (or DMSO for control)
-
-
Incubate the plate at 25°C for 5 minutes to allow for pre-incubation of the enzyme and inhibitor.
-
Add the GSH solution to each well.
-
Initiate the reaction by adding the CDNB solution to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. The increase in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
3.2. Fe²⁺-Cysteine Induced Lipid Peroxidation Assay (MDA Assay)
This assay measures the amount of malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials and Reagents:
-
Rat liver microsomes
-
FeSO₄
-
L-cysteine
-
Tris-HCl buffer
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard
Procedure:
-
Induction of Lipid Peroxidation:
-
Prepare a reaction mixture containing rat liver microsomes in Tris-HCl buffer.
-
Add the test compounds (this compound derivatives) at various concentrations.
-
Initiate lipid peroxidation by adding FeSO₄ and L-cysteine.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
-
Measurement of MDA:
-
Stop the reaction by adding TCA and BHT.
-
Add TBA solution and heat the mixture at 95°C for 30 minutes to form the MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Data Analysis:
-
Calculate the concentration of MDA using a standard curve prepared with an MDA standard.
-
Determine the percentage of inhibition of lipid peroxidation by the test compounds and calculate the IC50 values.
-
3.3. Kainic Acid Binding Assay
This is a competitive radioligand binding assay to determine the affinity of test compounds for glutamate receptors.
Materials and Reagents:
-
Rat brain membrane preparation (e.g., from cortex or hippocampus)
-
[³H]Kainic acid (radioligand)
-
This compound derivatives (test compounds)
-
Tris-HCl buffer
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In test tubes, combine the brain membrane preparation, [³H]Kainic acid at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled kainic acid.
-
-
Incubation:
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Visualizing Structures and Pathways
4.1. General Structure and Modification Points
The following diagram illustrates the general chemical structure of this compound and highlights the key areas for modification in SAR studies.
Caption: Key modification points for SAR studies.
4.2. Experimental Workflow for SAR Studies
The diagram below outlines a typical workflow for conducting structure-activity relationship studies of this compound derivatives.
Caption: Typical workflow for SAR studies.
Conclusion
The structure-activity relationship of this compound derivatives is a promising area of research for the development of novel therapeutic agents. The available data, primarily from related S-benzylglutathione analogues, suggests that modifications to both the benzyl group and the glutathione backbone can significantly influence their inhibitory potency and selectivity against key enzymes like Glutathione S-Transferases. Further systematic studies focusing on a diverse library of this compound derivatives are warranted to fully elucidate their SAR and to identify lead compounds for various therapeutic applications, including neurodegenerative diseases and cancer. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to undertake such investigations.
References
In Vivo Validation of S-(4-Hydroxybenzyl)glutathione's Neuroprotective Effects: A Comparative Guide
Disclaimer: As of the latest available data, comprehensive in vivo validation studies specifically for S-(4-Hydroxybenzyl)glutathione (S-4-HBG) are limited in publicly accessible scientific literature. This guide has been constructed as a template, utilizing data from the well-documented and structurally related neuroprotective agent, 4-hydroxybenzyl alcohol (4-HBA), as a proxy to demonstrate the structure and content for a comprehensive in vivo validation report. 4-HBA is a major active phenolic constituent of Gastrodia elata, the same medicinal plant from which S-4-HBG is derived.[1][2] This guide is intended for researchers, scientists, and drug development professionals to illustrate how to present and compare such data.
Introduction to In Vivo Neuroprotection Validation
The validation of a neuroprotective agent's efficacy within a living organism (in vivo) is a critical phase in the drug development pipeline. It serves to bridge the gap between promising results from cell-based assays (in vitro) and potential therapeutic applications in humans. These studies typically employ animal models that mimic key aspects of human neurodegenerative diseases or acute neurological injuries. A robust in vivo validation strategy involves a thorough assessment of a compound's capacity to reduce neuronal damage, ameliorate functional deficits, and interact with its intended biological targets. Key methodologies include the use of validated disease models, the selection of pertinent biochemical and cellular markers, and a detailed evaluation of neurological outcomes.[3]
Overview of this compound and 4-Hydroxybenzyl Alcohol (4-HBA)
This compound (S-4-HBG) is a derivative of glutathione (B108866) and has been shown in vitro to inhibit the binding of kainic acid to brain glutamate (B1630785) receptors, suggesting a potential role in mitigating excitotoxicity.[4][5]
4-Hydroxybenzyl alcohol (4-HBA) is a phenolic compound that has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurological disorders.[1] Its primary neuroprotective mechanisms involve the modulation of key signaling pathways related to oxidative stress, apoptosis, and cell survival.[1] Research indicates that 4-HBA exerts its neuroprotective effects through several interconnected pathways, including the activation of the PI3K/Akt signaling pathway, upregulation of the Nrf2 antioxidant response pathway, and inhibition of apoptosis.[1][2]
Comparative Efficacy of Neuroprotective Compounds in Animal Models
To contextualize the neuroprotective potential of S-4-HBG (using 4-HBA as a proxy), its performance is compared against other neuroprotective agents in relevant preclinical models.
| Compound/Treatment | Animal Model | Key Efficacy Parameters | Results |
| 4-Hydroxybenzyl alcohol (4-HBA) | Rat Model of Transient Focal Cerebral Ischemia (MCAO) | - Reduction in cerebral infarct volume- Improvement in neurological symptoms- Decrease in neuronal degeneration- Inhibition of apoptosis (increased Bcl-2, decreased caspase-3 activation) | - At 50 mg/kg, significantly reduced total, cortical, and sub-cortical infarct volumes.[2]- Significantly improved neurological evaluation scores.[2]- Reduced the number of degenerated neurons.[6]- Increased expression of Bcl-2 and inhibited caspase-3 activation.[2] |
| 4-Hydroxybenzyl alcohol (4-HBA) | Rat Model of Cerebral Injury | - Reduction in oxidative stress- Upregulation of antioxidant proteins | - Increased superoxide (B77818) dismutase (SOD) activity and decreased malondialdehyde (MDA) levels.[6]- Increased expression of NQO1.[6]- Upregulated Nrf2, Prdx6, and PDI via the PI3K/Akt pathway. |
| Alpinetin | Rat Model of Cerebral Ischemic Stroke (MCAO) | - Reduction in infarct volume- Reduction in oxidative stress- Anti-inflammatory effects | - Markedly reduced infarct volume by 30% at 50 and 100 mg/kg.[7]- Significantly reduced MDA levels in the cortex and hippocampus.[7]- Significantly reduced COX-2 and IL-6 expression.[7] |
| Curcumin | In vivo models of neurodegenerative disorders | - Antioxidant and anti-inflammatory properties- Reduction of oxidative and nitrosative stress | - Protects substantia nigra neurons from reactive oxygen species.[8]- Improves striatal dopamine (B1211576) levels.[8]- Inhibits the inducibility of macrophage NOS activity.[8] |
| Vitamin C | Mouse Model of Parkinson's Disease | - Modulation of microglial and astrocyte activation- Reduction of neuroinflammation | - Reduced the activation of NLRP3.[8]- Decreased dopaminergic neuronal cell loss.[8]- Improved motor functions in mice.[8] |
Experimental Protocols
A detailed methodology for a key in vivo experiment is provided below. This protocol is based on a model for acute ischemic stroke.[3]
Title: Evaluation of the Neuroprotective Effects of 4-Hydroxybenzyl alcohol in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
1. Animals: Male Sprague-Dawley rats (250-300g) are used.
2. MCAO Surgery:
- Anesthetize the rats.
- Perform a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA and the proximal CCA.
- Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
- After 1 hour of occlusion, withdraw the suture to allow for reperfusion.
3. Drug Administration:
- Administer 4-HBA (25 and 50 mg/kg) intraperitoneally 30 minutes before the induction of focal ischemia.[2]
- The control group receives a vehicle.
4. Neurological Evaluation:
- At 24 hours after reperfusion, evaluate neurological deficits using a standardized scoring system.
5. Measurement of Infarct Volume:
- After neurological evaluation, euthanize the rats and remove the brains.
- Slice the brains into coronal sections.
- Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
- Quantify the infarct volume using image analysis software.
6. Biochemical and Histological Analysis:
- Nissl Staining: To assess neuronal damage.
- TUNEL Staining: To detect apoptotic cells.[2]
- Western Blotting/Immunofluorescence: To measure the expression levels of key proteins such as Bcl-2 and caspase-3.[2]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective effect of 4-hydroxybenzyl alcohol against transient focal cerebral ischemia via anti-apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | GluR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-hydroxybenzyl alcohol ameliorates cerebral injury in rats by antioxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S-(4-Hydroxybenzyl)glutathione from Natural and Synthetic Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of S-(4-Hydroxybenzyl)glutathione derived from natural sources versus chemical synthesis. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of this compound for their studies. This document outlines the differences in their origin, potential purity, and the methodologies used for their characterization and biological evaluation.
Introduction to this compound
This compound is a naturally occurring tripeptide derivative of glutathione (B108866). It has garnered significant interest in the scientific community for its neuroprotective properties, primarily attributed to its activity as an antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors.[1][2] The primary known natural source of this compound is the rhizome of the orchid Gastrodia elata, a plant with a long history of use in traditional medicine for neurological ailments.[3][4] The compound's ability to inhibit the binding of kainic acid to brain glutamate receptors suggests its potential therapeutic application in conditions associated with excitotoxicity.[1][2]
Comparative Data of this compound from Different Sources
The selection of this compound from either a natural or synthetic source can have implications for its purity, yield, and the presence of related impurities. Below is a table summarizing the key comparative aspects based on available literature.
| Feature | Natural this compound | Synthetic this compound |
| Source | Extracted from the rhizomes of Gastrodia elata Blume (Orchidaceae).[3][4] | Produced through chemical synthesis, typically involving the reaction of glutathione with a 4-hydroxybenzyl halide.[4] |
| Purity | Purity can be high (>98%) after extensive chromatographic purification, but may contain related natural products as minor impurities.[3] | Typically high (>99%), with impurities being residual starting materials or by-products of the synthesis.[2] |
| Yield | Variable and dependent on the concentration in the plant material and the efficiency of the extraction and purification process. Reported yields of related derivatives from extraction are in the milligram range from larger quantities of plant material.[3] | Can be scaled up for higher yields, with reported yields for analogous synthetic steps being moderate to high (e.g., 55-60% for related compounds).[3] |
| Stereochemistry | As a natural product, it is expected to be enantiomerically pure (L-isomers for the amino acid residues).[3] | The stereochemical integrity depends on the synthetic route and starting materials. Use of L-glutathione as a starting material generally preserves the natural stereochemistry.[4][5] |
| Biological Activity (IC50 for Kainate Receptor Binding) | 2 µM[1][2] | Expected to be identical to the natural form if stereochemically pure.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate analysis and comparison of this compound from different origins.
Extraction of this compound from Gastrodia elata
This protocol is based on methods described for the isolation of 4-hydroxybenzyl-substituted glutathione derivatives.[3][4]
-
Preparation of Plant Material: Air-dried and powdered rhizomes of Gastrodia elata are extracted with an aqueous solvent (e.g., water or aqueous ethanol) at room temperature.
-
Extraction: The powdered rhizomes are subjected to repeated extractions to ensure exhaustive recovery of the target compound. The combined extracts are then concentrated under reduced pressure.
-
Fractionation: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to remove interfering substances.
-
Chromatographic Purification: The aqueous fraction, which contains the polar glutathione derivatives, is subjected to multiple steps of column chromatography. This may include macroporous resin, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate this compound.
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Synthesis of this compound
The synthesis of this compound can be achieved by the S-alkylation of glutathione. A general procedure is outlined below, based on synthetic strategies for similar glutathione conjugates.[4][6]
-
Reaction Setup: Reduced L-glutathione is dissolved in an appropriate solvent, such as a mixture of water and a polar aprotic solvent (e.g., DMF or DMSO), under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: A 4-hydroxybenzyl halide (e.g., 4-hydroxybenzyl bromide or chloride) is added to the glutathione solution. The reaction is typically carried out at room temperature or with gentle heating. The pH of the reaction mixture may be adjusted to be slightly basic to facilitate the nucleophilic attack of the thiol group.
-
Monitoring the Reaction: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or HPLC.
-
Workup and Purification: Upon completion, the reaction mixture is acidified, and the product is purified. Purification is typically achieved through preparative HPLC to yield the pure this compound.
-
Characterization: The identity and purity of the synthetic product are confirmed by NMR, MS, and analytical HPLC.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound to determine its purity.[7][8][9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, a mobile phase consisting of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). The gradient can be optimized to achieve good separation of the target compound from any impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the 4-hydroxybenzyl chromophore absorbs, typically around 220 nm or 275 nm.
-
Quantification: The purity of the sample is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram. A standard of known concentration is used for calibration and quantification.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.[3]
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts and coupling constants of the protons and carbons in the molecule. These spectra provide information about the different functional groups and their connectivity.
-
2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments help to establish the connectivity between protons and carbons, confirming the structure of the glutathione backbone and the position of the S-benzyl linkage.
In Vitro Kainate Receptor Binding Assay
This assay is used to determine the biological activity of this compound by measuring its ability to inhibit the binding of a radiolabeled ligand to kainate receptors.[1][2]
-
Materials:
-
Brain tissue homogenate (e.g., from rat or mouse cortex or hippocampus) as a source of glutamate receptors.
-
Radiolabeled kainic acid (e.g., [³H]kainic acid).
-
This compound (test compound).
-
Unlabeled kainic acid or glutamate (for determining non-specific binding).
-
Assay buffer (e.g., Tris-HCl buffer).
-
-
Procedure:
-
Brain homogenates are incubated with a fixed concentration of [³H]kainic acid in the presence of varying concentrations of this compound.
-
A parallel set of incubations containing a high concentration of unlabeled kainic acid is included to determine the level of non-specific binding.
-
After incubation, the receptor-bound radioactivity is separated from the unbound ligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage inhibition of specific binding is plotted against the concentration of this compound.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) is determined from the dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental processes and biological context, the following diagrams are provided.
Caption: Experimental workflow for the comparison of this compound.
Caption: Proposed signaling pathway for the neuroprotective effect of this compound.
Conclusion
Both naturally sourced and synthetically produced this compound are valuable for research purposes. The choice between them may depend on the specific requirements of the study. Natural extraction provides the compound as it exists in its biological matrix, which may be desirable for certain applications, but purification can be challenging. Chemical synthesis offers the advantage of scalability and potentially higher purity, with well-defined impurity profiles. The biological activity is expected to be comparable, provided that the synthetic material is of high purity and correct stereochemistry. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to characterize and compare this compound from any source, ensuring the reliability and reproducibility of their findings.
References
- 1. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Hydroxybenzyl-substituted glutathione derivatives from Gastrodia elata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107573402A - A kind of synthetic method of glutathione - Google Patents [patents.google.com]
- 7. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Quantification of glutathione in plasma samples by HPLC using 4-fluoro-7-nitrobenzofurazan as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Mechanism of S-(4-Hydroxybenzyl)glutathione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S-(4-Hydroxybenzyl)glutathione (S-HBG), a neuroprotective agent isolated from the traditional medicinal herb Gastrodia elata, with other alternative compounds. We delve into its mechanism of action as a kainate receptor antagonist, present supporting experimental data, and provide detailed protocols for key assays.
Mechanism of Action: Targeting Excitotoxicity
This compound exerts its neuroprotective effects primarily by acting as an antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors. Over-activation of these receptors by the neurotransmitter glutamate leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is a key contributor to neuronal damage in various neurological disorders. By blocking these receptors, S-HBG helps to mitigate this excitotoxic cascade.[1]
The glutathione (B108866) moiety in S-HBG is a well-known antioxidant. While one study indicated that S-HBG itself did not possess significant radical scavenging or anti-lipid peroxidation activity at a concentration of 10 µM, the potential for a synergistic effect cannot be entirely ruled out. Exogenous glutathione has been shown to be neuroprotective against kainic acid-induced neurotoxicity by reducing oxidative stress.[2] Therefore, the glutathione portion of the molecule may contribute to the overall neuroprotective profile, though the primary mechanism appears to be direct kainate receptor antagonism.
Comparative Analysis of Kainate Receptor Antagonists
S-HBG has been shown to inhibit the in vitro binding of kainic acid to brain glutamate receptors with an IC50 of 2 μM.[3][4] To provide a broader context for its potency, the following table compares the inhibitory activities of S-HBG and other notable kainate receptor antagonists at various kainate receptor subtypes (GluK1-5). It is important to note that the activity of S-HBG has not been characterized at individual kainate receptor subtypes.
| Compound | Target | IC50 / Ki (µM) | Compound Class | Reference |
| This compound | Kainate Receptors (binding) | IC50: 2 | Glutathione Derivative | [3][4] |
| CNQX | AMPA/Kainate Receptors | IC50: 0.92 (steady), 6.1 (transient) | Quinoxaline-2,3-dione | [5] |
| NS102 | Kainate Receptors | IC50: 4.1 (steady), 2.2 (transient) | Benzothiadiazide derivative | [5] |
| UBP302 | GluK1 | Ki: 0.017 | Willardiine derivative | [6] |
| LY466195 | GluK5 | Ki: 0.038 | Decahydroisoquinoline | [6] |
| ACET | GluK1 | IC50: 0.4 | Tetrazole derivative | [6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach to its validation, the following diagrams are provided.
Caption: Kainate Receptor Signaling and S-HBG Inhibition.
Caption: Workflow for Assessing Neuroprotective Efficacy.
Experimental Protocols
Protocol 1: Kainic Acid-Induced Neurotoxicity in SH-SY5Y Cells
This protocol outlines a method to assess the neuroprotective effects of S-HBG against kainic acid-induced excitotoxicity in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (S-HBG)
-
Kainic acid
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Pre-treatment: Prepare various concentrations of S-HBG in serum-free DMEM. Remove the culture medium from the wells and replace it with the S-HBG solutions. Incubate for 2 hours. Include a vehicle control group (serum-free DMEM without S-HBG).
-
Induction of Excitotoxicity: Prepare a stock solution of kainic acid in PBS. Add kainic acid to the wells to a final concentration of 10-50 µM.[7] A control group without kainic acid should also be included. Incubate the plates for 24 hours.
-
MTT Assay for Cell Viability:
-
After the 24-hour incubation, remove the medium from the wells.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express the cell viability as a percentage of the control group (untreated with kainic acid). Compare the viability of cells treated with S-HBG and kainic acid to those treated with kainic acid alone.
Protocol 2: In Vitro Kainic Acid Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for kainate receptors.
Materials:
-
Rat brain membranes (hippocampus or cortex)
-
[³H]-Kainic acid (radioligand)
-
This compound (S-HBG) or other test compounds
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in cold Tris-HCl buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.
-
Binding Assay:
-
In a reaction tube, combine the brain membrane preparation, [³H]-Kainic acid (at a concentration near its Kd), and varying concentrations of the test compound (S-HBG or alternatives).
-
To determine non-specific binding, a parallel set of tubes should contain a high concentration of unlabeled kainic acid.
-
Incubate the mixture at 4°C for 1 hour.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with cold buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of [³H]-Kainic acid.
Conclusion
This compound demonstrates a clear mechanism of action as a kainate receptor antagonist, positioning it as a promising neuroprotective agent. Its efficacy, as indicated by its IC50 value for kainic acid binding, is comparable to other known kainate receptor antagonists. While direct comparative studies on its neuroprotective effects are still needed, the available data, combined with the potential antioxidant contribution of its glutathione moiety, underscores its therapeutic potential. The provided experimental protocols offer a framework for further investigation and validation of S-HBG and other novel neuroprotective compounds.
References
- 1. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of glutathione on kainic acid-induced neuropathological changes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GluR | TargetMol [targetmol.com]
- 5. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kainic acid down-regulates NOP receptor density and gene expression in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of S-(4-Hydroxybenzyl)glutathione Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of research findings on S-(4-Hydroxybenzyl)glutathione, focusing on the reproducibility of its biological activity. We will delve into the existing data, compare its performance with alternative compounds, and provide detailed experimental protocols to aid in the replication and further investigation of its properties.
Overview of this compound
This compound is a naturally occurring glutathione (B108866) derivative first isolated from the aqueous extract of the traditional Chinese medicinal plant Gastrodia elata.[1][2] The primary reported biological activity of this compound is its ability to inhibit the in vitro binding of kainic acid to brain glutamate (B1630785) receptors, with a reported IC50 of 2 µM.[1][2][3][4] This finding suggests a potential role for this compound in modulating the activity of kainate receptors, a subtype of ionotropic glutamate receptors involved in various neurological processes.
Despite this initial finding, a comprehensive review of the scientific literature reveals a notable lack of independent studies aimed at reproducing this specific biological activity. While the synthesis and isolation of this compound have been documented, its pharmacological profile, particularly concerning kainate receptor antagonism, has not been extensively explored or validated by multiple research groups. This guide aims to provide the necessary context and tools for researchers to critically evaluate and potentially replicate these initial findings.
Comparative Analysis of Kainate Receptor Antagonists
To assess the performance of this compound, it is essential to compare its reported activity with that of other well-characterized kainate receptor antagonists. The following table summarizes the binding affinities (IC50 or Ki) of this compound and several alternative compounds for kainate receptors. It is important to note that different studies may use varying experimental conditions, which can influence the absolute values.
| Compound | Target Receptor(s) | IC50 / Ki (µM) | Reference(s) |
| This compound | Kainate Receptors | IC50: 2 | [Andersson et al., 1995][1][2][3][4] |
| NBQX (2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide) | AMPA/Kainate Receptors | Ki: 0.26 (Kainate) | [AAT Bioquest][5] |
| CNQX (6-Cyano-7-nitroquinoxaline-2,3-dione) | AMPA/Kainate Receptors | Ki: 0.3 (Kainate) | [Various] |
| UBP310 | GluK1 | Ki: 0.022 | [Jane et al., 2009][6] |
| LY466195 | GluK1 | Ki: 0.05 | [Jespersen et al., 2010][7] |
| ACET | GluK1 | Ki: 0.012 | [Jane et al., 2009][6] |
Experimental Protocols
To facilitate the reproducibility of research on this compound, this section provides detailed methodologies for its synthesis and for performing a kainate receptor binding assay.
Synthesis of this compound
This protocol is adapted from the method described by Guo et al. (2015)[8].
Diagram of Synthetic Pathway:
Caption: Synthesis of this compound.
Materials:
-
Glutathione (reduced form)
-
p-Hydroxybenzyl alcohol
-
2N Hydrochloric acid (HCl)
-
Solvents for purification (e.g., water, ethanol)
-
Chromatography apparatus (e.g., column chromatography with a suitable resin)
Procedure:
-
Dissolve glutathione and p-hydroxybenzyl alcohol in 2N HCl.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
Purify the crude product using column chromatography. The specific column packing and elution solvents will need to be optimized.
-
Collect the fractions containing the desired product.
-
Evaporate the solvent to obtain pure this compound.
-
Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Kainate Receptor Radioligand Binding Assay
This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for kainate receptors.
Diagram of Experimental Workflow:
Caption: Workflow for a kainate receptor binding assay.
Materials:
-
Rat or mouse brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer (e.g., Tris-HCl)
-
[3H]Kainic acid (radioligand)
-
This compound or other test compounds
-
Incubation buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the incubation buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add the prepared brain membranes, a fixed concentration of [3H]Kainic acid, and varying concentrations of the unlabeled test compound (this compound).
-
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known kainate receptor ligand).
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
If the Kd of the radioligand is known, the Ki (inhibition constant) of the test compound can be calculated using the Cheng-Prusoff equation.
-
Discussion on Reproducibility
The primary report on the kainate receptor binding activity of this compound by Andersson et al. in 1995 provides a crucial starting point. However, the lack of subsequent independent studies to confirm this finding raises questions about the reproducibility and robustness of this reported activity. Several factors could contribute to this, including the availability of the pure compound, variations in experimental protocols, and the specific composition of the receptor preparation used in the original study.
Researchers aiming to investigate this compound should consider the following:
-
Purity of the Compound: Ensure the use of a highly purified and well-characterized sample of this compound, whether synthesized in-house or obtained from a commercial supplier.
-
Receptor Source and Subtype: The original study likely used a mixed population of glutamate receptors from whole-brain extracts. Investigating the activity of this compound on specific recombinant kainate receptor subtypes (e.g., GluK1, GluK2, GluK3) would provide more precise information about its pharmacological profile.
-
Assay Conditions: Carefully control and document all parameters of the binding assay, including buffer composition, incubation time and temperature, and the specific activity of the radioligand.
Conclusion
This compound presents an interesting but underexplored pharmacological profile. The initial report of its ability to inhibit kainate receptor binding warrants further investigation to confirm and expand upon these findings. This guide provides the necessary background, comparative data, and detailed experimental protocols to empower researchers to rigorously assess the reproducibility of the existing data and to further elucidate the therapeutic potential of this natural product. The diagrams and structured data aim to facilitate a clear understanding of the synthetic and experimental workflows involved in this line of research.
References
- 1. Inhibition of kainic acid binding to glutamate receptors by extracts of Gastrodia [agris.fao.org]
- 2. Gastrodiae Rhizoma (天麻tiān má): a review of biological activity and antidepressant mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GluR | TargetMol [targetmol.com]
- 5. Glutamate receptor ionotropic kainate Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to S-(4-Hydroxybenzyl)glutathione and its Alternatives in Neuroprotective Research
For researchers and drug development professionals, identifying compounds with significant neuroprotective potential is a paramount objective. S-(4-Hydroxybenzyl)glutathione (S-4-HBG), a derivative of glutathione (B108866) found in the medicinal plant Gastrodia elata, has emerged as a molecule of interest due to its activity at glutamate (B1630785) receptors.[1][2][3][4] This guide provides a comparative analysis of S-4-HBG with its parent molecule, glutathione (GSH), and a key precursor, N-Acetylcysteine (NAC), based on available peer-reviewed data.
Quantitative Comparison of Bioactivity
The available quantitative data for the direct bioactivity of S-4-HBG is limited. However, a comparison can be drawn based on its glutamate receptor modulation and the neuroprotective effects of related compounds.
| Compound | Assay | Target/Model | Key Performance Metric (IC50/EC50) | Reference(s) |
| This compound | Kainic Acid Binding Assay | Brain Glutamate Receptors | IC50: 2 µM | [1][3][4] |
| Glutathione (GSH) | Modulation of NMDA Receptor | NMDA Receptors | Modulates at millimolar concentrations | [5][6] |
| N-Acetylcysteine (NAC) | Protection against APAP-induced toxicity | HepaRG cells | Significantly increases cell viability and GSH levels | [7] |
| Bis(4-hydroxybenzyl)sulfide | Prevention of PC12 cell apoptosis | Serum-deprived PC12 cells | EC50: 7.20 µM | [8] |
| N6-(4-hydroxybenzyl)adenine riboside | Prevention of PC12 cell apoptosis | Serum-deprived PC12 cells | EC50: 3.7 x 10-8 M | [8] |
Detailed Experimental Protocols
Kainic Acid Binding Assay for this compound
This protocol is based on the reported in vitro activity of S-4-HBG.
-
Objective: To determine the inhibitory effect of this compound on the binding of a radiolabeled ligand to kainate receptors.
-
Materials:
-
This compound
-
[3H]kainic acid (radioligand)
-
Brain tissue homogenate (e.g., from rat cerebellum) containing glutamate receptors
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Glass fiber filters
-
-
Procedure:
-
Prepare brain tissue homogenates and centrifuge to obtain a membrane fraction rich in glutamate receptors.
-
Incubate the membrane preparation with varying concentrations of this compound.
-
Add a fixed concentration of [3H]kainic acid to the incubation mixture.
-
Allow the binding reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the concentration of S-4-HBG that inhibits 50% of the specific [3H]kainic acid binding (IC50 value).
-
Neuroprotection Assay in PC12 Cells
This protocol is adapted from studies on neuroprotective compounds isolated from Gastrodia elata.[8]
-
Objective: To assess the ability of a test compound to protect neuronal-like cells from apoptosis induced by serum deprivation.
-
Cell Line: PC12 (rat adrenal pheochromocytoma) cells, which differentiate into a neuronal phenotype in the presence of nerve growth factor (NGF).
-
Procedure:
-
Culture PC12 cells in a standard medium supplemented with fetal bovine serum and NGF.
-
Induce apoptosis by switching to a serum-free medium.
-
Treat the cells with various concentrations of the test compound (e.g., S-4-HBG or alternatives) at the time of serum deprivation.
-
Incubate for a predetermined period (e.g., 24-48 hours).
-
Assess cell viability and apoptosis using methods such as:
-
MTT assay: To measure metabolic activity as an indicator of cell viability.
-
LDH assay: To quantify lactate (B86563) dehydrogenase release as a marker of cell death.[9]
-
Flow cytometry with Annexin V/Propidium Iodide staining: To quantify the percentage of apoptotic and necrotic cells.
-
-
Calculate the effective concentration of the compound that provides 50% protection (EC50 value).
-
Signaling Pathways and Mechanisms of Action
This compound: Glutamate Receptor Modulation
S-4-HBG's primary known mechanism is its interaction with ionotropic glutamate receptors.[5][10] By inhibiting the binding of kainic acid, an agonist, S-4-HBG likely acts as an antagonist or a modulator at these receptors. This action can prevent excitotoxicity, a major contributor to neuronal damage in various neurological disorders.
Caption: Proposed mechanism of S-4-HBG at the kainate receptor.
N-Acetylcysteine (NAC): A Precursor to Glutathione
NAC serves as a prodrug to cysteine, which is the rate-limiting amino acid for the synthesis of glutathione.[11][12][13] By increasing the intracellular levels of GSH, NAC enhances the cell's antioxidant capacity, protecting against oxidative stress-induced damage.
Caption: NAC's role in boosting glutathione synthesis.
General Experimental Workflow for Neuroprotective Compound Screening
The screening of novel neuroprotective agents typically follows a multi-step process, from in vitro characterization to in vivo validation.
Caption: A typical workflow for neuroprotective drug discovery.
Conclusion
This compound shows promise as a neuroprotective agent, primarily through its demonstrated ability to modulate glutamate receptors. However, the body of peer-reviewed literature on its specific effects and mechanisms is still developing. In contrast, N-Acetylcysteine is a well-established compound that enhances endogenous neuroprotection by boosting glutathione levels. For researchers in drug development, S-4-HBG represents a novel lead compound worthy of further investigation, particularly in comparative studies against established neuroprotective agents like NAC to fully elucidate its therapeutic potential. Future research should focus on in vivo studies to confirm its efficacy and explore its pharmacokinetic and pharmacodynamic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | 129636-38-0 | GluR | MOLNOVA [molnova.com]
- 4. This compound | GluR | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 7. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Neuroprotective role of glutathione peroxidase 4 in experimental subarachnoid hemorrhage models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of glutamate receptor functions by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. transparentlabs.com [transparentlabs.com]
- 13. Effects of Glutathione (an Antioxidant) and N-Acetylcysteine on Inflammation [clinicaltrials.stanford.edu]
A Meta-Analysis of S-(4-Hydroxybenzyl)glutathione (4-HBG): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(4-Hydroxybenzyl)glutathione (4-HBG) is a naturally occurring glutathione (B108866) derivative found in the medicinal plant Gastrodia elata. As a conjugate of the ubiquitous antioxidant glutathione (GSH), 4-HBG is of significant interest for its potential therapeutic properties. This guide provides a meta-analysis of the available scientific literature on 4-HBG, presenting a comparative overview of its biological activities with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Data Presentation: A Comparative Overview
The majority of the currently available quantitative data for this compound focuses on its neuroprotective and antioxidant activities. Direct experimental data on its anti-inflammatory and tyrosinase inhibition activities are limited; therefore, data from closely related compounds, namely glutathione (GSH) and p-hydroxybenzyl alcohol (4-HBA), are included for comparative purposes.
Table 1: Neuroprotective Activity of this compound
| Compound | Assay | Test System | IC50 | Reference |
| This compound | Kainic Acid Binding Inhibition | Brain Glutamate (B1630785) Receptors | 2 µM | [1][2] |
Table 2: Antioxidant Activity of this compound Analogs and Glutathione
| Compound | Assay | Test System | IC50 (µM) | Reference |
| (-)-(SS)-L-[S-(4-hydroxybenzyl)]cysteine sulfoxide | Fe2+-cysteine induced lipid peroxidation | Rat Liver Microsomes | 0.13 | [3] |
| (+)-(RS)-L-[S-(4-hydroxybenzyl)]cysteine sulfoxide | Fe2+-cysteine induced lipid peroxidation | Rat Liver Microsomes | 0.44 | [3] |
| (-)-(SS)-D-[S-(4-hydroxybenzyl)]cysteine sulfoxide | Fe2+-cysteine induced lipid peroxidation | Rat Liver Microsomes | 1.04 | [3] |
| L-[S-(4-hydroxybenzyl)]cysteine | Fe2+-cysteine induced lipid peroxidation | Rat Liver Microsomes | 6.78 | [3] |
| D-[S-(4-hydroxybenzyl)]cysteine | Fe2+-cysteine induced lipid peroxidation | Rat Liver Microsomes | 1.01 | [3] |
| Glutathione (Positive Control) | Fe2+-cysteine induced lipid peroxidation | Rat Liver Microsomes | 20.21 | [3] |
Table 3: Potential Anti-Inflammatory Activity (Inferred from Glutathione)
| Compound | Effect | Test System | Key Pathway Modulated | Reference |
| Glutathione (GSH) | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Lipopolysaccharide (LPS)-stimulated macrophages | NF-κB | [4] |
| Glutathione (GSH) | Inhibition of inflammatory markers | Synovial fibroblasts | PTEN/PI3K/AKT |
Table 4: Potential Tyrosinase Inhibitory Activity (Inferred from p-Hydroxybenzyl Alcohol)
| Compound | Effect | Test System | Mechanism | Reference |
| p-Hydroxybenzyl alcohol (4-HBA) | Inhibition of melanin (B1238610) synthesis | B16F10 melanoma cells | Direct inhibition of tyrosinase activity |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for the key assays mentioned in this guide.
Glutamate Receptor Binding Assay (Kainic Acid Inhibition)
This protocol is based on the established methods for radioligand binding assays to determine the inhibitory activity of a compound on glutamate receptors.
-
Materials:
-
Synaptic membranes from rat brain tissue
-
[3H]kainic acid (radioligand)
-
This compound (test compound)
-
Tris-HCl buffer (pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare synaptic membranes from rat forebrain.
-
Incubate the membranes with varying concentrations of this compound and a fixed concentration of [3H]kainic acid in Tris-HCl buffer.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled L-glutamate.
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]kainic acid (IC50) is calculated.
-
Fe2+-Cysteine Induced Lipid Peroxidation Assay in Rat Liver Microsomes
This protocol describes a common method to assess the antioxidant activity of a compound by measuring the inhibition of lipid peroxidation in a biological membrane system. Note: The exact protocol from Guo et al. (2015) was not fully accessible; this is a representative protocol.
-
Materials:
-
Rat liver microsomes
-
FeSO4 solution
-
L-cysteine solution
-
Test compounds (e.g., this compound analogs)
-
Tris-HCl buffer (pH 7.4)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
-
-
Procedure:
-
Isolate microsomes from rat liver by differential centrifugation.
-
Prepare a reaction mixture containing rat liver microsomes in Tris-HCl buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate lipid peroxidation by adding FeSO4 and L-cysteine.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA, followed by the addition of TBA reagent.
-
Heat the mixture in a boiling water bath to allow the formation of thiobarbituric acid reactive substances (TBARS), a pink-colored product.
-
Measure the absorbance of the TBARS at 532 nm.
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without the test compound). The IC50 value is then determined.
-
Mandatory Visualization: Signaling Pathways
Potential Anti-Inflammatory Signaling Pathway of this compound
The anti-inflammatory effects of glutathione are known to be mediated, in part, through the inhibition of the NF-κB signaling pathway. It is plausible that this compound shares this mechanism.
Caption: Inferred anti-inflammatory pathway of this compound via NF-κB inhibition.
Potential Antioxidant Signaling Pathway of this compound
The antioxidant activity of this compound is likely due to its ability to scavenge free radicals and inhibit lipid peroxidation, a mechanism shared with its parent molecule, glutathione.
Caption: Antioxidant mechanism of this compound via inhibition of lipid peroxidation.
Experimental Workflow: Fe2+-Cysteine Induced Lipid Peroxidation Assay
Caption: Workflow for the Fe²⁺-cysteine induced lipid peroxidation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GluR | TargetMol [targetmol.com]
- 3. 4-Hydroxybenzyl-substituted glutathione derivatives from Gastrodia elata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relationship between oxidative metabolism and lipid peroxidation in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolomic Effects of S-(4-Hydroxybenzyl)glutathione and its Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of S-(4-Hydroxybenzyl)glutathione and its related precursor, 4-Hydroxybenzyl alcohol (4-HBA). Due to the limited direct research on the comparative metabolomics of this compound, this document leverages data from its precursor, 4-HBA, to infer its potential metabolic impact, particularly in the context of glutathione (B108866) metabolism and neuroprotection. This compound is a derivative of glutathione and has been shown to inhibit the in vitro binding of kainic acid to brain glutamate (B1630785) receptors[1].
Comparative Metabolomics of 4-Hydroxybenzyl Alcohol (4-HBA)
A recent study investigated the protective effects of 4-HBA on ischemic astrocytes, providing valuable insights into its metabolomic signature. The study utilized an oxygen-glucose deprivation/reoxygenation (OGD/R) model to simulate ischemic conditions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the metabolomics analysis of 4-HBA treatment on OGD/R-injured astrocytes.
Table 1: Effects of 4-HBA on Astrocyte Viability and Oxidative Stress Markers
| Parameter | Control Group | OGD/R Group | 4-HBA (200 μmol/L) Group |
| Cell Survival Rate | ~100% | Markedly diminished (p < 0.001) | Markedly amplified (p < 0.001) |
| CAT Activity | Baseline | Significantly reduced | Markedly amplified (p < 0.001) |
| Intracellular Ca2+ | Baseline | Significantly increased | Noticeably diminished (p < 0.001) |
| Mitochondrial Ca2+ | Baseline | Significantly increased | Noticeably diminished (p < 0.001) |
Data adapted from a study on the protective effect of 4-HBA on ischemic astrocytes[2].
Table 2: Key Metabolite Changes in Astrocytes Following OGD/R and 4-HBA Treatment
| Metabolite | Change in OGD/R vs. Control | Change in 4-HBA vs. OGD/R | Associated Pathway |
| Glutathione (GSH) | Noticeably diminished | Markedly restored | Glutathione Metabolism |
| Pyroglutamate | Diminished | Rebounded | Glutathione Metabolism |
| Cysteinylglycine (Cys-Gly) | Markedly diminished | - | Glutathione Metabolism |
| ADP | Markedly diminished | Increased | Purine (B94841) Metabolism, Energy Metabolism |
| N-Acetylglutamic acid | - | Increased | Amino Acid Metabolism |
| Azelaic acid | Elevated | - | Fatty Acid Oxidation |
Data synthesized from a metabolomics-based study of 4-HBA[2].
Experimental Protocols
Metabolomics Analysis of 4-HBA Treated Astrocytes
1. Cell Culture and OGD/R Model:
-
Primary astrocytes were cultured.
-
The OGD/R model was established to mimic ischemic injury in vitro.
2. 4-HBA Treatment:
-
Astrocytes were treated with varying concentrations of 4-HBA (50, 100, and 200 μmol/L) during the reoxygenation phase.
3. Metabolite Extraction:
-
Intracellular metabolites were extracted from cell lysates.
4. Mass Spectrometry-Based Metabolomics:
-
An untargeted metabolomics approach was used to profile the metabolic changes.
-
Differential metabolites were screened and identified.
5. Pathway Analysis:
-
Metabolic pathway analysis was performed to identify pathways significantly affected by 4-HBA treatment, such as glutathione metabolism, purine metabolism, and pyrimidine (B1678525) metabolism[2].
Visualizing the Metabolic Impact
Glutathione Metabolism and the Role of this compound
Glutathione (GSH) is a critical antioxidant synthesized from glutamate, cysteine, and glycine[3]. Its metabolism is crucial for detoxifying reactive oxygen species and maintaining cellular redox homeostasis[4]. This compound is a derivative formed by the conjugation of glutathione with a 4-hydroxybenzyl group. The diagram below illustrates the core glutathione metabolic pathway and the putative position of this compound.
Caption: Glutathione metabolism, including synthesis, redox cycling, and conjugation to form derivatives like this compound.
Signaling Pathway Activated by 4-HBA
Metabolomic data indicated that 4-HBA treatment in ischemic astrocytes activates the N-methyl-D-aspartate (NMDA) receptor/p-cAMP-response element binding protein (p-CREB)/brain-derived neurotrophic factor (BDNF) signaling pathway[2]. This pathway is crucial for neuronal survival and function.
Caption: The neuroprotective signaling pathway activated by 4-Hydroxybenzyl alcohol (4-HBA) in astrocytes.
Experimental Workflow for Comparative Metabolomics
The following diagram outlines a typical workflow for a comparative metabolomics study, applicable to the investigation of compounds like this compound.
Caption: A generalized workflow for a comparative metabolomics study.
References
Validating the Therapeutic Potential of S-(4-Hydroxybenzyl)glutathione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
S-(4-Hydroxybenzyl)glutathione (S-4-HBG), a derivative of glutathione (B108866) isolated from the traditional medicinal plant Gastrodia elata, has emerged as a compound of interest for its potential therapeutic applications. This guide provides a comprehensive overview of the current scientific evidence on S-4-HBG and objectively compares its potential with related compounds, offering a valuable resource for researchers and drug development professionals.
This compound: Current State of Research
The primary established biological activity of this compound is its ability to inhibit the in vitro binding of kainic acid to brain glutamate (B1630785) receptors.[1] This interaction is characterized by a half-maximal inhibitory concentration (IC50) of 2 μM, suggesting a notable potency in modulating excitatory neurotransmission.[1] Kainate receptors are a subtype of ionotropic glutamate receptors that are implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. Their overactivation can lead to excitotoxicity and neuronal cell death.
While this finding points towards a potential neuroprotective role for S-4-HBG, there is a notable scarcity of further published experimental data specifically detailing its antioxidant, anti-inflammatory, or broader neuroprotective effects. To provide a comprehensive evaluation of its therapeutic potential, this guide will draw comparisons with its parent molecule, glutathione (GSH), and other well-researched neuroprotective compounds also found in Gastrodia elata, namely gastrodin (B1674634) and 4-hydroxybenzyl alcohol (4-HBA).
Comparative Analysis of Neuroprotective Effects
The neuroprotective potential of S-4-HBG can be contextualized by examining the well-documented effects of gastrodin and 4-HBA.
| Compound | Model of Neurotoxicity | Key Findings | Reference |
| This compound | Kainic acid-induced excitotoxicity (in vitro) | IC50 of 2 μM for inhibiting kainic acid binding to glutamate receptors. | [1] |
| Gastrodin | Amyloid β (Aβ)-induced neurotoxicity in neural progenitor cells | Enhanced cell viability, reduced pro-inflammatory cytokines and nitric oxide, and alleviated Aβ-induced apoptosis. | [2] |
| Transient middle cerebral artery occlusion (tMCAO) in rats | Exhibited robust neuroprotective effects. | [3] | |
| Zinc-induced neurotoxicity in C6 astroglial cells | Increased cell viability and reduced ROS production. | [3] | |
| 4-Hydroxybenzyl alcohol (4-HBA) | Oxygen-glucose deprivation/reperfusion (OGD/R) in vitro | Reduced neuronal injury and LDH release. | |
| Middle cerebral artery occlusion in vivo | Reduced cerebral infarct size and improved behavioral parameters. | ||
| Transient focal cerebral ischemia in rats | Ameliorated ischemic injury and reduced apoptosis. |
Comparative Analysis of Antioxidant and Anti-inflammatory Activity
The therapeutic potential of S-4-HBG is likely linked to antioxidant and anti-inflammatory mechanisms, inherent to its glutathione backbone and the phenolic structure of the 4-hydroxybenzyl group.
Antioxidant Activity
| Compound | Assay | Key Findings | Reference |
| Gastrodin | In vivo model of Parkinson's disease | Increased levels of heme oxygenase 1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (GSH). | [4] |
| 4-Hydroxybenzyl alcohol (4-HBA) | In vivo model of cerebral ischemia | Increased expression of NAD(P)H: quinone oxidoreductase 1 (NQO1). | |
| Glutathione (GSH) | General antioxidant function | Acts as a major intracellular antioxidant, directly scavenging reactive oxygen species (ROS) and serving as a cofactor for antioxidant enzymes. | [5][6] |
Anti-inflammatory Activity
| Compound | Model of Inflammation | Key Findings | Reference |
| Gastrodin | Lipopolysaccharide (LPS)-induced inflammation in microglia | Promoted the anti-inflammatory phenotype of microglia and protected neurons from inflammatory damage. | [4] |
| Glutathione (GSH) Derivative (GSH-C4) | LPS-stimulated macrophages | Significantly abrogated the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | [7][8] |
| Glutathione (GSH) | In vitro model of inflammation | Inhibits the activation of NF-κB, a key regulator of the inflammatory response. | [9] |
Experimental Protocols
Kainic Acid Binding Assay for this compound
-
Objective: To determine the inhibitory effect of this compound on the binding of a radiolabeled ligand to brain glutamate receptors.
-
Methodology:
-
Preparation of brain membrane homogenates from a suitable animal model (e.g., rat).
-
Incubation of the membrane preparation with [3H]kainic acid in the presence and absence of varying concentrations of this compound.
-
Separation of bound and free radioligand by rapid filtration.
-
Quantification of radioactivity on the filters using liquid scintillation counting.
-
Calculation of the IC50 value, representing the concentration of this compound that inhibits 50% of the specific binding of [3H]kainic acid.[1]
-
Neuroprotection Assay for Gastrodin against Aβ-induced Toxicity
-
Objective: To evaluate the protective effect of gastrodin on neuronal cell viability following exposure to amyloid-β.
-
Cell Line: Primary neural progenitor cells (NPCs).
-
Methodology:
-
NPCs are cultured and treated with gastrodin at various concentrations.
-
Cells are then exposed to amyloid β (1–42) to induce neurotoxicity.
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide into the culture medium is quantified using ELISA and Griess reagent, respectively.
-
Apoptosis is measured using techniques like TUNEL staining or flow cytometry with Annexin V/propidium iodide staining.[2]
-
Anti-inflammatory Assay for a Glutathione Derivative
-
Objective: To determine the effect of a glutathione derivative on the production of pro-inflammatory cytokines in immune cells.
-
Cell Line: Murine RAW 264.7 macrophages.
-
Methodology:
-
RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cells are co-treated with a cell-permeable glutathione derivative, such as N-butanoyl glutathione (GSH-C4).
-
The levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the cell culture supernatant are measured using a multiplex bead-based immunoassay (e.g., Luminex).
-
The activation of key inflammatory signaling pathways, such as NF-κB, is assessed by Western blotting for the phosphorylated forms of pathway components.[7][8]
-
Visualizing Potential Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the known and potential signaling pathways and experimental workflows related to this compound and its comparators.
Figure 1. Known interaction of S-4-HBG with kainate receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The protective effects of gastrodin on neurological disorders: an update and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrodin exerts robust neuroprotection in the postischemic brain via its protective effect against Zn2+-toxicity and its anti-oxidative effects in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrodin, a Promising Natural Small Molecule for the Treatment of Central Nervous System Disorders, and Its Recent Progress in Synthesis, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione - Wikipedia [en.wikipedia.org]
- 6. Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSH-C4 Acts as Anti-inflammatory Drug in Different Models of Canonical and Cell Autonomous Inflammation Through NFκB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSH-C4 Acts as Anti-inflammatory Drug in Different Models of Canonical and Cell Autonomous Inflammation Through NFκB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Glutathione in Protecting against the Severe Inflammatory Response Triggered by COVID-19 | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of S-(4-Hydroxybenzyl)glutathione: A Procedural Guide
For researchers and scientists engaged in drug development and metabolic research, the responsible management and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of S-(4-Hydroxybenzyl)glutathione, a glutathione (B108866) derivative utilized in the study of glutamate (B1630785) receptors.[1][2] Adherence to these protocols is critical for maintaining laboratory safety, complying with regulations, and fostering a culture of trust in chemical handling practices.
Immediate Safety and Handling Considerations
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn. This includes:
-
Gloves: Chemical-resistant gloves suitable for laboratory use.
-
Eye Protection: Safety glasses or goggles to prevent splashes.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
Quantitative Data Summary
While specific quantitative disposal limits are not defined for this non-hazardous substance, the following table summarizes its key chemical identifiers.
| Identifier | Value |
| CAS Number | 129636-38-0 |
| Molecular Formula | C₁₇H₂₃N₃O₇S |
| Purity | 99.92% |
Source: MedchemExpress.com[1]
Step-by-Step Disposal Protocol
The disposal procedure for this compound is contingent on the quantity of waste and whether it has been mixed with other hazardous materials.
1. Waste Characterization:
-
Verify that the waste stream consists solely of this compound and non-hazardous solvents (e.g., water, ethanol).
-
If the compound has been mixed with hazardous materials, it must be treated as hazardous waste and disposed of according to your institution's specific protocols for that waste category.
2. Small Quantities and Empty Containers:
-
For residual amounts, such as those in emptied containers, triple-rinse the container with a suitable solvent like water.[3]
-
The resulting rinsate can typically be disposed of down the drain with a copious amount of water, provided this is permitted by local wastewater regulations.[3] Always consult your institution's guidelines first.
-
After triple-rinsing, deface or remove the original labels from the container to prevent accidental misuse.[3]
-
The clean, empty container can then generally be disposed of in the regular trash or recycling, in line with your institution's policies.[3]
3. Bulk Quantities:
-
For larger quantities of unused or waste this compound, the best practice is to contact your institution's Environmental Health and Safety (EHS) department.[3]
-
The EHS department can provide specific guidance tailored to local and state regulations, ensuring full compliance.[3] While not classified as hazardous by OSHA, some institutions may have specific protocols for the disposal of any chemical waste.[3]
4. General Waste Handling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Waste material must be disposed of in accordance with all applicable national and local regulations.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize your institution's specific guidelines and consult your EHS department when in doubt.
References
Safeguarding Your Research: A Comprehensive Guide to Handling S-(4-Hydroxybenzyl)glutathione
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling S-(4-Hydroxybenzyl)glutathione, a glutathione (B108866) derivative. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical goggles[1] | Chemical-resistant gloves (e.g., nitrile, neoprene)[1][2] | Laboratory coat[3] | Required when dusts are generated. Use a NIOSH-approved respirator (e.g., N95) or work in a ventilated enclosure such as a fume hood[3] |
| Handling solutions | Safety glasses with side shields | Chemical-resistant gloves | Laboratory coat | Not generally required if handled in a well-ventilated area |
| Cleaning spills | Chemical goggles[4] | Chemical-resistant gloves | Laboratory coat or disposable gown | For large spills or in poorly ventilated areas, a respirator may be necessary[2] |
| Waste disposal | Safety glasses with side shields | Chemical-resistant gloves | Laboratory coat | Not generally required |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][5].
-
Follow the manufacturer's specific storage temperature recommendations[3].
2. Handling and Use:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to minimize inhalation of dust.[3]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills of the solid, carefully sweep or vacuum the material and place it in a labeled container for disposal.[1][4] Avoid generating dust.[1]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ensure proper ventilation during cleanup.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as chemical waste. Collect in a clearly labeled, sealed container and dispose of through your institution's Environmental Health and Safety (EHS) department.[6] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled container for solid chemical waste. |
| Contaminated Gloves and PPE | Remove and dispose of in the appropriate laboratory waste stream. |
| Empty Containers | Triple rinse the container with a suitable solvent (e.g., water).[7] The rinsate should be collected and treated as chemical waste.[6] After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste.[6][7] |
By implementing these safety protocols, researchers can handle this compound responsibly, fostering a secure and productive research environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
